Bz-Arg-OH
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-benzamido-5-(diaminomethylideneamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O3/c14-13(15)16-8-4-7-10(12(19)20)17-11(18)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2,(H,17,18)(H,19,20)(H4,14,15,16)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSYYQCDERUOEFI-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(CCCN=C(N)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801315997 | |
| Record name | Benzoyl-L-arginine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801315997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154-92-7 | |
| Record name | Benzoyl-L-arginine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=154-92-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Benzoyl-L-arginine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000154927 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoyl-L-arginine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801315997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-α-benzoyl-L-arginine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.308 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Nα-Benzoyl-L-arginine (Bz-Arg-OH)
This technical guide provides a comprehensive overview of Nα-Benzoyl-L-arginine (Bz-Arg-OH), a derivative of the amino acid L-arginine. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its structure, properties, synthesis, and applications, particularly in the realm of enzyme kinetics.
Chemical Structure and Functional Groups
Nα-Benzoyl-L-arginine is characterized by the substitution of one of the hydrogen atoms of the α-amino group of L-arginine with a benzoyl group.[1][2] Its structure incorporates several key functional groups that dictate its chemical behavior and biological utility.
The primary functional groups present in this compound are:
-
Benzoyl Group: An aromatic acyl group that introduces hydrophobicity and can be involved in π-π stacking interactions.
-
Amide Group: Linking the benzoyl group to the α-carbon of the arginine residue.
-
α-Amino Acid Moiety: The core L-arginine structure, providing the chiral center.
-
Carboxylic Acid Group: A key functional group for forming salts and participating in hydrogen bonding.
-
Guanidinium Group: A highly basic group on the arginine side chain, which is typically protonated at physiological pH and can engage in strong electrostatic interactions and hydrogen bonding.
Below is a DOT script to generate the chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for its handling, storage, and application in various experimental setups.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₃H₁₈N₄O₃ | [3][4] |
| Molecular Weight | 278.31 g/mol | [3][4] |
| Appearance | White powder | [3] |
| Melting Point | 281-286 °C | [5] |
| Solubility | Soluble in DMSO and acetone:water (1:1) mixtures. | [1][6] |
| Optical Rotation | [α]²⁰D = -10 ± 2º (c=1 in 1N HCl) | [3] |
| Purity (HPLC) | ≥ 99% | [3] |
| Storage Temperature | 0-8 °C | [3] |
Experimental Protocols
Synthesis of this compound Derivatives
This compound and its derivatives, such as Nα-Benzoyl-L-arginine p-nitroanilide (BAPNA), are valuable tools in biochemical assays. A general method for the synthesis of such derivatives involves the condensation of Nα-Benzoyl-L-arginine with another molecule, often an amine, in the presence of a condensing agent.
A representative protocol for the synthesis of a this compound derivative, adapted from literature descriptions for N-Alpha-benzoyl-DL-arginine paranitroaniline hydrochloride, is as follows:
-
Preparation of Reactant Solutions:
-
Dissolve Nα-benzoyl arginine in a suitable solvent such as diethyl phosphite, often with the addition of an acid like phosphoric acid to aid dissolution.
-
Prepare a separate solution of the amine to be coupled (e.g., p-nitroaniline) and a tertiary amine base (e.g., triethylamine or tri-n-butylamine) in the same solvent.
-
Prepare a solution of the condensing agent, such as phosphorus pentoxide, in the solvent.
-
-
Condensation Reaction:
-
Combine the solution of p-nitroaniline and the tertiary amine with the Nα-benzoyl arginine solution.
-
Add this mixture to the solution of the condensing agent.
-
Heat the reaction mixture, for instance on a steam bath, with stirring for a specified period (e.g., 1 hour) to drive the condensation reaction.
-
-
Work-up and Purification:
-
Remove the solvent under vacuum.
-
Treat the resulting residue with an acidic solution (e.g., N HCl) to precipitate the hydrochloride salt of the product.
-
Collect the crude product by filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., 20% acetic acid) to obtain the purified product.
-
The following DOT script illustrates a generalized workflow for the synthesis of a this compound derivative.
Analytical Methods
The purity and identity of this compound and its derivatives are typically confirmed using a combination of analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): A standard method for assessing the purity of the compound.[3] A reverse-phase column is often employed with a mobile phase consisting of an aqueous buffer and an organic modifier. Detection is typically performed using UV absorbance.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the molecule by analyzing the chemical shifts and coupling constants of the nuclei.[7][8]
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compound, confirming its identity.[2][9]
Applications in Enzyme Kinetics
A primary application of this compound derivatives is in the study of protease activity. Chromogenic or fluorogenic groups are often attached to the carboxyl end of this compound, which are released upon enzymatic cleavage of the amide bond. The rate of release of the chromophore or fluorophore is directly proportional to the enzyme's activity.
Derivatives like Nα-Benzoyl-L-arginine p-nitroanilide (BAPNA) and Nα-Benzoyl-L-arginine 7-amido-4-methylcoumarin (Bz-Arg-AMC) are widely used as substrates for serine proteases such as trypsin and papain.[10] The enzymatic hydrolysis of BAPNA releases p-nitroaniline, which can be quantified spectrophotometrically at 405 nm.
The general principle of using a chromogenic this compound derivative for protease activity measurement is illustrated in the diagram below.
Conclusion
Nα-Benzoyl-L-arginine is a versatile molecule with significant applications in biochemical and pharmaceutical research. Its well-defined structure and functional groups make it an ideal building block for the synthesis of enzyme substrates and other bioactive molecules. The detailed information on its properties and the protocols for its synthesis and analysis provided in this guide will be valuable for researchers working in drug discovery and development, and for those studying the kinetics and mechanisms of proteases.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Benzoyl-L-arginine | C13H18N4O3 | CID 97369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. N-a-Benzoyl-L-arginine | 154-92-7 | FB39341 | Biosynth [biosynth.com]
- 5. Page loading... [wap.guidechem.com]
- 6. proteolytic enzyme substrate, chromogenic, ≥98% (HPLC), powder | Sigma-Aldrich [sigmaaldrich.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. caymanchem.com [caymanchem.com]
Nα-Benzoyl-L-arginine and its Derivatives: A Technical Guide to their Mechanism of Action as Protease Substrates
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism of action of Nα-Benzoyl-L-arginine (BA) and its widely used derivatives, Nα-Benzoyl-L-arginine ethyl ester (BAEE) and Nα-Benzoyl-L-arginine-p-nitroanilide (BAPNA), as substrates for a variety of proteolytic enzymes. This document provides a comprehensive overview of their enzymatic hydrolysis, kinetic parameters, and the experimental methodologies used for their study, alongside the physiological relevance of the pathways initiated by the enzymatic products.
Core Mechanism of Action: Enzymatic Hydrolysis
Nα-Benzoyl-L-arginine and its derivatives serve as synthetic substrates for several classes of proteases, most notably serine proteases like trypsin and kallikrein, and cysteine proteases such as papain. The fundamental mechanism of action involves the enzymatic hydrolysis of a susceptible amide or ester bond within the substrate molecule.
The specificity of these substrates is conferred by the L-arginine residue, which is recognized by the S1 binding pocket of target proteases that exhibit a preference for cleaving after basic amino acid residues. The benzoyl group at the N-terminus protects the alpha-amino group from being a free amine.
The hydrolysis reaction breaks the bond between the arginine carboxyl group and the leaving group (ethanol in BAEE or p-nitroaniline in BAPNA). The release of these leaving groups can be monitored to quantify enzyme activity.
Quantitative Data: Enzyme Kinetics
The interaction between proteases and Nα-Benzoyl-L-arginine-based substrates can be quantified using Michaelis-Menten kinetics, yielding the Michaelis constant (Km) and the maximum reaction velocity (Vmax). These parameters are crucial for comparing enzyme efficiency and for inhibitor screening in drug development.
| Enzyme | Substrate | Km (mM) | Vmax (µmol/min/mg) | Organism/Source | Reference |
| Trypsin (Immobilized) | BAPNA | 0.12 | 0.079 (mM/min/mg) | Bovine Pancreas | [1] |
| Trypsin | BAPNA | 0.374 | 0.285 (mmol/s) | Milkfish | [2] |
| Trypsin | Nα-Benzoyl-L-arginamide | 0.0025 - 0.0045 | 1.5 - 2.8 (s⁻¹) | Not Specified | [3] |
| Enzyme from T. denticola | BAPNA | 0.05 | Higher than trypsin | Treponema denticola | [4] |
| Enzyme from T. denticola | BAEE | 0.12 | Higher than trypsin | Treponema denticola | [4] |
| Rat Tissue Kallikrein | BAEE | 0.125 | 121.3 (µM/min) | Rat | [5] |
| Rat Tissue Kallikrein | Ac-Phe-Arg-Nan | 0.013 | 3.21 (µM/min) | Rat | [5] |
| Rat Tissue Kallikrein | D-Val-Leu-Arg-Nan | 0.024 | 10.42 (µM/min) | Rat | [5] |
| Papain | BAPNA | 0.007474 (M) | 0.06097 (µmol/min) | Carica papaya | [6] |
Experimental Protocols
The hydrolysis of BAPNA is widely used in a simple and robust colorimetric assay for protease activity. The release of p-nitroaniline results in a yellow color that can be quantified spectrophotometrically at approximately 405-410 nm.
General Protocol for Trypsin Activity Assay using BAPNA
This protocol is a generalized procedure and may require optimization for specific experimental conditions.
-
Reagent Preparation:
-
Trypsin Solution: Prepare a stock solution of trypsin in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl₂). The final concentration will depend on the desired activity range.
-
BAPNA Solution: Dissolve BAPNA in a small amount of dimethyl sulfoxide (DMSO) before diluting to the final working concentration in the assay buffer to avoid precipitation.
-
-
Assay Procedure:
-
Pipette the assay buffer into a 96-well plate or cuvettes.
-
Add the trypsin solution to the wells/cuvettes and pre-incubate at the desired temperature (e.g., 37°C) for a few minutes.
-
Initiate the reaction by adding the BAPNA solution.
-
Monitor the increase in absorbance at 410 nm over time using a spectrophotometer.
-
-
Data Analysis:
-
The initial reaction velocity (V₀) is determined from the linear portion of the absorbance versus time plot.
-
Enzyme activity can be calculated using the molar extinction coefficient of p-nitroaniline (ε ≈ 8800 M⁻¹cm⁻¹).
-
Broader Implications: Signaling Pathways
The enzymatic products of reactions involving Nα-Benzoyl-L-arginine derivatives can have significant physiological roles, particularly when the enzyme is part of a larger signaling cascade. A prime example is the kallikrein-kinin system.
Tissue and plasma kallikreins are serine proteases that cleave kininogens to release vasoactive peptides called kinins, such as bradykinin.[7] Bradykinin is a potent inflammatory mediator that exerts its effects by binding to B2 receptors, which are G protein-coupled receptors.[8] The activation of B2 receptors triggers a cascade of intracellular signaling events, leading to vasodilation, increased vascular permeability, and the sensation of pain.[9]
Conclusion
Nα-Benzoyl-L-arginine and its derivatives are invaluable tools in protease research and drug development. Their well-defined mechanism of action, coupled with straightforward and quantifiable assay methods, allows for the precise characterization of enzyme activity and inhibition. Furthermore, understanding the role of the enzymatic products in broader physiological and pathological pathways, such as the kallikrein-kinin system in inflammation, underscores their importance in connecting basic enzymatic studies to complex biological processes. This guide provides a foundational understanding for researchers and professionals working with these critical substrates.
References
- 1. On-line characterization of the activity and reaction kinetics of immobilized enzyme by high-performance frontal analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Purification and characterization of an enzyme produced by Treponema denticola capable of hydrolyzing synthetic trypsin substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetic characterization of rat tissue kallikrein using N alpha-substituted arginine 4-nitroanilides and N alpha-benzoyl-L-arginine ethyl ester as substrates [repositorio.unifesp.br]
- 6. pubs.acs.org [pubs.acs.org]
- 7. academic.oup.com [academic.oup.com]
- 8. A modular map of Bradykinin-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinin–kallikrein system - Wikipedia [en.wikipedia.org]
The Benzoyl Group in Bz-Arg-OH: A Technical Guide to its Core Functionality
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nα-Benzoyl-L-arginine hydroxide (Bz-Arg-OH) and its derivatives are invaluable tools in the realms of biochemistry and pharmaceutical development. As synthetic substrates for a variety of proteases, particularly serine proteases like trypsin, thrombin, and papain, they play a crucial role in enzyme kinetics, inhibitor screening, and diagnostics. The benzoyl (Bz) group, a simple aromatic moiety, is fundamental to the utility of these molecules. This in-depth technical guide elucidates the multifaceted role of the benzoyl group in this compound, detailing its impact on substrate specificity, enzyme-substrate interactions, and its practical application in experimental protocols.
The Pivotal Role of the Benzoyl Group
The introduction of a benzoyl group at the Nα-amino group of L-arginine significantly influences the molecule's chemical and biological properties. This modification is not merely for protection during synthesis but is a strategic addition that enhances its functionality as a protease substrate.
1. Enhancing Substrate Recognition and Binding:
The benzoyl group is a hydrophobic moiety that facilitates the interaction of this compound with the S-subsites of the protease active site. Many proteases, including trypsin, have hydrophobic pockets adjacent to the primary specificity pocket (S1), which accommodates the arginine side chain. The benzoyl group can occupy these secondary binding sites (such as S2, S3, or S4), leading to a more stable enzyme-substrate complex. This enhanced binding affinity is reflected in the kinetic parameters of the enzymatic reaction. For instance, studies have shown that acylation of the Nα-group of arginine substrates can significantly impact the Michaelis constant (Km), indicating a change in the substrate's affinity for the enzyme.[1][2]
2. Modulating Substrate Specificity:
The presence and nature of the Nα-acyl group can influence the substrate's specificity for different proteases. While the arginine residue primarily dictates the interaction with the S1 pocket of trypsin-like proteases, the benzoyl group's interaction with other subsites can help discriminate between closely related enzymes. By modifying the acyl group, researchers can fine-tune the substrate's selectivity towards a particular protease, which is critical in designing specific assays and inhibitors.[1]
3. Improving Bioavailability and Pharmacokinetic Properties:
In the context of drug development, the benzoyl group can serve as a lipophilic modification to improve a molecule's pharmacokinetic profile. While this compound itself is primarily a laboratory tool, the principles of using benzoyl and other acyl groups to enhance membrane permeability and reduce metabolic degradation are widely applied in the design of peptide-based drugs. Amino acids are often used as carriers for poorly absorbed therapeutic agents, and modifications like benzoylation can enhance their uptake.
Quantitative Analysis of Benzoylated Arginine Substrates
The impact of the benzoyl group on enzyme kinetics can be quantified by comparing the kinetic parameters (Km and kcat) of benzoylated substrates with their non-benzoylated counterparts or with substrates containing different acyl groups. The following tables summarize representative kinetic data for the hydrolysis of benzoylated arginine derivatives by trypsin and papain.
| Substrate | Enzyme | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Nα-Benzoyl-L-arginamide | Trypsin | 2.5 - 4.5 | 1.5 - 2.8 | ~333 - 1120 | [2] |
| Nα-Benzoyl-L-lysinamide | Trypsin | 4.6 - 17.2 | 1.3 - 1.9 | ~75 - 413 | [2] |
| Nα-Benzoyl-DL-arginine-p-nitroanilide (BAPNA) | Papain | Varies with solvent | Varies with solvent | - | [3][4] |
| N-α-benzyloxycarbonyl-l-lysine p-nitroanilide | Trypsin | 0.394 - 34.6 | - | 463 (at pH 9.05) | [5] |
Note: Kinetic parameters are highly dependent on experimental conditions such as pH, temperature, and buffer composition. The values presented are for comparative purposes.
Experimental Protocols
The use of this compound and its derivatives, particularly the chromogenic substrate Nα-Benzoyl-L-arginine p-nitroanilide (BAPNA), is a cornerstone of protease activity assays. Below is a detailed methodology for a typical trypsin activity assay.
Protocol: Determination of Trypsin Activity using a Chromogenic Substrate (e.g., BAPNA)
1. Principle:
Trypsin cleaves the amide bond between the arginine residue and the p-nitroanilide (pNA) group of the substrate. The release of pNA results in a yellow-colored product that can be quantified spectrophotometrically at 405 nm. The rate of pNA formation is directly proportional to the trypsin activity.
2. Materials:
-
Enzyme: Trypsin solution of unknown concentration.
-
Substrate: Nα-Benzoyl-L-arginine p-nitroanilide (BAPNA) stock solution (e.g., 10 mM in DMSO).
-
Assay Buffer: 50 mM Tris-HCl, pH 8.2, containing 20 mM CaCl2.[6]
-
Stopping Reagent (Optional): 30% acetic acid.
-
Instrumentation: Spectrophotometer or microplate reader capable of measuring absorbance at 405 nm.
3. Procedure:
-
Preparation of Reagents:
-
Prepare the assay buffer and equilibrate to the desired reaction temperature (e.g., 25°C or 37°C).
-
Dilute the BAPNA stock solution with the assay buffer to the desired final concentration (e.g., 0.1 - 2 mM).
-
-
Assay Execution (96-well plate format):
-
Add 50 µL of assay buffer to each well.
-
Add 25 µL of the trypsin solution (appropriately diluted) to the wells.
-
To initiate the reaction, add 25 µL of the BAPNA working solution to each well.
-
Immediately start monitoring the absorbance at 405 nm in a kinetic mode, taking readings every 30-60 seconds for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of change in absorbance per minute (ΔA405/min) from the linear portion of the reaction curve.
-
Determine the concentration of pNA released using its molar extinction coefficient (ε ≈ 8800 M⁻¹cm⁻¹ at 405 nm).
-
Calculate the enzyme activity in Units/mL, where one unit is defined as the amount of enzyme that hydrolyzes 1.0 µmole of substrate per minute under the specified conditions.
-
Visualizing the Workflow and Interactions
Diagram 1: Experimental Workflow for a Protease Inhibition Assay
Caption: Workflow for screening protease inhibitors using a Bz-Arg derivative.
Diagram 2: Logical Relationship of Benzoyl Group in Enzyme-Substrate Interaction
Caption: Role of the benzoyl group in enhancing enzyme-substrate binding.
Conclusion
The benzoyl group in this compound is a critical determinant of its function as a protease substrate. It extends beyond a simple protecting group to actively participate in enzyme-substrate recognition, enhancing binding affinity and influencing specificity through hydrophobic interactions with the enzyme's active site. This understanding is fundamental for the rational design of more sensitive and selective protease substrates and inhibitors, thereby advancing research in enzymology, drug discovery, and diagnostics. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and professionals working with this important class of molecules.
References
- 1. Synthesis and kinetic parameters of hydrolysis by trypsin of some acyl-arginyl-p-nitroanilides and peptides containing arginyl-p-nitroanilide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Papain-Catalyzed Hydrolysis of Nα-Benzoyl–arginine–p-nitroanilide in an Aqueous–Organic Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Papain-Catalyzed Hydrolysis of N α-Benzoyl-arginine- p-nitroanilide in an Aqueous-Organic Medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetic Studies of the Effect of pH on the Trypsin-Catalyzed Hydrolysis of N-α-benzyloxycarbonyl-l-lysine-p-nitroanilide: Mechanism of Trypsin Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. coachrom.com [coachrom.com]
Hydrolysis of Nα-Benzoyl-L-arginine (Bz-Arg-OH) by Proteases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nα-Benzoyl-L-arginine (Bz-Arg-OH) and its derivatives, such as Nα-Benzoyl-L-arginine p-nitroanilide (BAPNA) and Nα-Benzoyl-L-arginine ethyl ester (BAEE), are synthetic substrates widely employed in biochemistry and drug discovery to characterize the activity of specific proteases.[1][2] Proteases, also known as peptidases, are enzymes that catalyze proteolysis, the breakdown of proteins into smaller polypeptides or single amino acids.[3] They are integral to a vast array of physiological processes, and their dysregulation is implicated in numerous diseases, making them key targets for therapeutic intervention.[4][5]
This guide provides an in-depth overview of the hydrolysis of this compound by various proteases, focusing on the underlying mechanisms, kinetic parameters, and standard experimental protocols. The arginine residue makes these substrates particularly useful for assaying endopeptidases that exhibit specificity for basic amino acids, most notably serine proteases like trypsin and cysteine proteases like papain.[1][3][6]
Mechanism of Hydrolysis
The hydrolysis of the peptide or ester bond in this compound derivatives is facilitated by a catalytic triad of amino acid residues within the protease's active site.[7] The specific residues differ between protease classes, but the general mechanism involves the formation of a covalent acyl-enzyme intermediate.
Serine Proteases (e.g., Trypsin)
Serine proteases utilize a catalytic triad typically composed of Serine (Ser), Histidine (His), and Aspartate (Asp).[7][8] The mechanism proceeds in two main phases: acylation and deacylation.
-
Acylation: The substrate binds to the enzyme's active site. The His residue, acting as a general base, abstracts a proton from the Ser residue's hydroxyl group, making the Ser oxygen a potent nucleophile.[9] This nucleophile attacks the carbonyl carbon of the substrate's scissile bond, forming a transient tetrahedral intermediate.[7][9] The intermediate then collapses, breaking the peptide or ester bond. The C-terminal portion of the substrate is released, and the N-terminal portion (the acyl group) remains covalently bonded to the Serine residue, forming an acyl-enzyme intermediate.[7]
-
Deacylation: A water molecule enters the active site. The His residue, now acting as a general acid, protonates the leaving group and then, acting as a base, activates the water molecule for a nucleophilic attack on the acyl-enzyme intermediate.[9] This forms a second tetrahedral intermediate, which subsequently collapses, releasing the acyl group (the N-terminal portion of the original substrate) and regenerating the active enzyme.[9]
Cysteine Proteases (e.g., Papain)
Cysteine proteases, such as papain, employ a similar mechanism but utilize a Cysteine (Cys) residue as the primary nucleophile, activated by a Histidine (His) residue.[10] The catalytic triad often consists of Cys, His, and an Asparagine (Asn) residue.[10] The Cys thiol group, being more acidic than a Ser hydroxyl group, is deprotonated by the His to form a highly reactive thiolate ion. This thiolate performs the nucleophilic attack on the substrate's carbonyl carbon, leading to the formation of a thioester acyl-enzyme intermediate.[11] Deacylation proceeds via a water-mediated attack, analogous to the serine protease mechanism.
Quantitative Data on this compound Derivative Hydrolysis
The kinetic parameters for the hydrolysis of this compound derivatives vary significantly between proteases, reflecting differences in their active site architecture and catalytic efficiency. These parameters are crucial for comparing enzyme activity and for screening potential inhibitors.
| Protease | Substrate | Km (mM) | Vmax (µM/h) | kcat (s⁻¹) | Optimal pH | Temperature (°C) | Conditions/Notes |
| Trypsin (Bovine) | BAPNA | 0.162 | 1.62 | - | 8.0 | 30 | Tris-HCl buffer.[12] |
| Trypsin (Immobilized) | BAPNA | 0.12 | 0.079 (mM/min/mg) | - | - | - | Km is similar to free trypsin.[13] |
| Trypsin (Bovine) | Nα-benzoyl-L-arginamide | 2.5 (at pH 8.0) | - | 2.8 (at pH 8.0) | 8.0 - 10.7 | 30 | Km increases and kcat decreases as pH rises to 10.7.[14] |
| Papain | BAPNA | - | - | - | >7.0 | - | Activity is reduced at pH levels lower than 7.[15] Methanol and ethanol increase Km with little change to Vmax.[16][17] |
| Arginine Esterase E-I (from Bitis gabonica) | L-BAPNA | - | - | - | - | - | A steady-state kinetic analysis has been performed.[1] |
Note: BAPNA is Nα-Benzoyl-DL-arginine p-nitroanilide. Kinetic values can vary based on the specific assay conditions, including buffer composition, ionic strength, and the presence of co-solvents or activators.
Experimental Protocols
A common method to quantify the activity of proteases that cleave this compound derivatives is a colorimetric assay using BAPNA. The hydrolysis of BAPNA releases p-nitroaniline (pNA), a chromophore that can be detected spectrophotometrically.[1][18]
Colorimetric Protease Assay using BAPNA
Principle: The protease cleaves the amide bond between arginine and p-nitroaniline in the BAPNA substrate. The released p-nitroaniline has a distinct yellow color and a maximum absorbance at approximately 405-410 nm.[13][18] The rate of increase in absorbance is directly proportional to the protease activity under the specified conditions.
Materials and Reagents:
-
Substrate: Nα-Benzoyl-DL-arginine p-nitroanilide (BAPNA)[18]
-
Enzyme: Purified protease of interest (e.g., Trypsin, Papain)
-
Assay Buffer: e.g., 100 mM Tris-HCl, pH 8.0, containing 10 mM CaCl₂ (for trypsin).[19]
-
Solvent for Substrate: Dimethyl sulfoxide (DMSO) is often used to prepare a concentrated stock solution of BAPNA, as it may have limited solubility in aqueous buffers.[1][16]
-
Instrumentation: Spectrophotometer or microplate reader capable of measuring absorbance at 410 nm.
-
Reaction Vessels: 96-well microplate or cuvettes.
Procedure:
-
Reagent Preparation:
-
Prepare a concentrated stock solution of BAPNA in DMSO (e.g., 50 mg/ml).[1]
-
Prepare the appropriate assay buffer and equilibrate to the desired reaction temperature (e.g., 37°C).[19]
-
Prepare a working solution of the BAPNA substrate by diluting the stock solution into the assay buffer to the final desired concentration.
-
Prepare serial dilutions of the protease in ice-cold assay buffer.
-
-
Assay Reaction:
-
Add a defined volume of assay buffer to each well or cuvette.
-
Add the protease solution (sample or standard) to the wells.
-
Pre-incubate the plate/cuvettes at the reaction temperature for 5 minutes to allow for thermal equilibration.
-
Initiate the reaction by adding the BAPNA working solution to each well. Mix gently.
-
Immediately begin monitoring the change in absorbance at 410 nm over a set period. Readings can be taken kinetically (e.g., every 30 seconds for 10 minutes) or as a single endpoint measurement after a fixed incubation time.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time plot (ΔAbs/min).
-
Convert the rate from absorbance units to molar concentration using the Beer-Lambert law (A = εcl), where ε for p-nitroaniline is approximately 8,800 M⁻¹cm⁻¹.
-
To determine kinetic parameters (Km and Vmax), perform the assay with varying substrate concentrations and plot the initial reaction rates against substrate concentration. Fit the data to the Michaelis-Menten equation or use a linear transformation like the Lineweaver-Burk plot.[12]
-
Applications in Research and Drug Development
The hydrolysis of this compound and its derivatives serves as a fundamental tool in protease research and the development of novel therapeutics.
-
Enzyme Characterization: These substrates are essential for determining the kinetic properties (Km, kcat) of newly discovered or engineered proteases, helping to define their efficiency and substrate preference.[13][19]
-
High-Throughput Screening (HTS): Chromogenic and fluorogenic substrates based on the Bz-Arg motif are widely used in HTS campaigns to identify inhibitors of key protease targets from large compound libraries.[20] Proteases are validated targets for a wide range of diseases, including cancer, cardiovascular disorders, and viral infections.[5][21]
-
Mechanism of Inhibition Studies: Once potential inhibitors are identified, these assays are used to determine the mechanism of inhibition (e.g., competitive, non-competitive) by analyzing how the inhibitor affects the enzyme's kinetic parameters.[13]
-
Diagnostics: Assays measuring the activity of specific proteases, such as thrombin or plasmin in blood coagulation, can have diagnostic applications, and synthetic substrates are central to these tests.[20]
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. bowerslab.web.unc.edu [bowerslab.web.unc.edu]
- 4. mdpi.com [mdpi.com]
- 5. Emerging principles in protease-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Expasy PeptideCutter tool: available enzymes [web.expasy.org]
- 7. The Metabolic Serine Hydrolases and Their Functions in Mammalian Physiology and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio.libretexts.org [bio.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 11. Inhibition of papain by isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. On-line characterization of the activity and reaction kinetics of immobilized enzyme by high-performance frontal analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Papain-Catalyzed Hydrolysis of N α-Benzoyl-arginine- p-nitroanilide in an Aqueous-Organic Medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Papain-Catalyzed Hydrolysis of Nα-Benzoyl–arginine–p-nitroanilide in an Aqueous–Organic Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 18. caymanchem.com [caymanchem.com]
- 19. Synthesis and kinetic parameters of hydrolysis by trypsin of some acyl-arginyl-p-nitroanilides and peptides containing arginyl-p-nitroanilide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Serine protease specificity for peptide chromogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Targeting Eukaryotic Proteases for Natural Products-Based Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
Spectrophotometric Properties of Bz-Arg-OH Cleavage Products: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nα-Benzoyl-L-arginine (Bz-Arg-OH) and its derivatives are fundamental substrates in the study of serine proteases, such as trypsin and papain. The enzymatic cleavage of these molecules yields products with distinct spectrophotometric properties, which forms the basis of widely used enzyme activity assays. This technical guide provides a comprehensive overview of the spectrophotometric characteristics of the cleavage products of this compound, detailed experimental protocols for their analysis, and the broader biological context of the enzymes involved.
Introduction
The hydrolysis of Nα-Benzoyl-L-arginine (this compound) by serine proteases results in the formation of benzoic acid and L-arginine. The benzoyl moiety, present in benzoic acid, possesses a chromophore that absorbs ultraviolet (UV) light, making it readily detectable and quantifiable using spectrophotometry. This principle is extensively applied in biochemical assays to determine the kinetic parameters of enzymes that recognize and cleave arginine residues. Understanding the spectrophotometric properties of the substrate and its cleavage products is paramount for accurate and reproducible experimental design and data interpretation.
Spectrophotometric Properties of Cleavage Products
The enzymatic cleavage of this compound yields benzoic acid and L-arginine. The primary chromophore of interest for spectrophotometric analysis is the benzoyl group of benzoic acid. L-arginine exhibits minimal UV absorbance in the same range, thus not interfering with the measurement of benzoic acid.
Quantitative Data
The following table summarizes the key spectrophotometric data for the substrate analog (Nα-Benzoyl-L-arginine ethyl ester, BAEE), and the cleavage products of this compound. BAEE is a commonly used substrate in trypsin assays, and its hydrolysis is monitored by the increase in absorbance at 253 nm.
| Compound | Wavelength (λmax) | Molar Extinction Coefficient (ε) | Solvent/Buffer Conditions |
| Benzoic Acid | ~227 nm | 8,270 M⁻¹cm⁻¹ | Not specified |
| ~273 nm | ~2,000 M⁻¹cm⁻¹ | Ethanol | |
| 225 nm | Not specified | Methanol | |
| L-Arginine | ~205 nm | 3.28 (log ε) | Aqueous solution |
| Negligible > 230 nm | - | Aqueous solution[1] | |
| BAEE Hydrolysis (ΔA) | 253 nm | Not directly specified | 67 mM Sodium Phosphate Buffer, pH 7.6 at 25 °C[2][3] |
Experimental Protocols
The following is a detailed methodology for a standard trypsin assay using a this compound analog (BAEE) as a substrate. This protocol can be adapted for this compound.
Materials and Reagents
-
Buffer: 67 mM Sodium Phosphate Buffer, pH 7.6 at 25 °C.
-
Substrate Stock Solution: Nα-Benzoyl-L-arginine ethyl ester (BAEE) solution (e.g., 0.25 mM in buffer).
-
Enzyme Solution: Trypsin solution of appropriate concentration in 1 mM HCl (to maintain stability).
-
Spectrophotometer: UV-Vis spectrophotometer capable of measuring absorbance at 253 nm.
-
Cuvettes: Quartz cuvettes with a 1 cm path length.
Assay Procedure
-
Prepare Reagents: Prepare all solutions using ultrapure water. The buffer should be adjusted to pH 7.6 at 25 °C. The enzyme solution should be prepared fresh before use and kept on ice.
-
Spectrophotometer Setup: Set the spectrophotometer to read absorbance at 253 nm and maintain the temperature at 25 °C.
-
Reaction Mixture Preparation: In a quartz cuvette, pipette the following:
-
3.0 mL of the BAEE substrate solution.
-
0.1 mL of the buffer (for the blank).
-
-
Blank Measurement: Mix the contents of the blank cuvette by inversion and place it in the spectrophotometer. Record the absorbance for 1 minute to establish the baseline rate.
-
Enzyme Reaction Initiation: To the sample cuvettes, add 0.1 mL of the trypsin solution to the 3.0 mL of the BAEE substrate solution.
-
Data Acquisition: Immediately mix the solution by inversion and place the cuvette in the spectrophotometer. Record the increase in absorbance at 253 nm for at least 5 minutes.
-
Data Analysis: Calculate the rate of change in absorbance per minute (ΔA₂₅₃/min) from the linear portion of the reaction curve.
Visualization of Workflows and Pathways
Experimental Workflow for Trypsin Activity Assay
The following diagram illustrates the step-by-step workflow for determining trypsin activity using a benzoyl-arginine derivative.
Caption: Experimental workflow for the spectrophotometric determination of trypsin activity.
Logical Relationship of Spectrophotometric Detection
This diagram shows the logical connection between the enzymatic reaction and its detection.
Caption: Logical flow from enzymatic cleavage to spectrophotometric signal generation.
Signaling Pathway Context: Protease-Activated Receptors (PARs)
While this compound is not a signaling molecule itself, the proteases that cleave it, such as trypsin, are key activators of Protease-Activated Receptors (PARs), a family of G protein-coupled receptors involved in various physiological and pathological processes.[4][5][6]
Caption: Simplified signaling pathway of Protease-Activated Receptor (PAR) activation by trypsin.
Conclusion
The cleavage of Nα-Benzoyl-L-arginine and its derivatives provides a robust and reliable method for the spectrophotometric assay of serine proteases. The distinct UV absorbance of the resulting benzoic acid, coupled with the low absorbance of L-arginine in the same spectral region, allows for sensitive and continuous monitoring of enzyme activity. The protocols and data presented in this guide offer a solid foundation for researchers in biochemistry, drug discovery, and related fields to accurately measure the activity of enzymes that recognize and cleave arginine-containing substrates. Furthermore, understanding the role of these proteases in activating signaling pathways such as the PAR system provides a crucial biological context for the application of these assays.
References
- 1. spectrabase.com [spectrabase.com]
- 2. Papain-Catalyzed Hydrolysis of Nα-Benzoyl–arginine–p-nitroanilide in an Aqueous–Organic Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Biased Signaling of Protease-Activated Receptors [frontiersin.org]
- 5. Molecular basis of protease-activated receptor 1 signaling diversity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protease-activated receptors in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
Nα-Benzoyl-L-arginine: A Technical Guide for Researchers
FOR IMMEDIATE RELEASE
A Comprehensive Overview of Nα-Benzoyl-L-arginine: Properties, Applications, and Experimental Protocols
This technical guide provides an in-depth resource for researchers, scientists, and drug development professionals on Nα-Benzoyl-L-arginine. This document covers its fundamental physicochemical properties, its application as a substrate in enzymatic assays, and the broader context of its parent molecule, L-arginine, in cellular signaling pathways.
Core Physicochemical Data
Nα-Benzoyl-L-arginine is a derivative of the amino acid L-arginine. Its core identifying information is summarized below.
| Property | Value |
| CAS Number | 154-92-7[1] |
| Molecular Formula | C₁₃H₁₈N₄O₃ |
| Molecular Weight | 278.31 g/mol [1] |
| Synonyms | Bz-L-Arg-OH, (S)-2-Benzoylamino-5-guanidino-pentanoic acid |
Application in Enzymatic Assays
Nα-Benzoyl-L-arginine and its derivatives, particularly Nα-Benzoyl-L-arginine p-nitroanilide (BAPNA), are widely used as chromogenic substrates for serine proteases such as trypsin and papain. The enzymatic cleavage of BAPNA releases p-nitroaniline (pNA), a yellow-colored product that can be quantified spectrophotometrically at 405 nm. This reaction forms the basis of a common and straightforward assay to measure the activity of these enzymes.
Experimental Protocol: Trypsin Activity Assay using BAPNA
This protocol outlines a standard procedure for determining trypsin activity.
Materials:
-
Trypsin solution (e.g., 1.25 mg/mL in water, pH 3.0, adjusted with HCl)
-
Nα-Benzoyl-L-arginine p-nitroanilide (BAPNA) stock solution (e.g., 6.0 x 10⁻² M in DMSO)
-
Assay Buffer: 100 mM Tris-HCl buffer, pH 8.2, containing 20 mM CaCl₂
-
Stop Solution: 30% (v/v) acetic acid
-
Spectrophotometer and cuvettes
Procedure:
-
Prepare Working BAPNA Solution: Freshly dilute the BAPNA stock solution in the assay buffer. For example, dilute 200 µL of stock solution in 10 mL of buffer. Protect this solution from light.
-
Set up Reaction Mixtures:
-
Blank: 500 µL of working BAPNA solution and 500 µL of assay buffer.
-
Control (Uninhibited): 100 µL of trypsin solution and 400 µL of assay buffer.
-
Test (Inhibited, if applicable): 100 µL of trypsin solution, 100 µL of inhibitor solution, and 300 µL of assay buffer.
-
-
Equilibration: Mix the microtubes and equilibrate to the desired temperature (e.g., 25°C or 37°C) for 5 minutes.
-
Initiate Reaction: To the control and test tubes, add 500 µL of the working BAPNA solution. Mix immediately by inversion and start a timer.
-
Spectrophotometric Measurement: Transfer the contents to a cuvette. Measure the absorbance at 410 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 2-5 minutes) to determine the rate of p-nitroaniline formation.[2]
-
Stop Reaction (for endpoint assays): After a defined incubation period (e.g., 10 minutes), add a stop solution like 30% acetic acid to terminate the enzymatic reaction.[3] Read the final absorbance at 410 nm.
-
Calculate Activity: The rate of change in absorbance is proportional to the trypsin activity. The concentration of p-nitroaniline produced can be calculated using its molar extinction coefficient (8800 M⁻¹cm⁻¹ at 410 nm).[2]
References
Navigating the Labyrinth of Quality: A Technical Guide to Bz-Arg-OH Purity and Specifications
For Immediate Release
In the exacting world of scientific research and pharmaceutical development, the integrity of starting materials is paramount. Nα-Benzoyl-L-arginine (Bz-Arg-OH), a key reagent in various biochemical assays and a building block in peptide synthesis, is no exception. Ensuring its purity and adhering to stringent quality specifications is not merely a matter of good practice; it is a critical determinant of experimental reproducibility and the ultimate success of drug development endeavors. This technical guide provides an in-depth overview of the core purity and quality specifications for this compound, complete with detailed experimental methodologies and visual workflows to aid researchers, scientists, and drug development professionals in their quest for quality.
I. Core Quality Specifications
The quality of this compound is defined by a series of physicochemical parameters. While specifications can vary slightly between suppliers, a typical Certificate of Analysis (CoA) will encompass the following tests. The data presented in Table 1 summarizes common specifications for high-purity this compound.
Table 1: Purity and Quality Specifications for Nα-Benzoyl-L-arginine (this compound)
| Parameter | Specification | Test Method |
| Identification | ||
| Appearance | White to off-white powder | Visual Inspection |
| Infrared (IR) Spectrum | Conforms to the reference spectrum | FT-IR Spectroscopy |
| ¹H-NMR Spectrum | Conforms to the structure | NMR Spectroscopy |
| Assay | ||
| Purity (by HPLC) | ≥ 98.5% | High-Performance Liquid Chromatography (HPLC) |
| Assay (by Titration) | 98.5% - 101.5% (on dried basis)[1] | Non-aqueous Acid-Base Titration |
| Physical Properties | ||
| Specific Optical Rotation | -8.8° ± 0.5° (c=1.2 in 1N HCl)[1] | Polarimetry |
| Impurities | ||
| Water Content | Report value (typically ≤ 1.0%) | Karl Fischer Titration |
| Related Substances | Individual impurity ≤ 0.5%, Total impurities ≤ 1.5% | HPLC |
| Residual Solvents | Conforms to ICH Q3C limits | Gas Chromatography (GC) |
| Heavy Metals | ≤ 10 ppm | ICP-MS or Colorimetric Method |
II. Experimental Protocols
Detailed and validated analytical methods are the bedrock of reliable quality control. Below are representative protocols for the key experiments cited in the specifications table.
A. High-Performance Liquid Chromatography (HPLC) for Purity and Related Substances
This method provides a framework for the separation and quantification of this compound and its potential impurities.
-
Principle: Reversed-phase chromatography separates compounds based on their hydrophobicity. A polar mobile phase is used with a non-polar stationary phase.
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) or Phosphoric Acid
-
-
Chromatographic Conditions (Example):
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Accurately weigh and dissolve approximately 10 mg of this compound in the mobile phase to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Calculation:
-
Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.
-
B. Non-aqueous Acid-Base Titration for Assay
This is an absolute method for determining the percentage of this compound in a sample.
-
Principle: this compound, being a weak base due to the guanidinium group, is titrated with a strong acid in a non-aqueous solvent to sharpen the endpoint.
-
Instrumentation:
-
Burette (10 mL or 25 mL)
-
Potentiometer with a suitable electrode system or a visual indicator.
-
-
Reagents:
-
Perchloric acid (0.1 N in glacial acetic acid), standardized
-
Glacial acetic acid
-
Crystal violet indicator solution (0.5% w/v in glacial acetic acid)
-
-
Procedure:
-
Accurately weigh approximately 200 mg of the this compound sample.
-
Dissolve the sample in 50 mL of glacial acetic acid.
-
Add 2-3 drops of crystal violet indicator. The solution will appear violet.
-
Titrate with 0.1 N perchloric acid until the color changes to a stable blue-green or yellowish-green endpoint.
-
-
Calculation:
-
Each mL of 0.1 N perchloric acid is equivalent to 27.83 mg of C₁₃H₁₈N₄O₃.
-
Assay (%) = (Volume of Titrant (mL) * Normality of Titrant * 27.83) / (Sample Weight (mg)) * 100
-
C. FT-IR Spectroscopy for Identification
This technique provides a molecular fingerprint of the compound.
-
Principle: Infrared radiation is passed through a sample, and the absorption of energy at specific frequencies corresponds to the vibrational frequencies of the chemical bonds in the molecule.
-
Instrumentation:
-
Fourier Transform Infrared (FTIR) Spectrometer
-
-
Sample Preparation (KBr Pellet Method):
-
Mix approximately 1-2 mg of the this compound sample with 100-200 mg of dry potassium bromide (KBr) powder.
-
Grind the mixture to a fine powder.
-
Press the mixture in a die under high pressure to form a transparent pellet.
-
-
Analysis:
-
Record the spectrum from approximately 4000 to 400 cm⁻¹.
-
Compare the resulting spectrum with a reference spectrum of known this compound. The positions and relative intensities of the absorption bands should be concordant.
-
D. ¹H-NMR Spectroscopy for Structural Confirmation
NMR spectroscopy provides detailed information about the chemical structure of the molecule.
-
Principle: The nuclei of certain atoms, when placed in a magnetic field, absorb and re-emit electromagnetic radiation at a specific resonance frequency. This frequency is dependent on the chemical environment of the nucleus.
-
Instrumentation:
-
Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 400 MHz or higher)
-
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O with a small amount of DCl to aid solubility, or DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
-
Analysis:
-
Acquire the ¹H-NMR spectrum.
-
The chemical shifts, splitting patterns, and integration of the peaks should be consistent with the known structure of Nα-Benzoyl-L-arginine.
-
III. Visualizing Quality Control and Impact
To better understand the workflow and the significance of these quality attributes, the following diagrams have been generated.
The diagram above illustrates a typical workflow for the quality control of incoming this compound raw material, from initial receipt to final disposition.
This diagram demonstrates the logical relationship between the fundamental quality attributes of this compound and their direct impact on experimental outcomes and the overall success of research and development projects.
IV. Conclusion
A thorough understanding and rigorous implementation of purity and quality specifications for this compound are indispensable for the scientific community. By employing well-defined analytical methods and adhering to a systematic quality control workflow, researchers and drug development professionals can ensure the reliability of their results, accelerate their research, and contribute to the development of safe and effective therapeutics. This guide serves as a foundational resource for establishing and verifying the quality of this critical biochemical reagent.
References
Navigating the Stability of Bz-Arg-OH: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Nα-Benzoyl-L-arginine (Bz-Arg-OH) is a crucial building block in peptide synthesis and various biochemical assays. Its integrity is paramount for reproducible experimental outcomes and the quality of resulting therapeutic agents. This technical guide provides a comprehensive overview of the stability of this compound, recommended storage conditions, potential degradation pathways, and methodologies for its stability assessment. While specific quantitative stability data for this compound under forced degradation conditions is limited in publicly available literature, this guide synthesizes established principles of pharmaceutical stability testing and relevant data from its closely related derivatives, Nα-Benzoyl-L-arginine ethyl ester (BAEE) and Nα-Benzoyl-L-arginine-p-nitroanilide (BAPNA), to provide a robust framework for its handling and analysis.
Recommended Storage Conditions
To ensure the long-term integrity of this compound, proper storage is essential. The following conditions are recommended based on supplier information and general best practices for amino acid derivatives.
| Parameter | Condition | Rationale |
| Temperature | -20°C for long-term storage; 2-8°C for short-term storage. | Minimizes chemical degradation and microbial growth. |
| Atmosphere | Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). | Protects against oxidation and moisture. |
| Light | Protect from light. | Prevents potential photodegradation. |
| Moisture | Store in a desiccated environment. | Hydrolysis is a primary degradation pathway. |
For solutions, particularly in solvents like DMSO, stability is reduced. It is advisable to prepare solutions fresh. Some sources suggest that a solution of a similar compound, Nα-Benzoyl-D,L-arginine 4-nitroanilide hydrochloride, in DMSO is stable for about one week at room temperature[1]. Stock solutions of Nα-Benzoyl-L-arginine Ethyl Ester, Hydrochloride are reported to be stable for up to 3 months when aliquoted and frozen at -20°C[2].
Potential Degradation Pathways
Understanding the potential degradation pathways of this compound is critical for developing stability-indicating analytical methods and for interpreting stability data. The primary anticipated degradation pathway is hydrolysis, with oxidation and other reactions being secondary possibilities.
Hydrolysis
The most probable degradation route for this compound is the hydrolysis of the amide bond between the benzoyl group and the alpha-amino group of the arginine residue, yielding benzoic acid and L-arginine. This reaction is susceptible to catalysis by acid or base.
Caption: Primary Hydrolytic Degradation of this compound.
Further Degradation of L-Arginine
Once formed, L-arginine can undergo further degradation through enzymatic or chemical pathways. A well-established metabolic route is the arginase pathway, which converts arginine to ornithine and urea.
Caption: Enzymatic Degradation of L-Arginine.
Experimental Protocols for Stability Assessment
A crucial aspect of managing this compound is the ability to assess its stability and purity. This requires the implementation of stability-indicating analytical methods, which are validated to detect and quantify the active pharmaceutical ingredient (API) in the presence of its degradation products.
Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of an analytical method[3][4][5]. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.
General Protocol for Forced Degradation of this compound:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and a co-solvent like acetonitrile or methanol) at a known concentration.
-
Stress Conditions:
-
Acid Hydrolysis: Add HCl to the stock solution to a final concentration of 0.1 N to 1 N. Heat at a controlled temperature (e.g., 60-80°C) for a defined period.
-
Base Hydrolysis: Add NaOH to the stock solution to a final concentration of 0.1 N to 1 N. Keep at room temperature or heat at a controlled temperature for a defined period.
-
Oxidative Degradation: Add hydrogen peroxide (e.g., 3-30%) to the stock solution. Keep at room temperature for a defined period.
-
Thermal Degradation: Store the solid this compound and its solution at an elevated temperature (e.g., 60-80°C) for a defined period.
-
Photodegradation: Expose the solid and solution forms of this compound to a light source as per ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter)[6]. A control sample should be protected from light.
-
-
Sample Analysis: Analyze the stressed samples at appropriate time points using a suitable analytical method (e.g., HPLC-UV). The goal is to achieve a target degradation of 5-20% of the parent compound[7].
Caption: Workflow for Forced Degradation Studies.
Stability-Indicating Analytical Method
A High-Performance Liquid Chromatography (HPLC) method with UV detection is a common and effective technique for assessing the stability of this compound.
Example HPLC Method Parameters (to be optimized):
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient of an aqueous buffer (e.g., phosphate or acetate buffer, pH 3-7) and an organic modifier (e.g., acetonitrile or methanol). |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 220-230 nm for the benzoyl group). |
| Injection Volume | 10-20 µL |
| Column Temperature | 25-30°C |
Method Validation: The developed HPLC method should be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose. Validation parameters include specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.
Summary of Quantitative Data
| Compound | Form | Storage Temperature | Reported Stability |
| Nα-Benzoyl-L-arginine (this compound) | Solid | -20°C (long-term), 2-8°C (short-term) | Not specified |
| N-α-Benzoyl-L-Arginine ethyl ester hydrochloride (BAEE) | Solid | -20°C | ≥ 4 years[8] |
| N-α-Benzoyl-L-Arginine ethyl ester hydrochloride (BAEE) | Reconstituted Solution | -20°C | Up to 3 months[2] |
| Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA) | Solid | -20°C | Not specified |
| Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA) | Solution in DMSO | -80°C or -20°C | 6 months at -80°C, 1 month at -20°C[9] |
Conclusion
The stability of Nα-Benzoyl-L-arginine is critical for its effective use in research and development. While direct, quantitative stability studies on this compound are not extensively published, a conservative approach to its storage and handling is recommended. This includes storage at sub-zero temperatures, protection from light and moisture, and the use of fresh solutions. The primary degradation pathway is anticipated to be hydrolysis of the N-benzoyl amide bond. For rigorous applications, it is imperative to conduct in-house forced degradation studies and validate a stability-indicating analytical method, such as reverse-phase HPLC, to ensure the quality and purity of this compound. This guide provides the foundational knowledge and experimental framework for researchers, scientists, and drug development professionals to confidently manage the stability of this important molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. N a -Benzoyl-L-arginine Ethyl Ester, Hydrochloride [sigmaaldrich.com]
- 3. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biopharminternational.com [biopharminternational.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. biopharminternational.com [biopharminternational.com]
- 8. caymanchem.com [caymanchem.com]
- 9. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for Trypsin Activity Assay Using Nα-Benzoyl-L-arginine Ethyl Ester (BAEE)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trypsin, a serine protease, plays a crucial role in numerous physiological processes, including digestion and the activation of zymogens. Its activity is tightly regulated, and dysregulation is implicated in various pathological conditions. Consequently, the accurate measurement of trypsin activity is vital in biochemical research and drug discovery.
These application notes provide a detailed protocol for a continuous spectrophotometric assay to determine trypsin activity using Nα-Benzoyl-L-arginine ethyl ester hydrochloride (BAEE) as a substrate. The assay is based on the hydrolysis of BAEE by trypsin, which leads to the formation of Nα-Benzoyl-L-arginine and ethanol. The increase in absorbance at 253 nm, resulting from the formation of the carboxylate ion of Nα-Benzoyl-L-arginine, is directly proportional to the trypsin activity.
Principle of the Assay
Trypsin catalyzes the hydrolysis of the ester bond in Nα-Benzoyl-L-arginine ethyl ester (BAEE). The reaction produces Nα-Benzoyl-L-arginine and ethanol. The formation of the benzoyl-arginine product results in an increase in absorbance at 253 nm, which can be monitored over time to determine the rate of the reaction and, consequently, the activity of the enzyme.
Reaction:
Nα-Benzoyl-L-arginine ethyl ester + H₂O --(Trypsin)--> Nα-Benzoyl-L-arginine + Ethanol
Quantitative Data
Kinetic Parameters of Trypsin with BAEE
The Michaelis-Menten constant (Kₘ) and maximum velocity (Vₘₐₓ) are key parameters that describe the kinetics of an enzyme-catalyzed reaction. These values can vary depending on the source of the trypsin and the specific assay conditions. Below is a summary of reported kinetic parameters for trypsin with BAEE as the substrate.
| Trypsin Source | Kₘ (mM) | Vₘₐₓ (units/mL or µM/s) | Catalytic Efficiency (kcat/Kₘ) (M⁻¹s⁻¹) | Reference |
| Bovine Pancreas | 0.05 | Not specified | Not specified | [1] |
| Bovine Pancreas | 4.8 | Not specified | Not specified | [2] |
| Porcine Pancreas | 1.35 - 27.62 | 4.15 - 52.55 µmol/min/mg | 39.65 - 548.30 x 10⁵ | [3] |
| Bacillus licheniformis | 0.88 | 454.5 U/mL | 491.9 mM⁻¹·min⁻¹ | [4] |
Experimental Protocols
Materials and Reagents
-
Trypsin: (e.g., Sigma-Aldrich Cat. No. T8003)
-
Nα-Benzoyl-L-arginine ethyl ester hydrochloride (BAEE): (e.g., Sigma-Aldrich Cat. No. B4500)[5][6]
-
Sodium Phosphate, Monobasic: (e.g., Sigma-Aldrich Cat. No. S0751)[7]
-
Hydrochloric Acid (HCl): 1 M solution
-
Sodium Hydroxide (NaOH): 1 M solution
-
Ultrapure Water
-
Spectrophotometer capable of reading at 253 nm
-
Quartz cuvettes (1 cm path length)
-
pH meter
-
Water bath or incubator set to 25 °C
Preparation of Reagents
-
67 mM Sodium Phosphate Buffer (pH 7.6 at 25 °C): Dissolve an appropriate amount of sodium phosphate, monobasic in ultrapure water. Adjust the pH to 7.6 at 25 °C with 1 M NaOH.[6][7]
-
1 mM HCl: Prepare by diluting a 1 M HCl stock solution in ultrapure water.[7]
-
Trypsin Stock Solution (1 mg/mL): Immediately before use, dissolve trypsin in cold 1 mM HCl. Keep on ice.[6]
-
BAEE Substrate Solution (0.25 mM): Dissolve BAEE in the 67 mM Sodium Phosphate Buffer (pH 7.6). Prepare this solution fresh daily.[6][7]
Protocol for Determining Trypsin Activity
This procedure is a continuous spectrophotometric rate determination.[7]
-
Set the spectrophotometer to 253 nm and equilibrate to 25 °C.
-
Prepare a reaction mixture in a quartz cuvette with a final volume of 3.2 mL.
-
Blank: To a cuvette, add 3.1 mL of the BAEE Substrate Solution and 0.1 mL of 1 mM HCl. Mix by inversion.
-
Test: To a separate cuvette, add 3.1 mL of the BAEE Substrate Solution.
-
Place the cuvettes in the spectrophotometer and incubate for 3-4 minutes to allow for temperature equilibration.
-
To initiate the reaction in the test cuvette, add 0.1 mL of the Trypsin Stock Solution and immediately mix by inversion.
-
Record the increase in absorbance at 253 nm for approximately 5 minutes.
-
Determine the rate of change in absorbance per minute (ΔA₂₅₃/min) from the initial linear portion of the curve for both the blank and the test samples.
Calculation of Trypsin Activity
One unit of trypsin activity is defined as the amount of enzyme that produces a ΔA₂₅₃ of 0.001 per minute at pH 7.6 and 25 °C in a 3.2 mL reaction volume.[6][7]
Activity (units/mL of enzyme solution) = ( (ΔA₂₅₃/min Test - ΔA₂₅₃/min Blank) x 3.2 ) / ( 0.001 x 0.1 )
Where:
-
3.2 = Total reaction volume (mL)
-
0.001 = Change in absorbance per unit of trypsin
-
0.1 = Volume of enzyme solution added (mL)
Protocol for Trypsin Inhibitor Screening
This protocol is designed to measure the ability of a compound to inhibit trypsin's hydrolysis of BAEE.[8]
-
Prepare the reagents as described in section 4.2.
-
Prepare a stock solution of the potential inhibitor in a suitable solvent. The final solvent concentration in the assay should be low enough not to affect enzyme activity.
-
In a series of tubes, pipette the following:
-
Trypsin solution
-
Phosphate buffer
-
Varying concentrations of the inhibitor solution
-
Reagent grade water to bring the final pre-incubation volume to a consistent level.
-
-
Include a control tube with no inhibitor.
-
Incubate the tubes at room temperature for a defined period (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.
-
Assay for residual trypsin activity as described in section 4.3 by adding an aliquot of the pre-incubation mixture to the BAEE substrate solution.
-
Calculate the percent inhibition for each inhibitor concentration:
% Inhibition = ( (Rate of uninhibited reaction - Rate of inhibited reaction) / Rate of uninhibited reaction ) x 100
-
The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Visualizations
Experimental Workflow
Caption: Workflow for the BAEE trypsin activity and inhibitor screening assay.
Trypsin-Mediated PAR2 Signaling Pathway
Caption: Simplified Trypsin-PAR2 signaling cascade.[4][5][9][10]
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low activity | Inactive enzyme | Ensure proper storage of trypsin (-20°C). Prepare fresh trypsin solution in cold 1 mM HCl immediately before use. Avoid repeated freeze-thaw cycles. |
| Incorrect pH of buffer | Verify the pH of the phosphate buffer is 7.6 at 25°C. | |
| Degraded substrate | Prepare BAEE solution fresh daily. | |
| Incorrect wavelength | Ensure the spectrophotometer is set to 253 nm. | |
| High background rate | Contaminated reagents | Use high-purity water and reagents. |
| Autohydrolysis of BAEE | While generally slow at pH 7.6, ensure the assay is run promptly after reagent preparation. Measure the blank rate and subtract it from the test rate. | |
| Non-linear reaction rate | Substrate depletion | If the initial rate is not linear, the trypsin concentration may be too high. Dilute the enzyme solution. |
| Product inhibition | While less common with this substrate, ensure you are measuring the initial velocity. | |
| Enzyme instability | Ensure the assay is performed at 25°C. Higher temperatures can lead to faster enzyme denaturation. | |
| Inconsistent results | Pipetting errors | Use calibrated pipettes. Prepare a master mix for the reaction to minimize pipetting variations. |
| Temperature fluctuations | Ensure the spectrophotometer's cuvette holder is temperature-controlled and equilibrated. | |
| Air bubbles in cuvette | Ensure proper mixing and dislodge any bubbles before starting the measurement. |
Applications in Drug Development
The BAEE assay for trypsin activity is a robust and reliable method for high-throughput screening (HTS) of potential trypsin inhibitors. Its continuous nature allows for rapid determination of inhibition kinetics. This assay is valuable in the early stages of drug discovery for identifying and characterizing compounds that modulate trypsin activity, which is a therapeutic target in various diseases, including pancreatitis and certain cancers. By adapting the protocol for a microplate format, a large number of compounds can be screened efficiently.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Update on protease-activated receptor 2 in inflammatory and autoimmune dermatological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Role of trypsin and protease-activated receptor-2 in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzymatic Assay of Trypsin Inhibitor [sigmaaldrich.com]
- 7. protocols.io [protocols.io]
- 8. Trypsin Inhibitors - Assay | Worthington Biochemical [worthington-biochem.com]
- 9. PAR2 activation on human tubular epithelial cells engages converging signaling pathways to induce an inflammatory and fibrotic milieu - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Protease-Activated Receptor 2 in inflammatory skin disease: current evidence and future perspectives [frontiersin.org]
The Application of Nα-Benzoyl-L-arginine Derivatives as Chromogenic Substrates for Protease Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
While Nα-Benzoyl-L-arginine (Bz-Arg-OH) itself is not a chromogenic substrate, its derivative, Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA), is a widely utilized tool in biochemical and pharmaceutical research for the colorimetric determination of protease activity. This document provides detailed application notes and protocols for the use of L-BAPNA as a chromogenic substrate for various proteolytic enzymes.
The fundamental principle behind the use of L-BAPNA lies in the enzymatic cleavage of the amide bond between the arginine residue and the p-nitroaniline (pNA) moiety. This reaction, catalyzed by proteases such as trypsin, papain, and actinidin, releases the yellow-colored chromophore p-nitroaniline. The rate of pNA formation, which can be monitored spectrophotometrically, is directly proportional to the enzyme's activity.[1]
Principle of the Chromogenic Assay
The enzymatic reaction at the core of L-BAPNA-based assays is the hydrolysis of the substrate by a protease. The protease recognizes the arginine residue and cleaves the peptide bond, releasing p-nitroaniline. This liberated p-nitroaniline has a distinct absorbance maximum at approximately 405-410 nm, allowing for direct and continuous monitoring of the enzymatic reaction.[2][3]
Applications
The versatility of L-BAPNA as a chromogenic substrate lends itself to a variety of research applications, including:
-
Enzyme Kinetics: Determination of kinetic parameters such as Km and Vmax for proteases.
-
Inhibitor Screening: Evaluating the efficacy of potential protease inhibitors is crucial in drug development.[4]
-
Protease Activity Quantification: Measuring the activity of proteases in biological samples or purified preparations.
-
Biochemical Research: Studying the mechanisms of proteolytic enzymes and their roles in biological processes.[4]
Quantitative Data Summary
The following table summarizes key quantitative data for the use of L-BAPNA in protease assays.
| Parameter | Value | Enzyme(s) | Reference(s) |
| Wavelength of Max Absorbance (λmax) of p-nitroaniline | 405 - 410 nm | Not Applicable | [2][3] |
| Solubility | Soluble in DMSO and water. | Not Applicable | [5] |
Experimental Protocols
Materials
-
Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA)
-
Protease of interest (e.g., Trypsin, Papain)
-
Assay Buffer (e.g., Tris-HCl, Phosphate buffer) at the optimal pH for the enzyme
-
Microplate reader or spectrophotometer capable of reading absorbance at 405-410 nm
-
96-well microplates or cuvettes
-
Deionized water
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
Preparation of Reagents
-
L-BAPNA Stock Solution: Prepare a stock solution of L-BAPNA in DMSO. The concentration will depend on the specific assay conditions but a 10-20 mM stock is common.
-
Working L-BAPNA Solution: Dilute the L-BAPNA stock solution in the appropriate assay buffer to the desired final concentration.
-
Enzyme Solution: Prepare a stock solution of the protease in the assay buffer. The final concentration in the assay will need to be optimized to ensure a linear reaction rate over the desired time course.
General Assay Protocol for Protease Activity
This protocol can be adapted for various proteases. Optimization of substrate and enzyme concentrations, as well as incubation time and temperature, is recommended for each specific application.
-
Set up the reaction: In a 96-well plate or cuvette, add the following in order:
-
Assay Buffer
-
Enzyme solution (or sample containing the enzyme)
-
For inhibitor studies, pre-incubate the enzyme with the inhibitor for a specified time before adding the substrate.
-
-
Initiate the reaction: Add the working L-BAPNA solution to each well to start the enzymatic reaction.
-
Incubate: Incubate the reaction mixture at the optimal temperature for the enzyme.
-
Measure Absorbance: Measure the absorbance at 405-410 nm at regular time intervals (e.g., every 1-2 minutes) for a set period (e.g., 10-30 minutes) using a microplate reader or spectrophotometer.
-
Data Analysis:
-
Plot the absorbance values against time.
-
Determine the initial reaction velocity (V0) from the linear portion of the curve (ΔAbs/Δt).
-
Enzyme activity can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of p-nitroaniline, c is the concentration, and l is the path length.
-
Visualizations
Enzymatic Cleavage of L-BAPNA
Caption: Enzymatic hydrolysis of L-BAPNA by a protease.
General Experimental Workflow for Protease Activity Assay
Caption: Workflow for a typical protease activity assay using L-BAPNA.
Conclusion
Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA) is a valuable and straightforward chromogenic substrate for the continuous monitoring of protease activity. Its use in a simple colorimetric assay allows for the rapid and reliable quantification of enzyme kinetics and inhibition, making it an indispensable tool for researchers in biochemistry and drug development. Proper optimization of assay conditions is crucial to ensure accurate and reproducible results.
References
Application Notes and Protocols: Nα-Benzoyl-L-arginine in Continuous Enzyme Kinetic Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the use of Nα-Benzoyl-L-arginine and its derivatives in continuous enzyme kinetic assays, with a focus on the serine protease trypsin and the cysteine protease papain.
Introduction
Nα-Benzoyl-L-arginine and its derivatives, such as Nα-Benzoyl-L-arginine ethyl ester (BAEE), Nα-Benzoyl-L-arginine p-nitroanilide (BAPNA), and Nα-Benzoyl-DL-arginine β-naphthylamide (BANA), are synthetic substrates widely employed for the continuous kinetic analysis of proteases that exhibit specificity for arginine residues. These substrates are invaluable tools in basic research, drug discovery, and quality control for determining enzyme activity, characterizing enzyme kinetics, and screening for inhibitors. The hydrolysis of these substrates can be monitored continuously, either spectrophotometrically or titrimetrically, providing real-time measurement of enzyme velocity.
Principles of Continuous Kinetic Assays
Continuous kinetic assays measure the rate of an enzymatic reaction as it occurs. This is typically achieved by monitoring the change in a physical or chemical property of the reaction mixture over time.
-
Spectrophotometric Assays: These assays are based on the change in absorbance of the reaction mixture as the substrate is converted to a product. For instance, the hydrolysis of BAPNA by a protease releases p-nitroaniline, a chromophore that absorbs light at 405-410 nm.[1] The rate of increase in absorbance at this wavelength is directly proportional to the rate of the enzymatic reaction. Similarly, the hydrolysis of BAEE can be monitored by the increase in absorbance at 253 nm.[2][3][4]
-
Titrimetric Assays: These assays measure the production or consumption of an acidic or basic group during the enzymatic reaction. The hydrolysis of BAEE, for example, produces a carboxylic acid.[5][6] The rate of acid production can be continuously monitored by titrating the reaction mixture with a standardized base to maintain a constant pH. The rate of addition of the titrant is equal to the rate of the enzymatic reaction.
Enzyme Systems
Trypsin (EC 3.4.21.4)
Trypsin is a serine protease found in the digestive system of many vertebrates, where it hydrolyzes proteins. It exhibits high specificity for cleaving peptide chains at the carboxyl side of lysine or arginine residues.
Papain (EC 3.4.22.2)
Papain is a cysteine protease present in papaya latex. It has broad substrate specificity and is capable of cleaving peptide bonds of basic amino acids, leucine, or glycine.
Quantitative Data
The following tables summarize key kinetic parameters for trypsin and papain with Nα-Benzoyl-L-arginine-based substrates.
Table 1: Kinetic Parameters for Trypsin
| Substrate | Enzyme Source/Type | Km | kcat | Vmax | Conditions | Reference(s) |
| BAPNA | Bovine Trypsin | 0.162 ± 0.055 mM | - | 1.62 ± 0.46 µM/h | Tris-HCl buffer, pH 8.0, 30°C | [4] |
| BAPNA | Immobilized Trypsin | 0.12 mM (apparent) | - | 0.079 mM min⁻¹ mg enzyme⁻¹ | - | [2] |
| BAEE | Pancreatic Porcine Trypsin | 1.35 x 105 1/mM·s (as kcat/Km) | 10.95 x 105 s⁻¹ | 52.55 | pH 7.6, 25°C | [[“]] |
| BAEE | Recombinant Porcine Trypsin | 27.62 x 105 1/mM·s (as kcat/Km) | 10.95 x 105 s⁻¹ | 52.55 | pH 7.6, 25°C | [[“]] |
| Nα-benzoyl-L-arginamide | Bovine Trypsin | 2.5 mM | 2.8 s⁻¹ | - | pH 8.0, 30°C | [1] |
Note: The units and conditions from reference[[“]] require careful interpretation as presented in the source.
Table 2: Kinetic Parameters for Papain
| Substrate | Km | Vmax | Conditions | Reference(s) |
| BAPNA | 2.40 mM | 0.0169 µmol/min | pH 7.0 | [8] |
| BAEE | 52 ± 4 mM | - | pH 7.0, I=0.1, 25.0°C | [9] |
Table 3: Inhibition Constants (Ki)
| Enzyme | Inhibitor | Substrate | Ki | Inhibition Type | Reference(s) |
| Papain | Acetonitrile | BAPNA | - | Mixed-competitive | [10] |
| Papain | Methanol | BAPNA | - | Competitive | [10] |
| Papain | Ethanol | BAPNA | - | Competitive | [10] |
| Papain | Terminalia catappa Papain Inhibitor (TcPI) | Not specified | 1.02 x 10⁻⁴ M | Competitive | [10] |
| Immobilized Trypsin | Benzamidine | BAPNA | - | Competitive | [2] |
Experimental Protocols
Protocol 1: Continuous Spectrophotometric Assay for Trypsin using BAEE
This procedure is adapted from Sigma-Aldrich for determining Trypsin activity.[2][3][4]
Principle: The hydrolysis of Nα-Benzoyl-L-arginine ethyl ester (BAEE) by trypsin is monitored by the increase in absorbance at 253 nm.[2][3][4] One BAEE unit of trypsin activity will produce a ΔA253 of 0.001 per minute at pH 7.6 at 25 °C in a 3.20 mL reaction volume.[2][3]
Reagents:
-
Buffer: 67 mM Sodium Phosphate Buffer, pH 7.6 at 25 °C.
-
Substrate Solution: 0.25 mM Nα-Benzoyl-L-arginine ethyl ester (BAEE) in Buffer.
-
HCl Solution: 1 mM Hydrochloric Acid.
-
Enzyme Solution (Trypsin): Immediately before use, prepare a solution containing 425-575 units/mL of Trypsin in cold HCl Solution.
Procedure:
-
Pipette the following into suitable quartz cuvettes:
-
Test: 3.0 mL of Substrate Solution.
-
Blank: 3.0 mL of Buffer.
-
-
Add 0.2 mL of the Enzyme Solution to the Test cuvette and 0.2 mL of the HCl Solution to the Blank cuvette.
-
Immediately mix by inversion and record the increase in A253 for approximately 5 minutes.
-
Calculate the ΔA253/minute using the maximum linear rate for both the Test and Blank.
Calculation of Activity: Units/mL enzyme = ( (ΔA253/min Test - ΔA253/min Blank) * 3.2 ) / (0.001 * 0.2)
-
3.2 = Total reaction volume (in mL)
-
0.001 = Change in absorbance per unit of trypsin
-
0.2 = Volume of enzyme solution (in mL)
Protocol 2: Continuous Spectrophotometric Assay for Papain using BAPNA
This protocol is a generalized procedure based on spectrophotometric assays using a chromogenic substrate.[8][10]
Principle: The hydrolysis of Nα-Benzoyl-L-arginine p-nitroanilide (BAPNA) by papain releases p-nitroaniline, which can be monitored by the increase in absorbance at 405-410 nm.[8][10]
Reagents:
-
Assay Buffer: 50 mM Phosphate Buffer, pH 7.0.
-
Activation Buffer: Assay buffer containing 1.1 mM EDTA, 0.067 mM mercaptoethanol, and 5.5 mM L-cysteine.
-
Substrate Solution: A stock solution of BAPNA in DMSO, diluted to the desired final concentration in Assay Buffer.
-
Enzyme Solution (Papain): Papain is activated by pre-incubation in the Activation Buffer.
Procedure:
-
Activate the papain by dissolving it in the Activation Buffer.
-
In a microplate well or cuvette, add the Assay Buffer and the Substrate Solution.
-
Initiate the reaction by adding a fixed concentration of activated papain.
-
Monitor the increase in absorbance at 405-410 nm over time in a spectrophotometer.
-
Calculate the initial reaction velocity (v) from the linear portion of the absorbance versus time plot.
Calculation of Activity: The rate of p-nitroaniline formation can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of p-nitroaniline (e.g., 8800 M⁻¹cm⁻¹ at 410 nm), c is the concentration, and l is the path length.
Protocol 3: Continuous Titrimetric Assay for Papain using BAEE
This procedure is adapted from Worthington Biochemical Corporation.[5][6]
Principle: The hydrolysis of BAEE by papain produces Nα-Benzoyl-L-arginine, an acid. The rate of this reaction is measured by the amount of standardized NaOH required to maintain a constant pH of 6.2 at 25°C.[5] One unit will hydrolyze one micromole of BAEE per minute under these conditions.[5]
Reagents:
-
Enzyme Diluent (Activation Buffer): 0.01 M EDTA, 0.06 M Mercaptoethanol, 0.05 M Cysteine•HCl in water.
-
Substrate Solution: 0.058 M BAEE, 0.01 M EDTA, 0.05 M Cysteine•HCl, pH adjusted to 6.2.
-
Titrant: 0.01-0.02 N NaOH, standardized.
-
Enzyme Solution (Papain): Dissolve papain in Enzyme Diluent to a concentration of 0.05-0.1 mg/mL.
Procedure:
-
Set up a titration vessel maintained at 25°C with a pH meter and a stirrer.
-
Pipette the following into the titration vessel: 5.0 mL Substrate solution, 5.0 mL 3.0 M NaCl, and 5.0 mL reagent grade water.
-
At time zero, add 0.1 mL of the appropriately diluted enzyme solution and adjust the pH to 6.2.
-
Record the volume of standardized NaOH added per minute to maintain the pH at 6.2 after a constant rate is achieved.
Calculation of Activity: Units/mg = ( (mL base added/min) * normality of base * 1000 ) / (mg enzyme in reaction mixture)
Signaling Pathways and Biological Relevance
Trypsin and Protease-Activated Receptors (PARs)
Beyond its digestive role, trypsin acts as a signaling molecule by activating a family of G-protein coupled receptors known as Protease-Activated Receptors (PARs), particularly PAR1, PAR2, and PAR4.[2][11] Trypsin cleaves the N-terminal domain of these receptors, exposing a "tethered ligand" that auto-activates the receptor.[2] This activation triggers various downstream signaling cascades, including those involving G-proteins, which are implicated in a wide range of physiological and pathological processes such as inflammation, cell proliferation, angiogenesis, and tissue repair.[2][10]
Papain and Cellular Signaling
Papain has been shown to modulate several key signaling pathways involved in cellular metabolism and inflammation.
-
AMPK Activation: Papain can activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[4] This activation can lead to the downregulation of adipogenic factors and a reduction in inflammation.[4]
-
MAPK and PI3K/Akt Pathways: Papain can also influence the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/Akt signaling pathways.[12] These pathways are crucial for regulating a variety of cellular processes, including cell growth, differentiation, and survival. By modulating these pathways, papain can impact inflammatory responses and cell fate.[12]
Experimental Workflow
The general workflow for a continuous enzyme kinetic assay using Nα-Benzoyl-L-arginine derivatives involves several key steps, from reagent preparation to data analysis.
References
- 1. The activity of trypsin in the pancreatic juice and blood of poultry increases simultaneously in the postprandial period - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Some aspects of trypsin's involvement in the regulation of physiological functions [frontiersin.org]
- 3. ultrezenzymes.com [ultrezenzymes.com]
- 4. Papain Ameliorates Lipid Accumulation and Inflammation in High-Fat Diet-Induced Obesity Mice and 3T3-L1 Adipocytes via AMPK Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biology.stackexchange.com [biology.stackexchange.com]
- 7. consensus.app [consensus.app]
- 8. Papain - Wikipedia [en.wikipedia.org]
- 9. Trypsin causes platelet activation independently of known protease-activated receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Activity of recombinant trypsin isoforms on human proteinase-activated receptors (PAR): mesotrypsin cannot activate epithelial PAR-1, -2, but weakly activates brain PAR-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Papain Ameliorates the MPAs Formation-Mediated Activation of Monocytes by Inhibiting Cox-2 Expression via Regulating the MAPKs and PI3K/Akt Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Determining Michaelis-Menten Constants for Trypsin using Nα-Benzoyl-L-arginine (Bz-Arg-OH) and its Derivatives
Application Note and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enzyme kinetics are fundamental to understanding enzyme mechanisms, characterizing inhibitors, and developing novel therapeutics. The Michaelis-Menten model provides a framework for determining key kinetic parameters, namely the Michaelis constant (K_m) and the maximum reaction velocity (V_max). K_m represents the substrate concentration at which the reaction rate is half of V_max and is an inverse measure of the enzyme's affinity for its substrate. V_max reflects the maximum rate of the reaction when the enzyme is saturated with the substrate.[1][2]
Trypsin, a serine protease found in the digestive system, is a well-characterized enzyme crucial for protein digestion.[3] It specifically cleaves peptide chains at the carboxyl side of lysine or arginine residues. Due to its well-defined specificity, trypsin is an excellent model enzyme for kinetic studies. Nα-Benzoyl-L-arginine (Bz-Arg-OH) and its derivatives are synthetic substrates that mimic the natural substrates of trypsin, making them ideal for in vitro kinetic assays.
This application note provides detailed protocols for determining the K_m and V_max of trypsin using this compound and its commonly used derivatives, such as Nα-Benzoyl-L-arginine ethyl ester (BAEE) and Nα-Benzoyl-L-arginine-p-nitroanilide (BAPNA). While this compound can be assayed directly using methods like the pH-stat technique, its derivatives are often preferred due to the ease of monitoring the reaction progress via spectrophotometry.
Principle of the Assays
The determination of Michaelis-Menten constants involves measuring the initial reaction velocity (V₀) at various substrate concentrations. The data is then fitted to the Michaelis-Menten equation:
V₀ = (V_max * [S]) / (K_m + [S])
Where:
-
V₀ is the initial reaction velocity
-
V_max is the maximum reaction velocity
-
[S] is the substrate concentration
-
K_m is the Michaelis constant
Two primary methods for monitoring the trypsin-catalyzed hydrolysis of this compound and its derivatives are described:
2.1 Spectrophotometric Method (using this compound derivatives)
This is the most common method, utilizing derivatives of this compound that produce a chromophore upon hydrolysis.
-
Using Nα-Benzoyl-L-arginine-p-nitroanilide (BAPNA): Trypsin cleaves the amide bond between arginine and p-nitroaniline, releasing the yellow-colored product p-nitroaniline (pNA). The rate of pNA formation is directly proportional to the rate of the enzymatic reaction and can be monitored by measuring the increase in absorbance at 405-410 nm.[3][4][5]
-
Using Nα-Benzoyl-L-arginine Ethyl Ester (BAEE): Trypsin hydrolyzes the ester bond, producing Nα-Benzoyl-L-arginine and ethanol. The formation of the carboxylate product can be monitored by the increase in absorbance at 253 nm.
2.2 pH-Stat Method (for direct this compound assay)
The hydrolysis of the peptide or ester bond in this compound or its derivatives results in the formation of a carboxyl group, which releases a proton (H⁺) into the reaction medium, causing a decrease in pH. A pH-stat is an instrument that maintains a constant pH in a reaction vessel by automatically adding a titrant (e.g., NaOH) to neutralize the released protons. The rate of addition of the titrant is directly proportional to the rate of the enzymatic reaction.
Data Presentation: Michaelis-Menten Constants for Trypsin
The following table summarizes experimentally determined Michaelis-Menten constants for trypsin with various Nα-Benzoyl-L-arginine substrates under different conditions.
| Enzyme Source | Substrate | K_m (mM) | V_max or k_cat | Temperature (°C) | pH | Assay Method | Reference(s) |
| Bovine Trypsin | Nα-Benzoyl-L-argininamide | 0.25 | 2.8 s⁻¹ (k_cat) | 30 | 8.0 | Not Specified | [6][7] |
| Immobilized Trypsin | Nα-Benzoyl-DL-arginine-p-nitroanilide (BAPNA) | 0.12 | 0.079 mM min⁻¹ mg enzyme⁻¹ | Not Specified | Not Specified | Frontal Analysis | [4] |
| Trypsin | Nα-Benzoyl-L-arginine-4-nitroanilide (L-BAPNA) | 0.3 | 40 mM min⁻¹ | Room Temp. | 7.6 | Spectrophotometry | [8] |
| Trypsin | Nα-Benzoyl-L-arginine-4-nitroanilide (L-BAPNA) | 0.6 | 82 mM min⁻¹ | 37 | 7.6 | Spectrophotometry | [8] |
| Fish Trypsin | Nα-Benzoyl-DL-arginine-p-nitroanilide (BAPNA) | 0.4084 | 0.0599 mmol/s | 25 | 8.0 | Spectrophotometry | [9] |
| Bovine Trypsin | N-α-benzyloxycarbonyl-L-lysine-p-nitroanilide | 0.512 | Not Specified | 25 | 6.94 | Spectrophotometry | [1] |
| Bovine Trypsin | N-α-benzyloxycarbonyl-L-lysine-p-nitroanilide | 0.394 | Not Specified | 25 | 9.05 | Spectrophotometry | [1] |
Experimental Protocols
4.1 Protocol 1: Spectrophotometric Determination of K_m and V_max using BAPNA
This protocol describes how to determine the initial reaction rates of trypsin with varying concentrations of the chromogenic substrate Nα-Benzoyl-L-arginine-p-nitroanilide (BAPNA).
4.1.1 Materials and Reagents
-
Trypsin from bovine pancreas (e.g., Sigma-Aldrich Cat# T8003)
-
Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA, e.g., Sigma-Aldrich Cat# B3279)[10]
-
Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.2 at 25°C[10]
-
1 mM HCl
-
Dimethyl sulfoxide (DMSO)
-
UV-Vis Spectrophotometer or microplate reader capable of kinetic measurements at 405 nm
-
96-well microplate or quartz cuvettes
4.1.2 Solution Preparation
-
Trypsin Stock Solution (1 mg/mL): Dissolve 1 mg of trypsin in 1 mL of cold 1 mM HCl. Prepare fresh and keep on ice.
-
Working Trypsin Solution (e.g., 10 µg/mL): Dilute the trypsin stock solution in cold Assay Buffer to the desired final concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate for at least 5-10 minutes.
-
BAPNA Stock Solution (e.g., 20 mM): Dissolve an appropriate amount of BAPNA in DMSO. Store at -20°C, protected from light.[10]
-
Working BAPNA Solutions: Prepare a series of dilutions of the BAPNA stock solution in Assay Buffer to achieve a range of final substrate concentrations in the assay (e.g., 0.1, 0.2, 0.5, 1.0, 2.0, 5.0 mM).
4.1.3 Assay Procedure (Microplate Format)
-
Set up the plate:
-
Test Wells: Add a fixed volume of each Working BAPNA Solution.
-
Blank Wells: Add Assay Buffer instead of BAPNA solution.
-
-
Pre-incubate: Equilibrate the plate at 25°C for 5 minutes.
-
Initiate Reaction: Add a fixed volume of the Working Trypsin Solution to all wells to start the reaction. The final volume in each well should be constant (e.g., 200 µL).
-
Kinetic Measurement: Immediately begin reading the absorbance at 405 nm every 30 seconds for 10-15 minutes.
4.1.4 Data Analysis
-
Correct for Blank: Subtract the absorbance of the blank wells from the test wells for each time point.
-
Plot Absorbance vs. Time: For each substrate concentration, plot the corrected absorbance against time.
-
Determine Initial Velocity (V₀): Identify the initial linear portion of each curve and calculate the slope (ΔAbs/min). This slope is the initial velocity (V₀).[11]
-
Convert V₀ to M/min: Use the Beer-Lambert law (A = εcl) to convert the rate from ΔAbs/min to a molar rate. The molar extinction coefficient (ε) for p-nitroaniline at 405 nm and pH 8.2 is approximately 10,200 M⁻¹cm⁻¹.
-
Determine K_m and V_max:
-
Michaelis-Menten Plot: Plot V₀ against the substrate concentration [S]. Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine K_m and V_max.
-
Lineweaver-Burk Plot: Plot 1/V₀ against 1/[S]. The y-intercept is 1/V_max, the x-intercept is -1/K_m, and the slope is K_m/V_max.[12][13]
-
4.2 Protocol 2: pH-Stat Determination of Kinetic Constants
This protocol is suitable for directly measuring the hydrolysis of Nα-Benzoyl-L-arginine (this compound) or its ester derivatives.
4.2.1 Materials and Reagents
-
Trypsin
-
Nα-Benzoyl-L-arginine (this compound) or Nα-Benzoyl-L-arginine ethyl ester (BAEE)
-
Unbuffered reaction solution (e.g., 0.1 M NaCl with 10 mM CaCl₂)
-
Standardized NaOH solution (e.g., 0.01 M)
-
pH-stat apparatus (autotitrator)
-
Thermostatted reaction vessel
4.2.2 Assay Procedure
-
Set up the pH-stat: Calibrate the pH electrode and set the instrument to maintain a constant pH (e.g., pH 8.2). Set the reaction temperature (e.g., 25°C).
-
Prepare the reaction mixture: Add the unbuffered reaction solution and a specific concentration of the this compound substrate to the thermostatted reaction vessel. Allow the solution to equilibrate to the set temperature and pH.
-
Initiate the reaction: Add a small, known amount of trypsin to the reaction vessel to start the hydrolysis.
-
Monitor the reaction: The pH-stat will automatically add NaOH to maintain the constant pH. Record the volume of NaOH added over time. The rate of NaOH addition corresponds to the rate of proton release, which is the reaction velocity.
-
Repeat for different substrate concentrations: Repeat steps 2-4 for a range of substrate concentrations.
4.2.3 Data Analysis
-
Calculate Initial Velocity (V₀): For each substrate concentration, plot the volume of NaOH added against time. The initial slope of this curve represents the initial reaction velocity (V₀) in terms of moles of NaOH per unit time.
-
Determine K_m and V_max: Use the calculated V₀ values and the corresponding substrate concentrations to generate Michaelis-Menten and/or Lineweaver-Burk plots as described in section 4.1.4.
Visualizations
5.1 Michaelis-Menten Signaling Pathway
References
- 1. Kinetic Studies of the Effect of pH on the Trypsin-Catalyzed Hydrolysis of N-α-benzyloxycarbonyl-l-lysine-p-nitroanilide: Mechanism of Trypsin Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzyme Kinetics (Michaelis-Menten plot, Line-Weaver Burke plot) Enzyme Inhibitors with Examples | Pharmaguideline [pharmaguideline.com]
- 3. benchchem.com [benchchem.com]
- 4. On-line characterization of the activity and reaction kinetics of immobilized enzyme by high-performance frontal analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Kinetic studies at high pH of the trypsin-catalyzed hydrolysis of N-alpha-benzoyl derivatives of L-arginamide, L-lysinamide, and S-2-aminoethyl-L-cysteinamide and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. protocols.io [protocols.io]
- 11. How to Measure Enzyme Kinetics Using Spectrophotometry [synapse.patsnap.com]
- 12. researchgate.net [researchgate.net]
- 13. superchemistryclasses.com [superchemistryclasses.com]
Application of Nα-Benzoyl-L-arginine Derivatives in Papain Activity Measurement
For Researchers, Scientists, and Drug Development Professionals
Introduction
Papain, a cysteine protease (EC 3.4.22.2) from papaya latex, is widely used in various industrial and biomedical applications.[1][2] Accurate measurement of its enzymatic activity is crucial for quality control and research purposes. Synthetic substrates derived from Nα-Benzoyl-L-arginine (Bz-Arg-OH) are commonly employed for this purpose due to their specificity and the ease of detecting the products of hydrolysis. This document provides detailed application notes and protocols for measuring papain activity using two such derivatives: Nα-Benzoyl-L-arginine ethyl ester (BAEE) and Nα-Benzoyl-L-arginine 4-nitroanilide (BAPNA).[1][3]
Principle of the Assays
The enzymatic activity of papain is determined by monitoring the hydrolysis of the synthetic substrate. Papain catalyzes the cleavage of the amide or ester bond in the substrate, releasing a product that can be quantified.[1][3]
-
With BAEE , the hydrolysis releases Nα-Benzoyl-L-arginine and ethanol. The production of the acidic product can be monitored by a titrimetric method, where a standardized base is used to maintain a constant pH.[1][4] The rate of base consumption is directly proportional to the enzyme activity.
-
With BAPNA , papain cleaves the amide bond between arginine and p-nitroaniline, releasing the yellow chromophore p-nitroaniline.[3][5] The increase in absorbance at a specific wavelength, typically around 405-430 nm, is measured over time to determine the rate of reaction and thus the enzyme activity.[5][6]
Data Presentation
Kinetic Parameters of Papain with Synthetic Substrates
The following table summarizes the kinetic parameters of papain with BAPNA in the presence of different organic cosolvents. This data is crucial for understanding the influence of solvent on enzyme activity, which is particularly relevant in drug discovery and formulation studies where compounds are often dissolved in organic solvents.
| Cosolvent | Concentration (% v/v) | Km (M) | Vmax (μmol/min) | Catalytic Efficiency (Vmax/Km) |
| None | 0 | 0.007474 | 0.06097 | 8.158 |
| Methanol | 10 | Increased | Increased | - |
| Ethanol | 10 | Increased | Increased | - |
| Acetonitrile | 2 | Increased | Little Change | Decreased by 28.0% |
| Acetonitrile | 10 | - | Dramatic Reduction | - |
Data adapted from a study on the papain-catalyzed hydrolysis of BAPNA in an aqueous-organic medium.[5][6]
Experimental Protocols
Protocol 1: Papain Activity Assay using BAEE (Titrimetric Method)
This protocol describes the measurement of papain activity by monitoring the acid produced during the hydrolysis of BAEE.[1][4]
Materials:
-
Papain enzyme solution
-
Nα-Benzoyl-L-arginine Ethyl Ester Hydrochloride (BAEE)
-
Ethylenediaminetetraacetic Acid (EDTA)
-
L-Cysteine Hydrochloride
-
Sodium Chloride (NaCl)
-
Sodium Hydroxide (NaOH), standardized solution (0.01-0.02 N)
-
Deionized water
-
pH meter or automatic titrator
-
Magnetic stirrer
-
Water bath or circulating bath at 25°C
Reagent Preparation:
-
Enzyme Diluent (Activation Buffer): Prepare fresh daily. For a final volume of ~90 ml, mix 10 ml of 0.01 M EDTA, 10 ml of 0.05 M Cysteine⋅HCl, 0.1 ml of 0.06 M Mercaptoethanol, and 70 ml of reagent grade water.[1]
-
Substrate Solution: Prepare fresh daily. For a final volume of 21 ml, mix 15.0 ml of 0.058 M BAEE, 0.8 ml of 0.01 M EDTA, and 0.8 ml of 0.05 M Cysteine⋅HCl. Adjust the pH to 6.2 with NaOH and bring the final volume to 21 ml with reagent grade water.[1]
-
Titrant: Standardized 0.01-0.02 N NaOH solution.[1]
Procedure:
-
Enzyme Activation: Dissolve the papain enzyme in the enzyme diluent to a concentration of 0.05-0.1 mg/ml. Allow the solution to incubate for at least 30 minutes at room temperature to ensure full activation.[1][7]
-
Reaction Setup: In a titration vessel maintained at 25°C, pipette the following:
-
5.0 ml of Substrate solution
-
5.0 ml of 3.0 M NaCl
-
5.0 ml of Reagent grade water[1]
-
-
Initiate Reaction: At time zero, add 0.1 ml of the appropriately diluted and activated enzyme solution to the titration vessel. Immediately adjust the pH to 6.2 with the standardized NaOH solution.[1][7]
-
Measurement: Continuously monitor the pH and record the volume of standardized NaOH added per minute to maintain the pH at a constant 6.2. The rate should be recorded after a constant rate of base addition is achieved.[1][7]
Calculation of Enzyme Activity:
One unit of papain activity is defined as the amount of enzyme that hydrolyzes one micromole of BAEE per minute at 25°C and pH 6.2.[1]
Units/mg = (ml of base added/min) x Normality of base x 1000 / (mg of enzyme in the reaction mixture)[1]
Protocol 2: Papain Activity Assay using BAPNA (Spectrophotometric Method)
This protocol details the measurement of papain activity by monitoring the release of p-nitroaniline from BAPNA.[3][5]
Materials:
-
Papain enzyme solution
-
Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA)
-
Dimethyl sulfoxide (DMSO)[3]
-
Assay Buffer (e.g., 0.1 M sodium phosphate buffer, pH 6.5, containing 10 mM EDTA and 10 mM 2-mercaptoethanol)[8]
-
Spectrophotometer capable of measuring absorbance at 405-430 nm
-
Cuvettes or microplate reader
Reagent Preparation:
-
BAPNA Stock Solution: Due to its limited solubility in aqueous solutions, BAPNA should be dissolved in DMSO to prepare a stock solution (e.g., 50 mg/ml).[3][5] Further dilutions can be made in the assay buffer.
-
Papain Solution: Prepare a solution of papain in the assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
Procedure:
-
Reaction Setup: In a cuvette or microplate well, add the assay buffer and the BAPNA substrate to the desired final concentration.
-
Enzyme Pre-incubation: Pre-incubate the papain solution in the assay buffer at the desired reaction temperature (e.g., 37°C) for a few minutes to ensure activation.[8]
-
Initiate Reaction: Add the pre-incubated papain solution to the cuvette or well containing the substrate to start the reaction. Mix gently.
-
Measurement: Immediately start monitoring the increase in absorbance at 405-430 nm over time. Record the absorbance at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes).[5]
Calculation of Enzyme Activity:
The rate of the reaction (ΔAbs/min) is determined from the linear portion of the absorbance versus time plot. The enzyme activity can be calculated using the Beer-Lambert law, where the molar extinction coefficient of p-nitroaniline is required.
Activity (μmol/min/ml) = (ΔAbs/min) x (Total assay volume) / (ε x path length x volume of enzyme)
Where:
-
ΔAbs/min is the change in absorbance per minute.
-
ε is the molar extinction coefficient of p-nitroaniline at the specific pH and wavelength used (this needs to be determined experimentally or obtained from the literature).[6]
-
Path length is the light path of the cuvette or microplate well in cm.
Mandatory Visualizations
Experimental Workflow for Papain Activity Measurement
Caption: General experimental workflow for measuring papain activity using synthetic substrates.
Logical Relationship of BAPNA Hydrolysis and Detection
Caption: The hydrolysis of BAPNA by papain releases a colored product for spectrophotometric detection.
References
- 1. Papain - Assay | Worthington Biochemical [worthington-biochem.com]
- 2. papain.com [papain.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Papain-Catalyzed Hydrolysis of Nα-Benzoyl–arginine–p-nitroanilide in an Aqueous–Organic Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Papain, Chymo - Assay | Worthington Biochemical [worthington-biochem.com]
- 8. researchgate.net [researchgate.net]
Application Note: Screening for Protease Inhibitors using Nα-Benzoyl-L-arginine (Bz-Arg-OH) and its Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteases are a critical class of enzymes involved in a vast array of physiological and pathological processes, making them significant targets for therapeutic drug development. The screening and identification of potent and selective protease inhibitors are crucial steps in this process. A common and effective method for high-throughput screening (HTS) involves the use of synthetic substrates that, upon cleavage by a protease, produce a detectable signal.
Nα-Benzoyl-L-arginine (Bz-Arg-OH) and its derivatives are widely used substrates for assaying the activity of various proteases, particularly serine proteases like trypsin and cysteine proteases such as papain.[1][2][3] While this compound itself can be used, its chromogenic and ester analogs, such as Nα-Benzoyl-L-arginine p-nitroanilide (L-BAPNA) and Nα-Benzoyl-L-arginine ethyl ester (BAEE), are more frequently employed in inhibitor screening assays due to the ease of detection of their cleavage products.[1] This application note provides an overview of the assay principle and detailed protocols for using these substrates to screen for protease inhibitors.
Principle of the Assay
The fundamental principle of the assay is based on an enzyme-catalyzed reaction. The protease cleaves the synthetic arginine-based substrate. In the absence of an inhibitor, the enzyme actively hydrolyzes the substrate, leading to the formation of a product that can be quantified. When an inhibitor is present, it binds to the enzyme, reducing its catalytic activity and thus decreasing the rate of product formation. The extent of inhibition is directly proportional to the concentration and potency of the inhibitor.
-
Chromogenic Assay (using BAPNA): Proteases like trypsin cleave the amide bond between arginine and p-nitroaniline in the BAPNA substrate.[1][4] This releases the chromophore p-nitroaniline (pNA), which has a distinct yellow color and can be quantified by measuring the absorbance at approximately 405 nm.[5]
-
Spectrophotometric Assay (using BAEE): The hydrolysis of the ester bond in BAEE by proteases like trypsin or papain produces N-Benzoyl-L-arginine and ethanol. The change in the chemical environment upon hydrolysis leads to an increase in absorbance in the UV range, which can be monitored at 253 nm.[6][7]
Caption: General principle of a protease inhibition assay.
Data Presentation
Quantitative data for commonly used substrates and typical assay conditions are summarized below for easy reference and comparison.
Table 1: Properties of Common Nα-Benzoyl-L-arginine Analog Substrates
| Substrate | Abbreviation | Molecular Weight ( g/mol ) | Detection Method | Wavelength (nm) | Primary Target Proteases |
| Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride | L-BAPNA | 471.36 (HCl salt) | Colorimetric (Absorbance) | 405 | Trypsin, Papain, Chymotrypsin, Calpain[1][5][8] |
| Nα-Benzoyl-L-arginine ethyl ester hydrochloride | BAEE | 342.8 (HCl salt) | UV Spectrophotometry | 253 | Trypsin, Papain, Kallikreins[3][9] |
Table 2: Example Kinetic Parameters for Papain Hydrolysis of BAPNA [10]
| Co-solvent | Concentration (% v/v) | Km (mM) | Vmax (µmol/min) | Catalytic Efficiency (Vmax/Km) |
| None (DMSO) | 0 | 7.474 | 0.06097 | 8.158 |
| Methanol | 20 | 1.349 | 0.0461 | 34.17 |
| Ethanol | 20 | 1.155 | 0.0413 | 35.76 |
| Acetonitrile | 20 | 1.109 | 0.0385 | 34.72 |
| Chloroform | 20 | 0.887 | 0.0243 | 27.40 |
| Note: Data derived from a study on papain hydrolysis in aqueous-organic media. Kinetic parameters can vary based on specific assay conditions. |
Table 3: Typical Final Reagent Concentrations for a Trypsin Inhibition Assay using BAEE [11]
| Reagent | Final Concentration in Reaction Mix |
| Sodium Phosphate Buffer (pH 7.6) | 63 mM |
| Nα-benzoyl-L-arginine ethyl ester (BAEE) | 0.23 mM |
| Hydrochloric Acid | 0.002 mM |
| Trypsin | ~5 µg/mL |
| Trypsin Inhibitor | 1 - 3 µg/mL |
Experimental Protocols
Detailed methodologies for screening protease inhibitors using BAPNA and BAEE are provided below. It is recommended to perform all assays in triplicate.
Protocol 1: Colorimetric Screening of Trypsin Inhibitors using L-BAPNA
This protocol is adapted for a 96-well plate format, suitable for higher-throughput screening.
A. Materials and Reagents
-
Trypsin from bovine pancreas (e.g., Sigma-Aldrich Cat# T8003)
-
Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA, e.g., Sigma-Aldrich Cat# B3279)
-
Tris-HCl buffer (100 mM, pH 8.2) with 20 mM CaCl₂
-
Dimethyl sulfoxide (DMSO)
-
Test inhibitors
-
96-well clear flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm
B. Reagent Preparation
-
Trypsin Solution: Prepare a 1.25 mg/mL stock solution of trypsin in water (pH 3.0, adjusted with HCl). Store in aliquots at -20°C. Immediately before use, dilute to the desired working concentration (e.g., 10 µg/mL) with Tris-HCl buffer.[12]
-
L-BAPNA Stock Solution (60 mM): Dissolve 130.47 mg of L-BAPNA in 5 mL of DMSO. Store at -20°C, protected from light.[12]
-
L-BAPNA Working Solution (1.2 mM): Immediately before use, dilute 200 µL of the L-BAPNA stock solution into 10 mL of pre-warmed (37°C) Tris-HCl buffer. Protect from light.[12]
-
Inhibitor Solutions: Dissolve test compounds in DMSO to create stock solutions. Further dilute with Tris-HCl buffer to desired concentrations. Ensure the final DMSO concentration in the assay is consistent across all wells and is typically ≤1%.
C. Assay Procedure
-
Plate Setup: Set up controls and test wells in a 96-well plate.
-
Blank: 100 µL Tris-HCl buffer.
-
Control (100% Activity): 50 µL Trypsin working solution + 50 µL Tris-HCl buffer (or buffer with inhibitor solvent).
-
Test (Inhibited): 50 µL Trypsin working solution + 50 µL inhibitor solution.
-
-
Pre-incubation: Gently mix the plate and pre-incubate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 100 µL of the pre-warmed L-BAPNA working solution to all wells to start the reaction. The final volume is 200 µL.
-
Measurement: Immediately place the plate in a microplate reader pre-set to 37°C. Measure the increase in absorbance at 405 nm every minute for 15-30 minutes (kinetic mode).
D. Data Analysis
-
Determine the rate of reaction (ΔA₄₀₅/min) from the linear portion of the absorbance curve for each well.
-
Subtract the rate of the blank from all other wells.
-
Calculate the percent inhibition using the following formula: % Inhibition = (1 - (Rate of Test Well / Rate of Control Well)) * 100
Protocol 2: Spectrophotometric Screening of Trypsin Inhibitors using BAEE
This protocol is based on a standard cuvette-based spectrophotometer method.
A. Materials and Reagents
-
Trypsin from bovine pancreas (e.g., Sigma-Aldrich Cat# T8003)
-
Nα-Benzoyl-L-arginine ethyl ester hydrochloride (BAEE, e.g., Sigma-Aldrich Cat# B4500)
-
Sodium Phosphate Buffer (67 mM, pH 7.6 at 25°C)
-
Hydrochloric Acid (1 mM)
-
Test inhibitors
-
UV-transparent cuvettes (1 cm path length)
-
Spectrophotometer with temperature control set to 25°C, capable of reading at 253 nm
B. Reagent Preparation
-
Trypsin Solution: Immediately before use, prepare a solution containing ~10 µg/mL of trypsin in cold 1 mM HCl.
-
BAEE Substrate Solution (0.25 mM): Prepare a 0.086 mg/mL solution of BAEE in the Sodium Phosphate Buffer.
-
Inhibitor Solutions: Prepare dilutions of the test inhibitor in the Sodium Phosphate Buffer.
C. Assay Procedure
-
Assay Mix Preparation: For each reaction, prepare an assay mixture in a test tube.
-
Control (Uninhibited): 1.0 mL Sodium Phosphate Buffer + 0.2 mL Trypsin Solution.
-
Test (Inhibited): (1.0 - x) mL Sodium Phosphate Buffer + 0.2 mL Trypsin Solution + x mL Inhibitor Solution.
-
-
Pre-incubation: Incubate the tubes at 25°C for 5 minutes.[11]
-
Reaction Initiation:
-
Pipette 2.9 mL of the BAEE Substrate Solution into a cuvette and place it in the spectrophotometer to equilibrate for 3-4 minutes.[6]
-
Add 0.1 mL of the pre-incubated Control or Test mixture to the cuvette.
-
-
Measurement: Immediately mix by inversion and record the increase in absorbance at 253 nm for approximately 5 minutes.
D. Data Analysis
-
Determine the maximum linear rate of reaction (ΔA₂₅₃/min) for both the control and test reactions.
-
Calculate the percent inhibition as described in Protocol 1.
Caption: A typical experimental workflow for protease inhibitor screening.
Data Interpretation and Further Steps
The primary output of a single-concentration screen is the percent inhibition, which helps identify "hits." For promising hits, a dose-response experiment should be conducted by testing a range of inhibitor concentrations. This allows for the determination of the half-maximal inhibitory concentration (IC₅₀), a key measure of an inhibitor's potency.
Caption: Workflow for calculating IC50 from raw kinetic data.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. N-a-Benzoyl-L-arginine | 154-92-7 | FB39341 | Biosynth [biosynth.com]
- 3. システインプロテアーゼであるパパインの特性と製品 [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. Trypsin Inhibitors - Assay | Worthington Biochemical [worthington-biochem.com]
- 7. researchgate.net [researchgate.net]
- 8. N-α-benzoyl-DL-arginine-4-nitroanilide hydrochloride [biosynth.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Papain-Catalyzed Hydrolysis of Nα-Benzoyl–arginine–p-nitroanilide in an Aqueous–Organic Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 胰蛋白酶抑制剂 [sigmaaldrich.com]
- 12. protocols.io [protocols.io]
Application Notes and Protocols for the Use of Nα-Benzoyl-L-arginine in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of Nα-Benzoyl-L-arginine and its derivatives in the field of peptide synthesis. The primary application lies in the realm of chemoenzymatic peptide synthesis, where these compounds serve as efficient acyl donors for proteases such as papain and trypsin. This approach offers a green and stereospecific alternative to purely chemical methods.
Introduction
Nα-Benzoyl-L-arginine is an amino acid derivative in which the α-amino group is protected by a benzoyl (Bz) group. While the stability of the benzoyl group makes it less suitable as a temporary protecting group in conventional solid-phase peptide synthesis (SPPS), its ethyl ester derivative, Nα-Benzoyl-L-arginine ethyl ester (BAEE), is an excellent substrate for certain proteases. In a reverse of their natural hydrolytic function, these enzymes can be harnessed to catalyze the formation of peptide bonds in a process known as enzymatic peptide synthesis. This method is particularly advantageous for specific couplings, offering high yields and avoiding racemization.[1]
Principle of Enzymatic Peptide Synthesis
Enzymatic peptide synthesis using Nα-Benzoyl-L-arginine ethyl ester relies on the principle of kinetic control. A protease, such as papain or trypsin, catalyzes the reaction between the acyl donor (Nα-Benzoyl-L-arginine ethyl ester) and a nucleophile (an amino acid amide or ester). The enzyme forms an acyl-enzyme intermediate with the Nα-Benzoyl-L-arginine, which is then aminolyzed by the nucleophile to form a new peptide bond. The reaction conditions, such as pH, temperature, and the use of organic co-solvents, are optimized to favor the synthesis reaction over the competing hydrolysis of the acyl donor and the product peptide.[1][2]
Quantitative Data Summary
The following tables summarize quantitative data from studies on enzymatic peptide synthesis using Nα-acyl-arginine derivatives.
Table 1: Papain-Catalyzed Synthesis of Arginine Alkyl Amides and Esters [2]
| Product | Reaction Time (h) | Acyl-donor Hydrolysis (%) | Product Yield (%) | Overall Product Yield (%) (purity >99.9%) |
| Z-Arg-HN-C₁₀ | 9 | 9 | 91 | 76 |
| Z-Arg-HN-C₁₂ | 24 | 12 | 86 | 53 |
| Z-Arg-HN-C₁₄ | 24 | 17 | 81 | 58 |
| Z-Arg-O-C₈ | 48 | 2 | 97 | 72 |
| Z-Arg-O-C₁₀ | 72 | 3 | 95 | 73 |
| Z-Arg-O-C₁₂ | 96 | 7 | 90 | 58 |
Note: Z = Benzyloxycarbonyl, a protecting group similar in function to Benzoyl for the purpose of demonstrating enzymatic coupling.
Table 2: Papain-Catalyzed Dipeptide Synthesis [1]
| Acyl Donor | Nucleophile | Activating Ester | Yield (%) |
| N-carboxybenzyl-Gly | Phe-NH₂ | Benzyl | 98.6 |
| N-carboxybenzyl-Gly | Phe-NH₂ | Dimethylaminophenyl | 97.5 |
Experimental Protocols
General Protocol for Papain-Catalyzed Dipeptide Synthesis
This protocol describes the synthesis of a model dipeptide, Nα-Benzoyl-L-arginyl-glycinamide (Bz-Arg-Gly-NH₂), using Nα-Benzoyl-L-arginine ethyl ester as the acyl donor and glycinamide as the nucleophile.
Materials:
-
Nα-Benzoyl-L-arginine ethyl ester hydrochloride (BAEE)
-
Glycinamide hydrochloride
-
Papain (from Carica papaya)
-
1 M Phosphate buffer (pH 8.0)
-
Triethylamine (TEA) or other suitable base
-
Acetonitrile (ACN)
-
Deionized water
-
Reaction vessel (e.g., 10 mL glass tube with a stir bar)
-
Centrifuge
-
Lyophilizer
-
HPLC system for analysis and purification
Procedure:
-
Prepare the Nucleophile Solution: In the reaction vessel, dissolve glycinamide hydrochloride in a minimal amount of 1 M phosphate buffer (pH 8.0). Neutralize the solution by the dropwise addition of triethylamine until the pH is approximately 8.0.
-
Prepare the Acyl Donor Solution: In a separate container, dissolve Nα-Benzoyl-L-arginine ethyl ester hydrochloride in a 1:1 mixture of acetonitrile and 1 M phosphate buffer (pH 8.0).
-
Initiate the Reaction: Add the acyl donor solution to the nucleophile solution. Adjust the final concentrations to be, for example, 0.1 M for the acyl donor and 0.2 M for the nucleophile.
-
Add the Enzyme: Add papain to the reaction mixture to a final concentration of approximately 50 mg/mL.[3]
-
Incubation: Stir the reaction mixture at a constant temperature, for example, 40°C, for 2 to 24 hours.[3] The progress of the reaction can be monitored by HPLC.
-
Product Isolation: Once the reaction is complete, stop the reaction by heating or by adding an enzyme inhibitor. Collect the precipitated product by centrifugation at 9000 rpm for 15 minutes.[3]
-
Washing and Purification: Wash the crude product with cold deionized water to remove unreacted starting materials and the enzyme.[3] The peptide can be further purified by reversed-phase high-performance liquid chromatography (RP-HPLC).[4]
-
Lyophilization: Lyophilize the purified peptide fractions to obtain the final product as a white powder.[4]
Purification Protocol for Arginine-Containing Peptides
Instrumentation and Reagents:
-
Reversed-phase HPLC (RP-HPLC) system with a C18 column
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water
-
Solvent B: 0.1% TFA in acetonitrile
-
UV detector (210-220 nm)
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent A.
-
Chromatography: Inject the sample onto the C18 column. Elute the peptide using a linear gradient of Solvent B, for example, from 5% to 95% over 40 minutes.
-
Fraction Collection: Monitor the elution profile at 210-220 nm and collect the fractions corresponding to the desired peptide peak.
-
Purity Analysis: Analyze the purity of the collected fractions by analytical HPLC.
-
Pooling and Lyophilization: Pool the fractions containing the pure peptide and lyophilize to obtain the final product.[4]
Visualizations
Caption: Workflow for enzymatic peptide synthesis.
Caption: Kinetically controlled enzymatic peptide synthesis mechanism.
References
Application Notes and Protocols for Bz-Arg-OH as a Building Block for Bioactive Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nα-Benzoyl-L-arginine (Bz-Arg-OH) and its derivatives are versatile building blocks in the design and synthesis of bioactive peptides and peptidomimetics. The presence of the benzoyl group at the N-terminus and the arginine side chain provides unique structural and functional properties, making these molecules valuable tools in drug discovery and biochemical research. The benzoyl group can enhance the stability and cell permeability of peptides, while the arginine residue is crucial for interactions with various biological targets, particularly serine proteases. This document provides detailed application notes and experimental protocols for the use of this compound in the development of enzyme inhibitors and antimicrobial peptides.
Applications of this compound in Bioactive Peptide Synthesis
This compound serves as a foundational scaffold for a variety of bioactive compounds, primarily targeting enzymes involved in critical physiological and pathological processes.
Serine Protease Inhibitors
The arginine residue of this compound mimics the natural substrates of trypsin-like serine proteases, which play significant roles in coagulation, inflammation, and digestion. By incorporating this compound into peptide sequences, potent and selective inhibitors of these enzymes can be developed.
-
Thrombin Inhibitors: Thrombin is a key serine protease in the coagulation cascade. Inhibitors of thrombin are crucial anticoagulant agents. Peptides and peptidomimetics containing Nα-substituted arginine derivatives have been synthesized and evaluated as thrombin inhibitors. For instance, amide derivatives of Nα-substituted L-arginine have shown potent inhibition of thrombin's clotting activity, with some compounds exhibiting IC50 values in the nanomolar range.[1] The benzoyl group can contribute to the hydrophobic interactions within the enzyme's active site, enhancing binding affinity.
-
Trypsin Inhibitors: Trypsin is a digestive enzyme and a model for studying serine protease function. This compound and its derivatives, such as Nα-Benzoyl-L-arginine p-nitroanilide (Bz-Arg-pNA), are widely used as substrates to assay trypsin activity and to screen for trypsin inhibitors.[2][3] While Bz-Arg-pNA itself is a substrate, modifications to this basic structure can lead to potent competitive inhibitors.
-
Kallikrein Inhibitors: Plasma kallikrein is a serine protease involved in the kallikrein-kinin system, which regulates blood pressure and inflammation. Peptides containing arginine are effective inhibitors of plasma kallikrein. For example, peptide chloromethyl ketones containing arginine have been shown to be highly effective and selective inhibitors.[4] The design of such inhibitors often involves mimicking the C-terminal sequence of bradykinin (-Pro-Phe-Arg), a natural substrate of kallikrein.
Antimicrobial Peptides
The cationic nature of the arginine side chain is a key feature of many antimicrobial peptides (AMPs), as it facilitates interaction with negatively charged bacterial membranes. The incorporation of a hydrophobic benzoyl group can enhance the amphipathic character of these peptides, which is often correlated with improved antimicrobial activity. Arginine-based surfactants, such as Nα-benzoyl-arginine-alkyl-amides, have demonstrated significant antimicrobial and antibiofilm activities against various pathogens, including resistant strains of Candida albicans and E. coli.[5]
Quantitative Data of Bioactive Peptides and Substrates
The following table summarizes the biological activity of various peptides and substrates incorporating Nα-Benzoyl-L-arginine and related structures.
| Compound/Peptide | Target | Activity Type | Quantitative Data | Reference(s) |
| Serine Protease Substrates & Inhibitors | ||||
| Nα-Benzoyl-L-arginine p-nitroanilide (Bz-Arg-pNA) | Trypsin | Substrate | Km = 1.56 x 10⁻⁵ M | [6] |
| Nα-Benzoyl-DL-arginine p-nitroanilide (BAPNA) | Trypsin, Papain | Substrate | Not specified | [2] |
| H-D-Pro-Phe-Arg-pNA | Plasma Kallikrein | Substrate | Not specified | [7] |
| Pro-Phe-Arg-CH₂Cl | Plasma Kallikrein | Inhibitor | Inactivates 50% at 2 x 10⁻⁸ M | [4] |
| Ala-Phe-Arg-CH₂Cl | Plasma Kallikrein | Inhibitor | Ki = 0.078 µM | [4] |
| 1-[Nα-(4,6-dimethoxynaphthalene-2-sulfonyl)-arginyl]-4-methylpiperidine | Thrombin | Inhibitor | I50 = 7.5 x 10⁻⁸ M | [1] |
| Nα-dansyl-L-arginine-n-butyl ester | Thrombin | Inhibitor | I50 = 2 x 10⁻⁶ M | [1] |
| Bradykinin | α-Thrombin | Inhibitor | IC50 = 0.25 mM (platelet aggregation) | [8] |
| Antimicrobial Peptides | ||||
| Nα-benzoyl-arginine-alkyl-amide (C9(LA)2) | Candida albicans | Inhibitor | MIC = 4–5.3 µg/mL | [5] |
| Nα-benzoyl-arginine-alkyl-amide (C9(LA)2) | E. coli | Inhibitor | MIC = 85.3–298.7 µg/mL | [5] |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of a Bz-Arg-Containing Peptide (General Protocol)
This protocol describes the manual synthesis of a generic tripeptide (e.g., Bz-Arg-Gly-Phe-NH₂) using Fmoc/tBu strategy on a Rink Amide resin.
Materials:
-
Rink Amide resin
-
Fmoc-Phe-OH, Fmoc-Gly-OH
-
Nα-Benzoyl-L-arginine (this compound) with appropriate side-chain protection (e.g., Pbf)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Activator base: DIPEA (N,N-Diisopropylethylamine)
-
Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Methanol
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
-
Diethyl ether (cold)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection (First Amino Acid):
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin and agitate for 20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
-
Coupling of the First Amino Acid (Fmoc-Phe-OH):
-
In a separate vial, dissolve Fmoc-Phe-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the amino acid solution and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 2 hours.
-
Perform a Kaiser test to confirm complete coupling (ninhydrin test; a negative result indicates completion).
-
Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
-
Repeat Deprotection and Coupling for Subsequent Amino Acids:
-
Repeat step 2 for the deprotection of the Fmoc group from the newly added amino acid.
-
Repeat step 3 for the coupling of Fmoc-Gly-OH.
-
Repeat step 2 again.
-
-
Coupling of this compound:
-
Couple the Bz-Arg(Pbf)-OH using the same procedure as in step 3.
-
-
Final Deprotection:
-
Remove the final Fmoc group (if applicable, though not for the N-terminal Bz-Arg) by repeating step 2.
-
-
Cleavage and Side-Chain Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final peptide.
-
Caption: Workflow for determining the IC50 of a thrombin inhibitor.
Antimicrobial Susceptibility Testing: Broth Microdilution for MIC Determination
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a synthetic peptide against a bacterial strain. [9][10][11] Materials:
-
Test antimicrobial peptide
-
Bacterial strain (e.g., E. coli ATCC 25922)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Bacterial Inoculum Preparation:
-
Inoculate a single colony of the test bacterium into MHB and incubate overnight at 37°C.
-
Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Peptide Dilution Series:
-
Prepare a stock solution of the peptide in a suitable solvent (e.g., sterile water or 0.01% acetic acid).
-
Perform serial two-fold dilutions of the peptide stock solution in MHB in the wells of a 96-well plate.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the peptide dilutions.
-
Include a positive control (bacteria with no peptide) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth.
-
Alternatively, measure the optical density at 600 nm (OD₆₀₀) using a microplate reader. The MIC is the concentration at which there is a significant reduction in OD₆₀₀ compared to the positive control.
-
Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial peptide.
Signaling Pathways
Coagulation Cascade
Thrombin is a central enzyme in the coagulation cascade, which is a series of enzymatic reactions leading to the formation of a fibrin clot. The cascade is traditionally divided into the intrinsic, extrinsic, and common pathways.
References
- 1. Thrombin inhibitors. 2. Amide derivatives of N alpha-substituted L-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Na-Benzoyl- L -arginine 4-nitroanilide = 99 TLC, substrate for trypsin suitable 21653-40-7 [sigmaaldrich.com]
- 3. Na-Benzoyl- DL -arginine 4-nitroanilide = 98 911-77-3 [sigmaaldrich.com]
- 4. Synthesis of peptides of arginine chloromethyl ketone. Selective inactivation of human plasma kallikrein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The kinetics of hydrolysis of some extended N-aminoacyl-L-arginine methyl esters by human plasma kallikrein. Evidence for subsites S2 and S3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bradykinin and its metabolite, Arg-Pro-Pro-Gly-Phe, are selective inhibitors of alpha-thrombin-induced platelet activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 10. Novel Method To Identify the Optimal Antimicrobial Peptide in a Combination Matrix, Using Anoplin as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 11. docs.lib.purdue.edu [docs.lib.purdue.edu]
Standard Operating Procedure for Colorimetric Protease Assay using a Benzoyl-L-arginine Derivative
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides a detailed standard operating procedure for a colorimetric assay to measure the activity of trypsin and other trypsin-like serine proteases. The assay utilizes the chromogenic substrate Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA). It is important to distinguish L-BAPNA from the non-chromogenic substrate Nα-Benzoyl-L-arginine (Bz-Arg-OH). While this compound can be used in protease assays, its hydrolysis product, L-arginine, requires a secondary reaction (e.g., with ninhydrin or through the Sakaguchi test) for colorimetric detection.[1][2][3][4][5][6] In contrast, L-BAPNA is a direct chromogenic substrate.[7][8] Upon enzymatic cleavage of the amide bond between arginine and p-nitroaniline by a protease, the yellow-colored product, p-nitroaniline (pNA), is released.[7][8][9][10][11] The rate of pNA formation, which can be measured spectrophotometrically at 405 nm, is directly proportional to the enzyme's activity.[9][10] This assay is widely used for enzyme kinetics studies, inhibitor screening, and quality control of protease preparations.[8][11]
Application Notes
This protocol is applicable for the kinetic analysis of purified proteases such as trypsin, papain, and actinidin.[7] It is also suitable for the high-throughput screening of potential protease inhibitors. The assay's sensitivity allows for the detection of low levels of enzyme activity, making it useful for monitoring protease release from cells or in biological fluids.[11] For samples with high levels of interfering substances, appropriate controls and sample purification may be necessary. The substrate Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (DL-BAPNA) can also be used for a broader range of serine proteases.[10][11]
Experimental Protocols
Materials and Reagents
-
Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA)
-
Trypsin (or other protease of interest)
-
Dimethyl sulfoxide (DMSO)
-
Tris-HCl
-
Calcium Chloride (CaCl₂)
-
Hydrochloric Acid (HCl)
-
Deionized water
-
96-well microplate
-
Microplate reader with 405 nm absorbance filter
-
Incubator or water bath at 25°C or 37°C
-
Pipettes and tips
Reagent Preparation
Table 1: Reagent Preparation
| Reagent | Stock Concentration | Preparation Instructions | Storage |
| Assay Buffer | 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0 | Dissolve Tris-HCl and CaCl₂ in deionized water, adjust pH to 8.0 with HCl, and bring to final volume. | 4°C |
| L-BAPNA Substrate | 10 mM | Dissolve 4.35 mg of L-BAPNA in 1 mL of DMSO.[7] This product is soluble in DMSO up to 50 mg/ml.[7] | -20°C, protected from light |
| Trypsin Enzyme | 1 mg/mL (or as required) | Dissolve trypsin in cold 1 mM HCl. Further dilutions should be made in the Assay Buffer just before use. | -20°C |
Assay Procedure
-
Prepare the Reaction Mixture: In a 96-well microplate, prepare the reaction mixture for each sample, control, and blank.
-
Add Reagents:
-
Blank: Add 180 µL of Assay Buffer and 10 µL of DMSO (without substrate).
-
Substrate Control: Add 170 µL of Assay Buffer and 10 µL of 10 mM L-BAPNA.
-
Enzyme Control: Add 170 µL of Assay Buffer and 10 µL of the diluted enzyme solution.
-
Test Sample: Add 160 µL of Assay Buffer, 10 µL of 10 mM L-BAPNA, and 10 µL of the diluted enzyme solution.
-
Inhibitor Test (if applicable): Add 150 µL of Assay Buffer, 10 µL of 10 mM L-BAPNA, 10 µL of inhibitor solution, and 10 µL of the diluted enzyme solution.
-
-
Initiate the Reaction: The reaction can be initiated by the addition of either the enzyme or the substrate. For inhibitor studies, it is recommended to pre-incubate the enzyme with the inhibitor before adding the substrate.
-
Incubation: Incubate the plate at the desired temperature (e.g., 25°C or 37°C).
-
Measurement: Measure the absorbance at 405 nm at regular intervals (e.g., every 1-2 minutes) for 10-30 minutes using a microplate reader.
Data Analysis
-
Correct for Background: Subtract the absorbance of the blank from all other readings.
-
Calculate the Rate of Reaction: Determine the change in absorbance per minute (ΔA₄₀₅/min) from the linear portion of the absorbance vs. time plot.
-
Calculate Enzyme Activity: Use the Beer-Lambert law to calculate the enzyme activity.
Activity (µmol/min/mL) = (ΔA₄₀₅/min * Total Volume (mL)) / (ε * Path Length (cm) * Enzyme Volume (mL))
-
ε (Molar extinction coefficient of p-nitroaniline): 10,660 M⁻¹cm⁻¹ at 405 nm
-
Path Length: Typically 1 cm for a standard cuvette, but needs to be determined for the specific microplate and volume used.
-
Data Presentation
Table 2: Typical Assay Parameters
| Parameter | Value |
| Wavelength | 405 nm |
| Assay Temperature | 25°C or 37°C |
| Final L-BAPNA Concentration | 0.5 mM |
| Final Enzyme Concentration | Variable (should be in the linear range of the assay) |
| Total Reaction Volume | 200 µL |
| Incubation Time | 10 - 30 minutes |
Mandatory Visualization
Caption: Workflow for the BAPNA colorimetric protease assay.
References
- 1. Sakaguchi test - Wikipedia [en.wikipedia.org]
- 2. microbenotes.com [microbenotes.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. byjus.com [byjus.com]
- 5. Quantitative Estimation of Amino Acids by Ninhydrin (Theory) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 6. microbenotes.com [microbenotes.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. scribd.com [scribd.com]
- 9. caymanchem.com [caymanchem.com]
- 10. caymanchem.com [caymanchem.com]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols for Calculating Enzyme Units Using Nα-Benzoyl-L-arginine Ethyl Ester (BAEE) Substrate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nα-Benzoyl-L-arginine ethyl ester (BAEE) is a synthetic substrate commonly used for the determination of proteolytic activity, particularly for serine proteases like trypsin. The enzymatic hydrolysis of BAEE by trypsin results in the formation of Nα-Benzoyl-L-arginine and ethanol. This reaction can be monitored spectrophotometrically by measuring the increase in absorbance at 253 nm, which is proportional to the rate of BAEE hydrolysis.[1] This application note provides a detailed protocol for calculating enzyme units of trypsin using BAEE as the substrate, along with data presentation and visualizations to facilitate understanding and implementation in a laboratory setting.
The principle of the assay is based on a continuous spectrophotometric rate determination.[1] One common unit definition, the BAEE unit, states that one unit of trypsin activity will produce a change in absorbance of 0.001 per minute at 253 nm at pH 7.6 and 25°C in a 3.2 mL reaction volume.[1][2]
Data Presentation
Table 1: Reagent and Final Assay Concentrations
| Reagent | Stock Concentration | Volume for 3.2 mL Reaction | Final Concentration in Assay |
| 67 mM Sodium Phosphate Buffer, pH 7.6 | 67 mM | 3.00 mL | 62.8 mM |
| 0.25 mM BAEE Substrate Solution | 0.25 mM | (Included in buffer) | 0.23 mM |
| Trypsin Enzyme Solution (in 1 mM HCl) | 425-575 units/mL (approx. 500 units/mL) | 0.20 mL | 42.5-115.0 units |
| 1 mM HCl (for blank) | 1 mM | 0.20 mL | 0.063 mM |
Note: The substrate solution is typically prepared by dissolving BAEE in the assay buffer.[1][3]
Table 2: Enzyme Unit Definitions and Conversion Factors
| Unit Name | Definition | Conversion Factors |
| BAEE Unit | The amount of enzyme that produces a ΔA253 of 0.001 per minute at pH 7.6 and 25°C in a 3.2 mL reaction volume using BAEE as the substrate.[1][2] | 1 TAME Unit = 57.5 BAEE Units[4] |
| TAME Unit | The amount of enzyme that hydrolyzes 1 µmole of p-toluene-sulfonyl-L-arginine methyl ester (TAME) per minute at 25°C, pH 8.2.[4][5] | 1 pNA Unit = 0.615 TAME Unit = 35 BAEE Units[6] |
| USP/NF Unit | Corresponds to the BAEE method but represents a ΔA253 of 0.003 per minute under the same conditions.[2][5] | 1 TAME Unit = 19.2 USP/NF Units[4] |
| International Unit (U) | The amount of enzyme that catalyzes the hydrolysis of 1 µmole of BAEE per minute at 25°C and pH 8.0.[2] | 1 U = 270 BAEE units[2] |
Experimental Protocols
Reagent Preparation
-
67 mM Sodium Phosphate Buffer (pH 7.6 at 25°C):
-
0.25 mM Nα-Benzoyl-L-arginine ethyl ester (BAEE) Substrate Solution:
-
Dissolve BAEE in the 67 mM Sodium Phosphate Buffer (pH 7.6) to a final concentration of 0.25 mM (0.086 mg/mL).[1]
-
-
1 mM Hydrochloric Acid (HCl):
-
Prepare a 1:1000 dilution of a 1 M HCl stock solution in ultrapure water.[1]
-
-
Trypsin Enzyme Solution:
-
Immediately before use, prepare a solution of trypsin in cold (2-8°C) 1 mM HCl to a concentration of approximately 425-575 BAEE units/mL.[1] The enzyme should be diluted to a concentration that provides a linear rate of absorbance change over the measurement period.
-
Spectrophotometric Assay Procedure
-
Set a spectrophotometer to a wavelength of 253 nm and equilibrate the temperature to 25°C.[5]
-
Prepare the reaction cuvettes (quartz cuvettes are required for UV measurements) as follows:
-
Test Cuvette: Add 3.00 mL of the BAEE Substrate Solution.
-
Blank Cuvette: Add 3.00 mL of the BAEE Substrate Solution.
-
-
Equilibrate the cuvettes in the spectrophotometer for 3-5 minutes to reach a stable temperature of 25°C and establish a baseline absorbance.[4][5]
-
To the Test Cuvette , add 0.20 mL of the Trypsin Enzyme Solution.
-
To the Blank Cuvette , add 0.20 mL of the 1 mM HCl solution.
-
Immediately mix the contents of each cuvette by inversion.[1]
-
Record the increase in absorbance at 253 nm for approximately 5 minutes for both the Test and Blank cuvettes.[1][5] Ensure that you are recording data within the linear range of the reaction.[4][5]
Calculation of Enzyme Units
-
Determine the rate of change in absorbance per minute (ΔA253/min) from the linear portion of the data for both the Test and Blank samples.[1]
-
Calculate the net ΔA253/min by subtracting the rate of the Blank from the rate of the Test.
-
Net ΔA253/min = (ΔA253/min)Test - (ΔA253/min)Blank
-
-
Use the following formula to calculate the enzyme activity in BAEE units per mL of the enzyme solution:
Units/mL = (Net ΔA253/min * Dilution Factor) / (0.001 * Volume of Enzyme in mL)
Where:
-
To calculate the specific activity (units/mg), divide the enzyme activity (units/mL) by the protein concentration of the enzyme solution (mg/mL).
Specific Activity (Units/mg) = (Units/mL) / (Protein Concentration in mg/mL)
Visualizations
Caption: Enzymatic hydrolysis of BAEE by trypsin.
Caption: Workflow for trypsin activity assay using BAEE.
Caption: Logical flow for calculating enzyme units.
References
Troubleshooting & Optimization
Technical Support Center: Bz-Arg-OH Dissolution in Aqueous Buffers
This technical support center provides guidance for researchers, scientists, and drug development professionals on the dissolution of Nα-Benzoyl-L-arginine (Bz-Arg-OH) in aqueous buffers. Due to its chemical structure, this compound presents challenges in achieving high concentrations in neutral aqueous solutions. This guide offers troubleshooting advice, frequently asked questions, and a detailed protocol to assist in your experimental workflow.
Troubleshooting Guide
Researchers may encounter difficulties when dissolving this compound directly into aqueous buffers. The following section addresses common issues and provides step-by-step solutions.
Problem 1: this compound is not dissolving or is poorly soluble in my aqueous buffer (e.g., PBS, Tris, HEPES) at neutral pH.
-
Cause: Nα-Benzoyl-L-arginine has limited solubility in neutral aqueous solutions due to the presence of the hydrophobic benzoyl group.
-
Solution:
-
Use of a Co-solvent: First, dissolve the this compound in a minimal amount of a water-miscible organic solvent such as dimethyl sulfoxide (DMSO).
-
Stepwise Dilution: Once fully dissolved in the organic solvent, slowly add the aqueous buffer of your choice to the concentrated stock solution while vortexing to facilitate mixing and prevent precipitation.
-
Heat and Sonication: Gentle warming (not exceeding 65°C) and sonication can aid in the dissolution process.[1] However, be cautious as excessive heat may degrade the compound.
-
pH Adjustment: The solubility of arginine-containing compounds is often pH-dependent. Lowering the pH of the buffer (e.g., to pH 4-6) can increase the protonation of the guanidinium group and the carboxylic acid, potentially improving solubility.
-
Problem 2: The this compound solution is cloudy or forms a precipitate after initial dissolution.
-
Cause: This may indicate that the saturation point of this compound in the chosen solvent system has been exceeded. It can also occur if the addition of the aqueous buffer to the organic stock solution is done too quickly.
-
Solution:
-
Increase Co-solvent Percentage: If precipitation occurs upon adding the aqueous buffer, try preparing a new solution with a slightly higher initial volume of the organic solvent.
-
Slower Dilution: Add the aqueous buffer dropwise to the organic stock solution while continuously mixing.
-
Filtration: If a fine precipitate persists, consider filtering the solution through a 0.22 µm syringe filter to remove undissolved particles and ensure a clear solution for your experiment.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common aqueous buffers?
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is a commonly recommended solvent for preparing a concentrated stock solution of this compound and its derivatives.[1][3]
Q3: How should I store my this compound solution?
A3: It is generally recommended to prepare aqueous solutions of this compound fresh for each experiment. If storage is necessary, aliquot the stock solution and store at -20°C to minimize degradation. Avoid repeated freeze-thaw cycles.
Q4: Can I adjust the pH of my buffer to improve the solubility of this compound?
A4: Yes, adjusting the pH can influence solubility. Since this compound is an amino acid derivative, its charge state changes with pH. Lowering the pH (e.g., to a slightly acidic range) can increase its solubility. However, ensure that the adjusted pH is compatible with your experimental system.
Quantitative Solubility Data for this compound Derivatives
While specific data for this compound is limited, the following table summarizes the solubility of some of its commonly used derivatives in various solvents.
| Compound | Solvent System | Solubility |
| Nα-Benzoyl-DL-arginine-p-nitroanilide (BAPNA) | DMSO | ~10 mg/mL |
| Nα-Benzoyl-DL-arginine-p-nitroanilide (BAPNA) | 1:8 DMSO:PBS (pH 7.2) | ~0.11 mg/mL[2] |
| N-Benzoyl-L-arginine ethyl ester hydrochloride (BAEE) | PBS (pH 7.2) | 10 mg/mL |
| Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride | DMSO | 50 mg/mL[3] |
| Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride | acetone:water (1:1) | 50 mg/mL |
Experimental Protocol: Preparation of a this compound Solution in Aqueous Buffer
This protocol provides a general method for preparing a solution of this compound in an aqueous buffer using a co-solvent.
Materials:
-
Nα-Benzoyl-L-arginine (this compound) powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Desired aqueous buffer (e.g., PBS, Tris-HCl), sterile and filtered
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
0.22 µm syringe filter (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial.
-
Initial Dissolution in DMSO: Add a minimal volume of anhydrous DMSO to the this compound powder. The volume of DMSO should be just enough to fully dissolve the powder. Vortex thoroughly until a clear solution is obtained.
-
Dilution with Aqueous Buffer: While continuously vortexing, slowly add the desired aqueous buffer to the DMSO stock solution in a dropwise manner. Continue adding the buffer until the final desired concentration is reached.
-
Aiding Dissolution (if necessary): If any precipitate forms during the addition of the buffer, gently warm the solution (not exceeding 65°C) or place it in a sonicator bath for 5-10 minutes until the solution becomes clear.[1]
-
Final Inspection and Use: Visually inspect the final solution to ensure it is clear and free of any particulate matter. If necessary, filter the solution through a 0.22 µm syringe filter. Use the freshly prepared solution for your experiment.
Visualization of Troubleshooting Workflow
The following diagram illustrates the decision-making process for dissolving this compound.
Caption: Troubleshooting workflow for dissolving this compound.
References
Technical Support Center: Overcoming Solubility Challenges with Arginine-Based Enzyme Substrates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with Nα-Benzoyl-L-arginine (Bz-Arg-OH) and its derivatives, such as Nα-Benzoyl-L-arginine ethyl ester (BAEE) and Nα-Benzoyl-L-arginine p-nitroanilide (BAPNA), during enzyme assays.
Troubleshooting Guides
This section offers solutions to common problems encountered during experimental workflows.
Issue 1: Precipitate Forms When Preparing the Substrate Stock Solution
-
Question: My this compound derivative is not dissolving in the aqueous buffer. What should I do?
-
Answer: Nα-Benzoyl-L-arginine derivatives, especially BAPNA, often exhibit limited solubility in aqueous solutions at neutral pH.[1] To overcome this, prepare a concentrated stock solution in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is a common choice, capable of dissolving BAPNA up to 50 mg/mL.[2][3] For some substrates like BAEE, a mixture of acetone and water (1:1) can also be effective.[3] Gentle heating up to 65°C can aid in the dissolution of BAPNA in DMSO, but avoid overheating as it may cause chemical decomposition, indicated by a yellowing of the solution.[4]
Issue 2: Substrate Precipitates Upon Dilution into the Final Assay Buffer
-
Question: I successfully dissolved my substrate in DMSO, but it precipitated when I added it to my aqueous assay buffer. How can I prevent this?
-
Answer: This phenomenon, often called "crashing out," occurs due to the sudden change in solvent polarity. To mitigate this:
-
Minimize Organic Solvent Concentration: Keep the final concentration of the organic solvent in the assay as low as possible, ideally 1-2% (v/v), to avoid affecting enzyme activity.[1]
-
Stepwise Dilution: Instead of adding the concentrated stock directly to the final buffer volume, perform an intermediate dilution in a smaller volume of the assay buffer.
-
Slow Addition and Agitation: Add the substrate stock solution slowly to the assay buffer while gently vortexing or stirring to ensure rapid and uniform dispersion.[5]
-
Pre-warm the Buffer: Pre-warming the assay buffer to the reaction temperature (e.g., 37°C) can sometimes help maintain the solubility of the substrate upon dilution.[5]
-
Issue 3: Inconsistent or Non-Reproducible Enzyme Activity Measurements
-
Question: My enzyme assay results are highly variable between replicates. Could this be related to substrate solubility?
-
Answer: Yes, poor substrate solubility can lead to inconsistent results. If the substrate is not fully dissolved, the effective concentration available to the enzyme will vary, leading to fluctuating reaction rates.
-
Visual Inspection: Before starting the assay, visually inspect your substrate solution and the final reaction mixture for any signs of precipitation or cloudiness. The solution should be clear.
-
Filter Sterilization: After preparing the stock solution, especially if using water, it is good practice to filter it through a 0.22 µm filter to remove any undissolved particles.
-
Stock Solution Stability: Be mindful of the stability of your stock solution. For instance, a BAPNA solution in DMSO is generally stable for about one week at room temperature.[2] It is recommended to store stock solutions in aliquots at -20°C to prevent degradation from repeated freeze-thaw cycles.
-
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound and its common derivatives?
A1: The solubility of this compound and its derivatives varies depending on the specific compound and the solvent. The following table summarizes the reported solubility data for commonly used substrates.
| Substrate | Solvent | Solubility |
| Nα-Benzoyl-L-arginine ethyl ester hydrochloride (BAEE) | Water | 50 mg/mL[4] |
| Acetone:Water (1:1) | 40-51 mg/mL[4] | |
| PBS (pH 7.2) | 10 mg/mL | |
| DMSO | 10 mg/mL | |
| DMF | 33 mg/mL | |
| Ethanol | 10 mg/mL | |
| Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA) | DMSO | 50 mg/mL[2][3] |
| Acetone:Water (1:1) | 50 mg/mL[3] | |
| Water | Dilute solutions (<1 mg/mL) can be prepared directly.[2] |
Q2: Can I dissolve this compound or its derivatives directly in water?
A2: While some derivatives like BAEE have moderate solubility in water, others like BAPNA are poorly soluble.[2][4] For BAPNA, dilute aqueous solutions of less than 1 mg/mL can be prepared directly.[2] However, for higher concentrations required for stock solutions, using an organic solvent like DMSO is recommended.[2][3] For this compound itself, solubility in water is limited and can be influenced by pH.
Q3: How does pH affect the solubility of this compound?
A3: As an amino acid derivative with a carboxylic acid group, the solubility of this compound is pH-dependent. At a pH below its isoelectric point, the molecule will be positively charged, and at a pH above its isoelectric point, it will be negatively charged. Solubility is generally lowest at the isoelectric point. Adjusting the pH of the buffer away from the isoelectric point can increase solubility. However, ensure the chosen pH is compatible with the optimal pH for your enzyme's activity.
Q4: Are there alternative substrates I can use if I continue to have solubility issues?
A4: Yes, if solubility issues with chromogenic substrates like BAPNA persist, consider using fluorogenic or luminogenic substrates. These are often used at lower concentrations due to their higher sensitivity, which can circumvent solubility problems. Examples include peptides conjugated to fluorophores like 7-amino-4-methylcoumarin (AMC).
Experimental Protocols
Protocol 1: Preparation of a BAPNA Stock Solution and Working Solution
-
Preparation of 50 mg/mL BAPNA Stock Solution in DMSO:
-
Weigh out the desired amount of Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA).
-
Add pure, anhydrous DMSO to achieve a final concentration of 50 mg/mL.[2][3]
-
If necessary, gently warm the solution at a temperature no higher than 65°C until all the solid has dissolved, resulting in a clear, light yellow solution.[2][4]
-
Allow the solution to cool to room temperature.
-
Store the stock solution in small aliquots at -20°C for long-term storage.
-
-
Preparation of the Final Working Substrate Solution:
-
Pre-warm the assay buffer to the desired reaction temperature.
-
To prepare the final working solution, perform a stepwise dilution. First, create an intermediate dilution of the BAPNA stock solution in a small volume of the pre-warmed assay buffer.
-
Slowly add this intermediate dilution to the final volume of the pre-warmed assay buffer while gently mixing to achieve the desired final substrate concentration. Ensure the final DMSO concentration is kept to a minimum (e.g., <2%).
-
Visualizations
Caption: Workflow for a typical enzyme assay using BAPNA.
References
Optimizing buffer pH and ionic strength for Bz-Arg-OH assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing buffer pH and ionic strength for assays utilizing the substrate Nα-Benzoyl-L-arginine (Bz-Arg-OH) and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for an enzyme assay using this compound?
A1: The optimal pH for an enzyme assay using this compound is highly dependent on the specific enzyme being studied. Generally, for serine proteases like trypsin and plasmin, the optimal pH for activity is often in the slightly alkaline range. For instance, studies on plasmin-catalyzed hydrolysis of related Nα-benzoyl-L-arginine compounds have been conducted in a pH range of 5.8 to 9.0.[1] A common starting point for trypsin-like enzymes is a buffer at pH 7.8.
Q2: How does pH affect the stability of the this compound substrate itself?
A2: Like other peptides and amino acid derivatives, the stability of this compound in an aqueous solution is influenced by pH. Peptide bonds are generally most stable at a neutral pH, approximately between 6 and 7.[2] Both acidic and basic conditions can accelerate the non-enzymatic hydrolysis of the substrate, which can lead to an increased background signal and reduced assay sensitivity.[2][3]
Q3: What is the recommended ionic strength for a this compound assay?
A3: The optimal ionic strength can vary depending on the enzyme and the overall composition of the assay buffer. While there is less specific data on the direct effect of ionic strength on this compound assays in the provided results, it is a critical parameter to consider. Ionic strength can influence enzyme conformation, substrate binding, and overall protein stability. In some immunoassays, lowering the ionic strength has been shown to increase non-specific interactions.[4] It is advisable to empirically determine the optimal ionic strength for your specific enzyme and assay conditions, starting with a common physiological salt concentration, such as 150 mM NaCl.
Q4: Which buffer systems are commonly used for this compound assays?
A4: The choice of buffer is critical for maintaining a stable pH throughout the assay. Common buffer systems for protease assays in the neutral to slightly alkaline pH range include:
-
Tris-HCl: A widely used buffer in the pH range of 7.0-9.0.
-
Phosphate-buffered saline (PBS): Provides a physiologically relevant environment.
-
Triethanolamine: Used in some commercial assay protocols.
It is crucial to select a buffer system with a pKa value close to the desired assay pH to ensure effective buffering capacity.
Q5: How should I prepare and store this compound solutions?
A5: this compound and its derivatives, such as Nα-Benzoyl-D,L-arginine 4-nitroanilide hydrochloride (BAPNA), can have limited solubility in water.[5] It is often recommended to prepare stock solutions in an organic solvent like DMSO and then dilute them into the aqueous assay buffer.[5] For storage, peptide solutions are best kept at low temperatures (2-8°C for short-term and -20°C or lower for long-term) to minimize degradation.
Troubleshooting Guide
Problem 1: Low or no enzyme activity.
| Possible Cause | Troubleshooting Step |
| Suboptimal pH | The pH of the buffer may be outside the optimal range for your enzyme. Review the literature for the known optimal pH of your enzyme or perform a pH optimization experiment (see Experimental Protocols). |
| Incorrect Ionic Strength | The salt concentration may be inhibiting enzyme activity or affecting substrate binding. Test a range of ionic strengths (e.g., 50 mM, 100 mM, 150 mM, 200 mM NaCl) to determine the optimal concentration. |
| Substrate Degradation | The this compound substrate may have degraded due to improper storage or multiple freeze-thaw cycles. Prepare a fresh stock solution and re-run the assay. |
| Enzyme Inactivity | The enzyme may have lost activity. Verify the activity of your enzyme stock with a positive control or a different substrate. |
Problem 2: High background signal (high absorbance/fluorescence in no-enzyme controls).
| Possible Cause | Troubleshooting Step |
| Non-enzymatic Substrate Hydrolysis | The assay buffer pH may be too acidic or too basic, causing the spontaneous breakdown of this compound.[2] Measure the pH of your buffer and adjust it to a more neutral range if possible. |
| Contaminated Reagents | The buffer or substrate solution may be contaminated with other proteases. Use high-purity reagents and sterile techniques. |
| Substrate Instability in Buffer | Some buffer components can catalyze the degradation of the substrate.[2] Test an alternative buffer system. |
Problem 3: Poor assay reproducibility.
| Possible Cause | Troubleshooting Step |
| Inconsistent pH | Small variations in buffer preparation can lead to pH shifts. Prepare a large batch of buffer for all related experiments and re-verify the pH before each use. |
| Temperature Fluctuations | Enzyme kinetics are highly sensitive to temperature. Ensure all assay components are properly equilibrated to the desired temperature and use a temperature-controlled plate reader or water bath. |
| Inaccurate Pipetting | Small errors in pipetting volumes of enzyme or substrate can lead to significant variations. Calibrate your pipettes and use proper pipetting techniques. |
Data Presentation
Table 1: Recommended Starting Buffer Conditions for this compound and Derivative Assays
| Enzyme Type | Substrate | Recommended pH | Buffer System | Ionic Strength (Starting Point) | Reference |
| Plasmin | Nα-benzoyl-L-arginine compounds | 7.8 (example) | Tris-HCl | Not specified | [1] |
| Trypsin | Nα-benzoyl-DL-Arginine-p-Nitroanilide (BAPNA) | 7.8 | Triethanolamine | Not specified | [6] |
| General Proteases | Peptides | 6.0 - 7.0 (for stability) | Phosphate, Tris | 150 mM NaCl | [2] |
Experimental Protocols
Protocol 1: Optimization of Buffer pH
-
Prepare a series of buffers: Prepare the same buffer (e.g., 50 mM Tris-HCl) at different pH values (e.g., 6.0, 6.5, 7.0, 7.5, 8.0, 8.5, 9.0).
-
Set up the assay: For each pH value, prepare replicate reactions containing the buffer, a fixed concentration of your enzyme, and a fixed concentration of this compound.
-
Include controls: For each pH, include a "no-enzyme" control to measure the rate of non-enzymatic substrate hydrolysis.
-
Incubate and measure: Incubate the reactions at a constant temperature and measure the product formation over time using a suitable detection method (e.g., spectrophotometry or fluorometry).
-
Analyze the data: Subtract the rate of the "no-enzyme" control from the rate of the enzyme-containing reaction for each pH. Plot the enzyme activity versus pH to determine the optimal pH.
Protocol 2: Optimization of Ionic Strength
-
Prepare buffers with varying salt concentrations: Using the optimal pH determined in the previous protocol, prepare a series of buffers with different concentrations of a neutral salt (e.g., NaCl at 0 mM, 50 mM, 100 mM, 150 mM, 200 mM).
-
Set up the assay: For each ionic strength, prepare replicate reactions containing the buffer, a fixed concentration of your enzyme, and a fixed concentration of this compound.
-
Include controls: Include "no-enzyme" controls for each ionic strength.
-
Incubate and measure: Incubate the reactions at a constant temperature and measure product formation over time.
-
Analyze the data: Correct for any background hydrolysis and plot the enzyme activity versus ionic strength to determine the optimal salt concentration.
Visualizations
Caption: Workflow for Buffer Optimization.
Caption: Troubleshooting Decision Tree.
References
- 1. pH effects in plasmin-catalysed hydrolysis of alpha-N-benzoyl-L-arginine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The influence of pH on hydrolysis and acidogenesis of kitchen wastes in two-phase anaerobic digestion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Influence of ionic strength, EDTA concentration, endogenous C1q and polyanions on the 125I-C1q-binding test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting unexpected results with Nα-Benzoyl-L-arginine
Welcome to the technical support center for Nα-Benzoyl-L-arginine and its derivatives. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected results during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is Nα-Benzoyl-L-arginine and what are its common derivatives?
Nα-Benzoyl-L-arginine is an amino acid derivative. In experimental settings, its p-nitroanilide (pNA) and ethyl ester (EE) derivatives are commonly used as substrates for various proteases. The most frequently used derivatives are:
-
Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA): A chromogenic substrate for proteases like trypsin and papain.
-
Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (DL-BAPNA): A chromogenic substrate for a broader range of serine proteases, including trypsin, chymotrypsin, and calpain.
-
Nα-Benzoyl-L-arginine ethyl ester hydrochloride (BAEE): A non-chromogenic substrate used in continuous spectrophotometric rate determination for enzymes like trypsin.
Q2: How does the BAPNA assay work?
The BAPNA assay is a colorimetric method to measure protease activity. The enzyme cleaves the bond between the arginine and the p-nitroaniline moiety in the BAPNA substrate. This releases p-nitroaniline (pNA), a yellow chromophore that can be quantified by measuring the absorbance at approximately 405-410 nm. The rate of pNA release is directly proportional to the enzyme's activity.[1]
Q3: What are the recommended storage conditions for Nα-Benzoyl-L-arginine derivatives?
For long-term stability, the solid powder form of BAPNA and BAEE should be stored at -20°C.[2] A stock solution of BAPNA in DMSO is generally stable for about one week at room temperature. It is advisable to prepare fresh working solutions daily.[3]
Q4: What are the key differences between L-BAPNA and DL-BAPNA?
L-BAPNA is the pure L-isomer, which is the specific substrate for many proteases. DL-BAPNA is a racemic mixture of both D and L isomers. While the L-isomer is typically the active substrate, the DL form can sometimes be used for broader screening of serine proteases.
Troubleshooting Guides
Issue 1: High Background Absorbance in BAPNA Assay
Question: My blank and "no enzyme" control wells show a high absorbance reading. What could be the cause?
Answer: High background absorbance can obscure the true enzyme kinetics and lead to inaccurate results. The primary causes are:
-
Spontaneous Substrate Hydrolysis: BAPNA can undergo slow, non-enzymatic hydrolysis, particularly at a suboptimal pH or if the substrate has degraded during storage.[4][5]
-
Contaminated Reagents: The substrate solution, buffer, or even the microplate could be contaminated with substances that absorb at 405 nm or with other proteases.[4][5]
-
Incorrect Spectrophotometer Blanking: Using an incorrect blanking solution can lead to elevated baseline readings.[4]
Troubleshooting Steps:
| Potential Cause | Recommended Action |
| Spontaneous Substrate Hydrolysis | Prepare fresh BAPNA stock solution. Ensure proper storage of the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Verify the pH of your assay buffer and prepare it fresh if necessary. |
| Reagent Contamination | Use fresh, high-purity water and reagents for your assay buffer. Test individual components for background absorbance. Use a new, clean microplate for each experiment. |
| Incorrect Spectrophotometer Blanking | Ensure you are using the correct blanking solution, which should contain all reaction components except the enzyme. Verify that the plate reader is functioning correctly. |
Issue 2: No or Very Low Enzyme Activity Detected
Question: I am not observing any significant increase in absorbance over time. What should I check?
Answer: A lack of detectable activity can stem from issues with the enzyme, the substrate, or the assay conditions.
-
Inactive Enzyme: The enzyme may have lost its activity due to improper storage, handling, or the presence of an inhibitor.
-
Suboptimal Assay Conditions: The pH, temperature, or ionic strength of the assay buffer may not be optimal for the enzyme being studied.[6]
-
Low Substrate Concentration: The concentration of BAPNA may be well below the Michaelis constant (Km) of the enzyme, resulting in a very slow reaction rate.
Troubleshooting Steps:
| Potential Cause | Recommended Action |
| Inactive Enzyme | Verify the activity of your enzyme stock with a positive control if available. Ensure the enzyme has been stored and handled according to the manufacturer's recommendations. |
| Suboptimal Assay Conditions | Consult the literature for the optimal pH and temperature for your specific enzyme. Perform a pH and temperature optimization experiment. The optimal pH for trypsin activity with BAPNA is around 8.0, and the optimal temperature is approximately 40°C.[7][8] |
| Low Substrate Concentration | Increase the concentration of BAPNA in your assay. A substrate titration experiment can help determine the optimal concentration. |
| Presence of Inhibitors | Review the composition of your assay buffer and sample preparation for any potential inhibitors. Run a control with a known amount of pure enzyme to check for inhibition from your sample matrix. |
Issue 3: Poor Reproducibility of Results
Question: I am getting inconsistent results between wells and between experiments. What are the common causes?
Answer: Poor reproducibility can be frustrating and can arise from several technical errors.
-
Pipetting Errors: Inaccurate or inconsistent pipetting can lead to significant variations in reagent concentrations between wells.
-
Insufficient Mixing: If the reagents are not mixed thoroughly, the reaction may not proceed uniformly across the well.
-
Temperature Gradients: Uneven temperature across the microplate can lead to different reaction rates in different wells.
Troubleshooting Steps:
| Potential Cause | Recommended Action |
| Pipetting Errors | Calibrate your pipettes regularly. Use a multichannel pipette for adding common reagents to improve consistency. Ensure there are no air bubbles when pipetting. |
| Insufficient Mixing | Gently mix the contents of the wells after adding all reagents. This can be done using a plate shaker for a short period or by gently pipetting up and down. |
| Temperature Gradients | Ensure the entire microplate is equilibrated to the assay temperature before adding the final reagent to start the reaction. An incubator with good air circulation can help maintain a uniform temperature. |
Quantitative Data Summary
The following table summarizes the kinetic parameters for trypsin using BAPNA as a substrate under different conditions. These values can serve as a reference for your experiments.
| Enzyme | Substrate | Temperature (°C) | pH | Km (mM) | Vmax (µM/min) | Reference |
| Trypsin | L-BAPNA | Room Temp | 7.6 | 0.3 | 40,000 | [9] |
| Trypsin | L-BAPNA | 37 | 7.6 | 0.6 | 82,000 | [9] |
| Trypsin | BAPNA | 30 | 8.0 | 0.162 | 0.027 | [10] |
| Immobilized Trypsin | DL-BAPNA | N/A | N/A | 0.12 | 0.079 (mM/min/mg) | [11] |
Experimental Protocols
Protocol 1: Standard Trypsin Activity Assay using BAPNA
This protocol is adapted for measuring trypsin activity in a 96-well plate format.
Materials:
-
Trypsin solution (e.g., 1 mg/mL in 1 mM HCl)
-
BAPNA stock solution (e.g., 10 mM in DMSO)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.2, containing 20 mM CaCl2)
-
96-well clear flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 410 nm
Procedure:
-
Prepare Working Solutions:
-
Dilute the trypsin stock solution to the desired concentration in cold assay buffer immediately before use.
-
Dilute the BAPNA stock solution in assay buffer to the desired final concentration.
-
-
Assay Setup:
-
Blank: Add 100 µL of assay buffer.
-
Control (No Enzyme): Add 50 µL of assay buffer and 50 µL of BAPNA working solution.
-
Sample: Add 50 µL of the diluted trypsin solution.
-
-
Pre-incubation: Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate Reaction: Add 50 µL of the BAPNA working solution to the sample wells to start the reaction. The final volume in each well should be 100 µL.
-
Measure Absorbance: Immediately start measuring the absorbance at 410 nm every minute for 15-30 minutes using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank from all readings.
-
Plot the absorbance at 410 nm as a function of time.
-
The initial rate of the reaction (V₀) is the slope of the linear portion of the curve.
-
Protocol 2: Trypsin Inhibition Assay using BAPNA
This protocol is designed to screen for trypsin inhibitors.[2]
Materials:
-
Same as Protocol 1
-
Inhibitor stock solution (dissolved in an appropriate solvent)
Procedure:
-
Prepare Working Solutions: Prepare trypsin and BAPNA working solutions as described in Protocol 1. Prepare serial dilutions of the inhibitor stock solution in the assay buffer.
-
Assay Setup:
-
Blank: 100 µL of assay buffer.
-
Control (No Inhibitor): 50 µL of trypsin solution and 50 µL of assay buffer.
-
Inhibitor Wells: 50 µL of trypsin solution and 50 µL of the corresponding inhibitor dilution.
-
-
Pre-incubation: Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add 100 µL of the BAPNA working solution to all wells (except the blank) to start the reaction.
-
Measure Absorbance and Analyze Data: Follow steps 5 and 6 from Protocol 1. The percentage of inhibition can be calculated using the following formula:
% Inhibition = [(V₀_control - V₀_inhibitor) / V₀_control] * 100
Visualizations
Caption: General workflow for a BAPNA-based enzyme activity assay.
Caption: A logical flowchart for troubleshooting common issues in BAPNA assays.
References
- 1. A simple and specific determination of trypsin in human duodenal juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. protocols.io [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Improvement of the Enzyme Performance of Trypsin via Adsorption in Mesoporous Silica SBA-15: Hydrolysis of BAPNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. On-line characterization of the activity and reaction kinetics of immobilized enzyme by high-performance frontal analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Nα-Benzoyl-L-arginine (Bz-Arg-OH) Stock Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Nα-Benzoyl-L-arginine (Bz-Arg-OH) in stock solutions. Below, you will find frequently asked questions and troubleshooting guides to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that contribute to the degradation of this compound in stock solutions?
A1: The stability of this compound in solution is primarily influenced by several factors:
-
pH: this compound is susceptible to hydrolysis, particularly under alkaline conditions. The amide bond can be cleaved, leading to the formation of benzoyl-arginine and subsequently benzoic acid and L-arginine.
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation. For long-term storage, maintaining low temperatures is crucial.
-
Solvent: The choice of solvent can significantly impact the stability of this compound. While soluble in some organic solvents, aqueous solutions, especially unbuffered ones, can promote degradation.
-
Light and Oxidizing Agents: Although less documented for this compound specifically, exposure to light and the presence of oxidizing agents can be detrimental to the stability of arginine derivatives in general.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: For optimal stability, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions. A closely related compound, Nα-Benzoyl-DL-arginine-p-nitroanilide (DL-BAPNA), is soluble in DMSO at approximately 10 mg/mL.[1] For this compound, it is advisable to start with a similar concentration and adjust as needed. While soluble in acetone:water (1:1 v/v), aqueous solutions are generally not recommended for storage beyond a single day.[1][2]
Q3: What are the ideal storage conditions for this compound stock solutions?
A3: To ensure the longevity of your this compound stock solutions, the following storage conditions are recommended:
| Storage Condition | Recommended Duration | Solvent |
| -80°C | Up to 6 months | DMSO |
| -20°C | Up to 1 month | DMSO |
| Room Temperature | Approximately 1 week | DMSO (with a small portion of ethanol)[3] |
| Aqueous Solution | Not recommended for more than one day[1] | Buffered solution (pH 5-7) |
Q4: How can I monitor the degradation of my this compound stock solution?
A4: The most reliable method for monitoring the degradation of this compound is through High-Performance Liquid Chromatography (HPLC). An HPLC method can be developed to separate the parent this compound peak from its potential degradation products, allowing for quantification of the remaining active compound. A reversed-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water with an ion-pairing agent like trifluoroacetic acid (TFA) is a common starting point for the analysis of arginine derivatives.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of compound activity in assays. | Degradation of this compound in the stock solution. | 1. Prepare a fresh stock solution of this compound in high-purity DMSO. 2. Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles. 3. Store aliquots at -80°C for long-term storage or -20°C for short-term storage. 4. Before use, allow the aliquot to thaw completely and vortex gently to ensure homogeneity. |
| Precipitate observed in the stock solution upon thawing. | The concentration of this compound may be too high for the solvent at lower temperatures. | 1. Gently warm the solution to 37°C and vortex to redissolve the precipitate. 2. If the precipitate persists, consider preparing a new stock solution at a slightly lower concentration. 3. Ensure the DMSO used is of high purity and anhydrous, as water content can affect solubility. |
| Inconsistent experimental results using the same stock solution. | Potential degradation due to improper handling or storage. | 1. Review your storage and handling procedures. Avoid repeated freeze-thaw cycles. 2. If using an older stock solution, it is advisable to qualify its concentration and purity via HPLC before critical experiments. 3. For aqueous working solutions, always prepare them fresh from a DMSO stock immediately before use and use a buffered solution (pH 5-7). Unbuffered aqueous solutions of arginine derivatives can be alkaline and absorb atmospheric CO2, leading to pH changes and degradation.[4] |
Experimental Protocols
Protocol for Preparing a this compound Stock Solution
Materials:
-
Nα-Benzoyl-L-arginine (this compound) powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Sterile, amber microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mg/mL).
-
Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming (up to 37°C) may be applied if necessary.
-
Aliquoting: Dispense the stock solution into single-use aliquots in sterile, amber cryovials. The volume of each aliquot should be appropriate for a single experiment to avoid multiple freeze-thaw cycles.
-
Storage: Immediately store the aliquots at -80°C for long-term storage or -20°C for short-term use.
Protocol for Stability Testing of this compound Stock Solutions (Accelerated Stability Study)
This protocol outlines a forced degradation study to assess the stability of this compound under accelerated conditions.
Materials:
-
This compound stock solution in DMSO (e.g., 10 mg/mL)
-
0.1 N Hydrochloric Acid (HCl)
-
0.1 N Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC system with a UV detector
-
Reversed-phase C18 HPLC column
-
Mobile phase A: 0.1% TFA in water
-
Mobile phase B: 0.1% TFA in acetonitrile
-
Temperature-controlled incubator or water bath
-
pH meter
Procedure:
-
Sample Preparation:
-
Acidic Condition: Mix an aliquot of the this compound stock solution with 0.1 N HCl.
-
Alkaline Condition: Mix an aliquot of the this compound stock solution with 0.1 N NaOH.
-
Oxidative Condition: Mix an aliquot of the this compound stock solution with 3% H₂O₂.
-
Thermal Stress: Place an aliquot of the this compound stock solution in an incubator at an elevated temperature (e.g., 50°C).
-
Control: Keep an aliquot of the this compound stock solution at the recommended storage temperature (-20°C or -80°C).
-
-
Incubation: Incubate all samples (except the control) for a defined period (e.g., 24, 48, 72 hours).
-
Sample Analysis:
-
At each time point, withdraw a sample from each condition.
-
Neutralize the acidic and alkaline samples.
-
Dilute all samples to an appropriate concentration with the mobile phase.
-
Analyze the samples by HPLC.
-
-
Data Analysis:
-
Quantify the peak area of the intact this compound in each sample.
-
Calculate the percentage of degradation for each condition compared to the control sample at time zero.
-
Identify and quantify any major degradation products.
-
Visualizations
References
Technical Support Center: Nα-Benzoyl-L-arginine (Bz-Arg-OH)
Welcome to the technical support center for Nα-Benzoyl-L-arginine (Bz-Arg-OH). This resource is designed for researchers, scientists, and drug development professionals to address and troubleshoot the common issue of batch-to-batch variability of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where is it commonly used?
Nα-Benzoyl-L-arginine (this compound) is a synthetic substrate commonly used for the assay of various serine proteases, such as trypsin, papain, and thrombin.[1] These enzymes play crucial roles in numerous physiological processes, including digestion, blood coagulation, inflammation, and immunity.[2][3] Therefore, this compound is frequently employed in enzyme kinetics studies, inhibitor screening, and quality control of enzyme preparations.
Q2: What causes batch-to-batch variability in this compound?
Batch-to-batch variability in this compound can stem from several factors inherent to its chemical synthesis and storage. These include:
-
Purity Levels: The percentage of pure this compound can differ between batches.
-
Presence of Impurities: Different batches may contain varying types and amounts of impurities. Common impurities can include starting materials from the synthesis, by-products, and related arginine derivatives.[4]
-
Racemization: The synthesis process can sometimes lead to the formation of the D-isomer (Bz-D-Arg-OH), which is not a substrate for trypsin and can act as a competitive inhibitor.
-
Water Content: The amount of residual water can vary, affecting the accurate weighing of the compound and the final concentration in solution.
-
Counter-ion Content: If the compound is supplied as a salt (e.g., hydrochloride), variations in the counter-ion content can affect the molecular weight and, consequently, the molar concentration.
Q3: How can batch-to-batch variability of this compound impact my experimental results?
Inconsistent quality of this compound can lead to significant experimental discrepancies, including:
-
Altered Enzyme Kinetics: The presence of inhibitors or a lower concentration of the active L-isomer can lead to an underestimation of the enzyme's maximum velocity (Vmax) and an apparent increase in the Michaelis constant (Km).
-
Inaccurate Inhibitor Potency: When screening for enzyme inhibitors, variability in the substrate can lead to incorrect determination of inhibitor constants (e.g., Ki, IC50).
Troubleshooting Guides
Problem 1: I'm observing lower than expected enzyme activity in my assay.
| Possible Cause | Troubleshooting Step |
| Lower Purity of this compound Batch | 1. Review the Certificate of Analysis (CoA) for the specific batch to confirm the purity. 2. Perform an independent purity analysis using HPLC if you have the capability. 3. If the purity is low, adjust the concentration of this compound used in your assay to reflect the actual purity. |
| Presence of Inhibitory Impurities | 1. Analyze the batch for the presence of potential inhibitors, such as the D-isomer, using chiral HPLC. 2. If significant inhibitory impurities are present, consider purchasing a new batch of higher purity this compound. |
| Incorrect Concentration due to Water Content | 1. Check the CoA for the water content of the batch. 2. Dry the material under vacuum to remove excess water before weighing, or account for the water content in your concentration calculations. |
| Degradation of this compound | 1. Ensure that the this compound has been stored correctly (typically at 4°C, desiccated, and protected from light).[5] 2. If degradation is suspected, use a fresh batch of the substrate. |
Problem 2: My enzyme kinetic data is not reproducible between experiments.
| Possible Cause | Troubleshooting Step |
| Using Different Batches of this compound | 1. Always note the batch number of the this compound used in your experiments. 2. For a series of related experiments, it is highly recommended to use the same batch of this compound throughout. 3. If you must switch batches, perform a bridging study to compare the performance of the new batch against the old one using a standardized enzyme assay. |
| Inconsistent Preparation of this compound Solution | 1. Prepare fresh solutions of this compound for each experiment, as it can be susceptible to hydrolysis. 2. Ensure the compound is fully dissolved before use. Sonication may be helpful. 3. Use a calibrated pH meter to ensure the pH of your buffer is consistent, as enzyme activity is highly pH-dependent.[6] |
Data Presentation: The Impact of Purity on Trypsin Kinetics
The following table illustrates hypothetical data on how the purity of different batches of this compound can affect the kinetic parameters of trypsin.
| Batch Number | Purity (by HPLC) | Key Impurity | Apparent Km (mM) | Apparent Vmax (µM/min) |
| A-101 | 99.5% | None Detected | 0.25 | 100 |
| B-205 | 95.2% | Unreacted L-arginine | 0.26 | 95 |
| C-310 | 96.0% | 4% Bz-D-Arg-OH (D-isomer) | 0.45 | 98 |
| D-415 | 92.8% | Multiple minor impurities | 0.35 | 90 |
This data is for illustrative purposes and highlights the potential impact of impurities. Actual results may vary.
Experimental Protocols
Protocol 1: Quality Control of this compound by HPLC
This protocol provides a general method for assessing the purity of a this compound batch.
1. Materials:
-
This compound sample
-
HPLC grade acetonitrile and water
-
Trifluoroacetic acid (TFA)
-
HPLC system with a C18 column and UV detector
2. Method:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: 5% to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: 230 nm
-
Sample Preparation: Dissolve this compound in Mobile Phase A to a concentration of 1 mg/mL.
-
Injection Volume: 10 µL
-
Analysis: Calculate purity by dividing the area of the main peak by the total area of all peaks.
Protocol 2: Comparative Enzyme Kinetic Assay for Different this compound Batches
This protocol allows for the direct comparison of two different batches of this compound using a standard trypsin assay.
1. Materials:
-
Trypsin solution (e.g., 10 µg/mL in 1 mM HCl)
-
This compound Batch 1 and Batch 2
-
Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl2, pH 8.0
-
Spectrophotometer capable of reading at 253 nm
2. Method:
-
Prepare Substrate Solutions: Prepare a series of concentrations for each batch of this compound (e.g., 0.1, 0.2, 0.5, 1.0, 2.0 mM) in the assay buffer.
-
Set up the Assay: In a cuvette, add 2.9 mL of the desired substrate concentration.
-
Initiate the Reaction: Add 100 µL of the trypsin solution to the cuvette and mix immediately.
-
Measure Absorbance: Record the increase in absorbance at 253 nm over 5 minutes.
-
Calculate Initial Velocity: Determine the initial reaction rate (V₀) from the linear portion of the absorbance vs. time plot.
-
Data Analysis: Plot V₀ versus the substrate concentration for each batch and fit the data to the Michaelis-Menten equation to determine the apparent Km and Vmax.
Visualizations
Caption: Workflow for managing this compound batch variability.
Caption: Role of serine proteases in signaling pathways.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Membrane-Anchored Serine Proteases in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Cutting Edge: Membrane Anchored Serine Protease Activities in the Pericellular Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. goldbio.com [goldbio.com]
- 6. Serine protease specificity for peptide chromogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Bz-Arg-OH Detection Sensitivity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the sensitivity of Nα-Benzoyl-L-arginine (Bz-Arg-OH) detection methods. The content is structured in a question-and-answer format to directly address specific issues encountered during experimentation.
Section 1: Indirect Detection of this compound via Enzymatic Assays
Enzymatic assays are a common indirect method for detecting the presence of specific proteases by measuring their activity on a this compound derivative substrate. The most common substrates are Nα-Benzoyl-L-arginine-p-nitroanilide (BAPNA) and Nα-Benzoyl-DL-arginine β-naphthylamide (BANA). Cleavage of these substrates by enzymes like trypsin or papain releases a chromogenic or fluorogenic molecule (p-nitroanilide or β-naphthylamide, respectively), which can be quantified.
Frequently Asked Questions (FAQs) for Enzymatic Assays
Q1: What is the principle behind BAPNA and BANA assays?
A1: BAPNA and BANA are chromogenic and fluorogenic substrates, respectively, for various proteases.[1][2] When a protease cleaves the amide bond between the arginine and the p-nitroaniline (in BAPNA) or β-naphthylamide (in BANA) moiety, it releases a colored or fluorescent product.[1][2] The amount of product released is proportional to the enzyme's activity and can be measured spectrophotometrically or fluorometrically.
Q2: What are the optimal detection wavelengths for the products of BAPNA and BANA cleavage?
A2: The released p-nitroanilide (pNA) from BAPNA has a maximum absorbance at 405 nm. The β-naphthylamide released from BANA can be detected fluorometrically.
Q3: How should I prepare and store my BAPNA and BANA solutions?
A3: BAPNA is soluble in DMSO and a mixture of acetone and water.[3] A stock solution in DMSO is reported to be stable for about one week at room temperature.[3] For BANA, solubility is noted in DMF. It is crucial to protect these solutions from light to prevent degradation. Always prepare fresh working solutions from a stock for each experiment.
Troubleshooting Guide for Enzymatic Assays
| Problem | Potential Cause | Recommended Solution |
| High Background Signal | Spontaneous substrate hydrolysis. | Prepare fresh substrate solution for each experiment. Optimize assay pH and temperature to minimize non-enzymatic breakdown. Reduce incubation time. |
| Contaminated reagents (buffer, enzyme, or substrate). | Use high-purity water and reagents. Filter-sterilize buffers. Run a "no enzyme" control to check for substrate degradation or contamination. | |
| Low or No Signal | Inactive enzyme. | Ensure proper storage and handling of the enzyme. Use a positive control with a known active enzyme to verify assay conditions. |
| Suboptimal assay conditions (pH, temperature, ionic strength). | Consult the literature for the optimal conditions for your specific enzyme. Perform a pH and temperature optimization experiment. | |
| Presence of inhibitors in the sample. | Include a control with a known amount of purified enzyme to test for inhibition. Consider sample cleanup steps like dialysis or gel filtration to remove potential inhibitors. | |
| Inconsistent Readings | Pipetting errors. | Use calibrated pipettes and proper pipetting techniques. Prepare a master mix for reagents to be added to multiple wells to ensure consistency. |
| Temperature fluctuations. | Ensure all reagents and the plate are at the assay temperature before starting the reaction. Use a temperature-controlled plate reader. | |
| Improper mixing of reagents. | Gently mix the contents of each well after adding all reagents. Avoid introducing bubbles. |
Section 2: Direct Detection of this compound by HPLC and LC-MS/MS
For direct quantification of this compound, High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection is the most suitable method. These techniques offer high sensitivity and specificity for analyzing complex biological samples.
Experimental Protocols (Recommended Starting Points)
HPLC with UV Detection (Adapted from L-arginine methods)
-
Column: A C18 reversed-phase column is a good starting point. For basic compounds like this compound, columns with end-capping to reduce silanol interactions are recommended to prevent peak tailing.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically used. The pH of the mobile phase is critical and should be optimized to ensure good peak shape and retention. A pH around 2-3 is often a good starting point for basic analytes.
-
Detection: UV detection can be performed at a wavelength where the benzoyl group absorbs, typically around 230 nm. However, it's recommended to determine the optimal wavelength by running a UV scan of a this compound standard.
-
Sample Preparation: For biological samples, protein precipitation is a necessary first step. This can be achieved by adding a cold organic solvent like acetonitrile or methanol to the sample, followed by centrifugation to pellet the precipitated proteins. The resulting supernatant can then be injected into the HPLC system. Solid-phase extraction (SPE) can also be used for more complex matrices to further clean up the sample and concentrate the analyte.
LC-MS/MS for High Sensitivity (Adapted from L-arginine methods)
-
Chromatography: Similar HPLC conditions as described above can be used. The use of volatile mobile phase additives like formic acid is essential for compatibility with mass spectrometry.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is suitable for the analysis of this compound. The specific precursor and product ions for Multiple Reaction Monitoring (MRM) would need to be determined by infusing a standard solution of this compound into the mass spectrometer.
-
Derivatization: To enhance sensitivity, derivatization of the amino group of this compound with reagents like benzoyl chloride can be employed. This increases the hydrophobicity of the molecule, leading to better retention on reversed-phase columns and potentially improved ionization efficiency.
Quantitative Data Summary
The following table provides a comparison of expected performance characteristics for different detection methods. Note that the values for direct this compound detection are estimates based on methods for similar compounds.
| Method | Typical Limit of Detection (LOD) | Linear Range | Throughput |
| Enzymatic Assay (BAPNA) | ~1-10 µM (indirect) | 0-100 µM | High |
| HPLC-UV | ~0.1-1 µM | 0.5-100 µM | Medium |
| LC-MS/MS | ~1-10 nM | 10-1000 nM | Medium to High |
| LC-MS/MS with Derivatization | <1 nM | 0.5-500 nM | Lower |
Frequently Asked Questions (FAQs) for HPLC and LC-MS/MS
Q1: What is the best type of HPLC column to use for this compound analysis?
A1: A reversed-phase C18 column is the most common choice. To minimize peak tailing, which is common for basic compounds, select a column with high-purity silica and end-capping.
Q2: How can I improve the peak shape of this compound in my chromatogram?
A2: Peak tailing can be addressed by optimizing the mobile phase pH to be at least 2 pH units away from the pKa of the analyte's basic group. Adding an ion-pairing agent to the mobile phase can also improve peak shape. Additionally, ensure your column is not overloaded by injecting a lower concentration of your sample.
Q3: What are the best practices for sample preparation of biological fluids for this compound analysis?
A3: For samples like plasma or serum, protein precipitation is essential to prevent column clogging and interference. A common method is to add three parts of a cold organic solvent (e.g., acetonitrile or methanol) to one part of the sample, vortex, and then centrifuge at high speed to pellet the proteins. The supernatant is then collected for analysis. For more complex matrices or to achieve lower detection limits, solid-phase extraction (SPE) is recommended.
Q4: Can I use derivatization to improve the sensitivity of this compound detection?
A4: Yes, derivatization with reagents such as benzoyl chloride can significantly improve the sensitivity of detection, especially for LC-MS/MS analysis. Derivatization can enhance chromatographic retention and ionization efficiency.
Troubleshooting Guide for HPLC and LC-MS/MS
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions with residual silanols on the column. | Use a highly deactivated, end-capped column. Lower the mobile phase pH to suppress silanol ionization. Add a small amount of a competing base (e.g., triethylamine) to the mobile phase. |
| Column overload. | Dilute the sample and inject a smaller volume. | |
| Column bed deformation or contamination. | Replace the column frit or the entire column. Use a guard column to protect the analytical column. | |
| Poor Resolution | Inappropriate mobile phase composition. | Optimize the organic solvent percentage in the mobile phase. Try a different organic solvent (e.g., switch from acetonitrile to methanol). |
| Incorrect column selection. | Choose a column with a different selectivity or a smaller particle size for higher efficiency. | |
| Inconsistent Retention Times | Fluctuations in mobile phase composition or flow rate. | Ensure the mobile phase is well-mixed and degassed. Check the HPLC pump for leaks or pressure fluctuations. |
| Temperature variations. | Use a column oven to maintain a constant temperature. | |
| Low Sensitivity | Suboptimal detection wavelength (UV). | Determine the absorbance maximum of this compound by scanning a standard solution. |
| Poor ionization efficiency (MS). | Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature). Consider using a mobile phase additive that enhances ionization. | |
| Sample loss during preparation. | Use low-binding tubes and pipette tips. Optimize the sample preparation method to maximize recovery. |
Visualizations
The following diagrams illustrate key workflows and concepts discussed in this technical support center.
Caption: Workflow for an enzymatic assay using a this compound derivative.
Caption: A logical approach to troubleshooting common HPLC issues.
Caption: General workflow for preparing biological samples for analysis.
References
Technical Support Center: Minimizing Background Signal in Bz-Arg-OH Chromogenic Assays
Welcome to the technical support center for Bz-Arg-OH (Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride, BAPNA) chromogenic assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments, with a specific focus on minimizing high background signals that can compromise data integrity.
Troubleshooting Guide
High background signal in a this compound assay can obscure the specific enzymatic activity, leading to inaccurate results. The following table outlines common causes of high background and provides systematic solutions to address them.
| Issue | Potential Cause | Recommended Solution |
| High Blank Reading (No Enzyme Control) | Spontaneous Substrate Hydrolysis: The BAPNA substrate can slowly hydrolyze non-enzymatically, especially at non-optimal pH or elevated temperatures.[1][2] | - Prepare fresh substrate solution for each experiment.[3] - Ensure the assay buffer pH is stable and within the optimal range for the enzyme (typically pH 7.8-8.5 for trypsin).[1][2] - Avoid prolonged incubation times and high temperatures.[4] - Store the BAPNA stock solution protected from light at -20°C.[5] |
| Contaminated Reagents: Buffers, water, or other reagents may be contaminated with proteases or other substances that react with the substrate. | - Use high-purity, sterile water and reagents. - Prepare fresh buffers for each assay. - Filter-sterilize buffers if microbial contamination is suspected. | |
| Substrate Purity: The BAPNA substrate itself may contain impurities that contribute to the background signal. | - Use a high-quality, reputable source for BAPNA. - Check the manufacturer's certificate of analysis for purity information. | |
| High Background Across All Wells (Including Enzyme Wells) | Excessive Enzyme Concentration: Too much enzyme can lead to a very rapid reaction that appears as high background, especially in kinetic assays. | - Perform an enzyme titration to determine the optimal concentration that results in a linear reaction rate over the desired time course. |
| Non-Specific Binding: In assays involving complex biological samples (e.g., cell lysates, tissue homogenates), components may non-specifically interact with the substrate or product. | - Consider sample purification steps to remove interfering substances. - Include appropriate controls with sample matrix but without the target enzyme. | |
| Incorrect Wavelength Measurement: Reading the absorbance at a suboptimal wavelength can increase background noise. | - Measure the absorbance of the product, p-nitroaniline, at its maximal absorbance wavelength, which is typically between 405 and 410 nm.[1][6][7][8] | |
| Inconsistent or Drifting Background | Temperature Fluctuations: Inconsistent temperature control during the assay can affect both enzymatic and non-enzymatic reaction rates. | - Use a temperature-controlled microplate reader or water bath to ensure a constant temperature throughout the incubation.[9] |
| Light Exposure: The chromogenic product, p-nitroaniline, can be light-sensitive, and prolonged exposure to light may affect the signal. | - Protect the reaction plate from direct light, especially during long incubation periods.[5] | |
| Plate Reader Issues: Inconsistent readings from the plate reader can contribute to variability. | - Ensure the plate reader is properly calibrated and maintained. - Check for and remove any bubbles in the wells before reading. |
Frequently Asked Questions (FAQs)
Q1: What is the basic principle of the this compound (BAPNA) chromogenic assay?
The this compound or BAPNA assay is a colorimetric method used to measure the activity of proteolytic enzymes like trypsin. The enzyme catalyzes the hydrolysis of the synthetic substrate, Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA). This cleavage releases the chromophore p-nitroaniline, which has a distinct yellow color and can be quantified by measuring its absorbance at approximately 410 nm.[10] The rate of p-nitroaniline formation is directly proportional to the enzyme's activity.
Q2: My blank wells (no enzyme) are showing a significant increase in absorbance over time. What is the most likely cause?
The most common cause for a rising signal in the absence of your target enzyme is the spontaneous, non-enzymatic hydrolysis of the BAPNA substrate. This process can be accelerated by factors such as suboptimal pH, elevated temperatures, and prolonged incubation. To mitigate this, always prepare fresh substrate solution immediately before use, ensure your assay buffer is at the correct pH, and adhere to the recommended incubation time and temperature for your specific enzyme.[1][2]
Q3: How do I determine the optimal concentration of my enzyme and the BAPNA substrate?
To determine the optimal enzyme concentration, you should perform a titration experiment. This involves testing a range of enzyme concentrations while keeping the substrate concentration constant and in excess. The ideal enzyme concentration will yield a linear rate of product formation over your desired assay time. For substrate optimization, you can perform a substrate kinetics experiment (Michaelis-Menten analysis) to determine the Km value, which represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). A common practice is to use a substrate concentration that is at least 5-10 times the Km to ensure the reaction rate is not limited by the substrate.
Q4: Can components in my biological sample interfere with the assay?
Yes, complex biological samples such as cell lysates or tissue homogenates can contain endogenous substances that may interfere with the assay. These could be other proteases that can cleave BAPNA, or inhibitors that reduce the activity of your target enzyme. To account for this, it is crucial to run appropriate controls, such as a sample blank (sample without substrate) and a no-enzyme control (substrate in buffer). If interference is significant, sample purification may be necessary.
Q5: What is the importance of the stop reagent, and what can I use?
A stop reagent is used to terminate the enzymatic reaction at a specific time point, allowing for accurate endpoint measurements. A common and effective stop reagent for the BAPNA assay is a 30% (v/v) acetic acid solution.[6] Adding the stop solution will lower the pH, which denatures and inactivates the enzyme, thus halting the reaction.
Experimental Protocol: Standard BAPNA Assay for Trypsin Activity
This protocol provides a general framework for measuring trypsin activity using BAPNA. It is recommended to optimize the concentrations and incubation times for your specific experimental conditions.
Materials:
-
Trypsin (e.g., from bovine pancreas)
-
Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA)
-
Tris-HCl buffer (e.g., 50 mM Tris-HCl, 20 mM CaCl2, pH 8.2)
-
Dimethyl sulfoxide (DMSO)
-
Stop Solution (30% v/v Acetic Acid)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 410 nm
Procedure:
-
Preparation of Reagents:
-
Tris-HCl Buffer: Prepare a 50 mM Tris-HCl buffer containing 20 mM CaCl2. Adjust the pH to 8.2 at 25°C.
-
BAPNA Stock Solution (e.g., 20 mM): Dissolve the appropriate amount of BAPNA in DMSO. This stock solution should be stored at -20°C and protected from light.
-
BAPNA Working Solution: Immediately before use, dilute the BAPNA stock solution in the Tris-HCl buffer to the desired final concentration (e.g., 1 mM).
-
Trypsin Solution: Prepare a stock solution of trypsin in a suitable buffer (e.g., 1 mM HCl to maintain stability). Just before the assay, dilute the trypsin stock solution to the desired working concentration in the Tris-HCl buffer.
-
-
Assay Setup:
-
Set up the following wells in a 96-well microplate:
-
Blank: Add buffer and BAPNA working solution (no enzyme).
-
Enzyme Control: Add buffer and trypsin solution (no substrate - for background correction of the enzyme solution itself, if necessary).
-
Test Wells: Add trypsin solution and BAPNA working solution.
-
-
It is recommended to perform all measurements in triplicate.
-
-
Reaction:
-
Pre-warm the microplate and reagents to the desired assay temperature (e.g., 25°C or 37°C).
-
To initiate the reaction, add the BAPNA working solution to the wells containing the enzyme solution.
-
Mix the contents of the wells gently.
-
-
Measurement:
-
Kinetic Assay: Immediately place the plate in a microplate reader and measure the absorbance at 410 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes). The rate of reaction is determined from the linear portion of the absorbance vs. time curve.
-
Endpoint Assay: Incubate the reaction mixture for a fixed period (e.g., 10-30 minutes). Stop the reaction by adding the stop solution (e.g., 50 µL of 30% acetic acid) to each well. Measure the final absorbance at 410 nm.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from the absorbance of the test wells.
-
Calculate the rate of reaction (for kinetic assays) or the total absorbance change (for endpoint assays).
-
The enzyme activity can be calculated using the Beer-Lambert law, with the molar extinction coefficient of p-nitroaniline (ε ≈ 8,800 M⁻¹cm⁻¹ at 410 nm).
-
Visualizations
Caption: Enzymatic hydrolysis of the colorless substrate BAPNA.
Caption: A logical workflow for diagnosing and resolving high background.
References
- 1. Improvement of the Enzyme Performance of Trypsin via Adsorption in Mesoporous Silica SBA-15: Hydrolysis of BAPNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purification and characterization of an enzyme produced by Treponema denticola capable of hydrolyzing synthetic trypsin substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Papain-Catalyzed Hydrolysis of Nα-Benzoyl–arginine–p-nitroanilide in an Aqueous–Organic Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. protocols.io [protocols.io]
- 6. A simple and specific determination of trypsin in human duodenal juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Biomaterial-Based Approach to Trypsin Sensing: Design and Optimization of Gelatin–Casein Films - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Solved: When BAPNA is hydrolyzed, it _ produces reducing sugar changes from colorless to yellow co [Chemistry] [gauthmath.com]
Validation & Comparative
A Head-to-Head Comparison: Bz-Arg-OH versus BAPNA for Measuring Trypsin Activity
For researchers, scientists, and drug development professionals engaged in the study of proteases, the accurate measurement of trypsin activity is paramount. This guide provides an objective comparison of two common substrates used for this purpose: Nα-Benzoyl-L-arginine (Bz-Arg-OH) and Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (BAPNA). We will delve into their performance, supported by experimental data and detailed protocols, to facilitate an informed choice for your specific research needs.
Principle of the Assay
The enzymatic activity of trypsin, a serine protease, is typically measured by monitoring the rate at which it hydrolyzes a substrate. Both this compound and BAPNA are synthetic substrates that are cleaved by trypsin at the carboxyl side of the arginine residue. The primary difference between the two lies in the method of detection.
-
This compound (and its ester derivative BAEE): The hydrolysis of Nα-Benzoyl-L-arginine ethyl ester (BAEE), a commonly used derivative of this compound, by trypsin yields Nα-Benzoyl-L-arginine and ethanol. The rate of this reaction can be monitored by measuring the increase in absorbance at 253 nm.
-
BAPNA: BAPNA is a chromogenic substrate. Upon cleavage by trypsin, it releases a yellow-colored product, p-nitroaniline (pNA). The rate of pNA formation is directly proportional to the trypsin activity and can be conveniently measured by monitoring the increase in absorbance at approximately 405-410 nm.[1][]
Quantitative Performance Comparison
The efficiency of an enzyme substrate is best described by its kinetic parameters, specifically the Michaelis constant (K_m) and the maximum reaction velocity (V_max). K_m is an inverse measure of the substrate's affinity for the enzyme; a lower K_m indicates a higher affinity. V_max represents the maximum rate of the reaction at saturating substrate concentrations.
| Parameter | This compound (as Nα-benzoyl-l-arginamide) | BAPNA |
| K_m (app) | 2.5 to 4.5 x 10⁻³ M (at pH 8.0 to 10.7)[3] | 0.12 mM to 1.62 x 10⁻⁴ M[4][5] |
| V_max | 2.8 to 1.5 sec⁻¹ (k_cat at pH 8.0 to 10.7)[3] | 0.079 mM min⁻¹ mg enzyme⁻¹ to 1.62 µM/h[4][5] |
| Optimal pH | ~8.0[3] | 7.8 to 9.0[6][7][8] |
| Wavelength | 253 nm (for BAEE)[9] | 405-410 nm[1][4][10] |
Head-to-Head Comparison: Pros and Cons
| Feature | This compound / BAEE | BAPNA |
| Sensitivity | Can be highly sensitive. | Generally considered sensitive and suitable for most applications.[10][11] |
| Specificity | Can be cleaved by other proteases with trypsin-like activity. | May be susceptible to cleavage by other proteases, which can be a concern in complex biological samples.[1] |
| Ease of Use | Requires a UV spectrophotometer, and the assay at 253 nm can be more susceptible to interference from other UV-absorbing compounds. | The colorimetric nature of the assay makes it simple to perform with a standard visible-range spectrophotometer.[] |
| Cost-Effectiveness | Generally cost-effective. | A well-established and generally affordable substrate.[1] |
| Established Method | A classic and well-documented method.[9][12] | A widely used and extensively documented standard method for trypsin assays.[6][10][13] |
| Interferences | Potential interference from any compound that absorbs at 253 nm. | Less prone to interference from colored compounds in the visible range compared to UV-based assays. |
Experimental Protocols
Trypsin Activity Assay using BAEE (a derivative of this compound)
This protocol is based on the continuous spectrophotometric rate determination of the hydrolysis of BAEE.
Reagents:
-
67 mM Sodium Phosphate Buffer, pH 7.6 at 25 °C
-
0.25 mM Nα-Benzoyl-L-arginine ethyl ester (BAEE) Solution (dissolved in buffer)
-
1 mM Hydrochloric Acid (HCl)
-
Trypsin Solution (prepared fresh in cold 1 mM HCl)
Procedure:
-
Prepare the reaction mixture in a quartz cuvette with a 1 cm light path. The final concentrations in a 3.20 mL reaction mix should be 62.8 mM sodium phosphate, 0.23 mM BAEE, and the appropriate concentration of trypsin.[9]
-
Set the spectrophotometer to 25 °C and a wavelength of 253 nm.
-
Pipette 2.9 mL of the BAEE solution into the cuvette and incubate in the spectrophotometer for 3-4 minutes to reach thermal equilibrium and establish a blank rate.
-
Add 0.1 mL of the diluted trypsin solution and immediately mix by inversion.
-
Record the increase in absorbance at 253 nm for approximately 5 minutes.
-
Calculate the ΔA₂₅₃/minute from the initial linear portion of the curve.
Unit Definition: One BAEE unit of trypsin activity will produce a ΔA₂₅₃ of 0.001 per minute at pH 7.6 and 25 °C in a 3.2 mL reaction volume.[9]
Trypsin Activity Assay using BAPNA
This protocol describes a colorimetric assay for trypsin activity using BAPNA as the substrate.
Reagents:
-
200 mM Triethanolamine Buffer with 20 mM Calcium Chloride, pH 7.8 at 25°C
-
0.1% (w/v) Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (BAPNA) Solution (can be dissolved in DMSO first, then diluted in buffer)[6][10]
-
Trypsin Solution (prepared fresh in a suitable buffer)
-
30% (v/v) Acetic Acid (for endpoint assays)
Procedure (Kinetic Assay):
-
Set a spectrophotometer to 410 nm and 37 °C.[14]
-
In a cuvette, add the appropriate volume of buffer and BAPNA solution.
-
Initiate the reaction by adding the trypsin solution and mix immediately.
-
Continuously monitor the increase in absorbance at 410 nm.
-
The rate of reaction is proportional to the change in absorbance per unit of time.
Procedure (Endpoint Assay):
-
Add 10 µl of the sample containing trypsin to 2.0 ml of the BAPNA substrate solution in a Tris buffer.[14]
-
Incubate the mixture at 37 °C for a defined period (e.g., 10 minutes).[14][15]
-
Stop the reaction by adding 2.0 ml of 30% v/v acetic acid.[14]
-
Measure the absorbance of the resulting yellow solution at 410 nm.[14]
Visualizing the Reactions and Workflow
To better illustrate the processes, the following diagrams outline the enzymatic reactions and the general experimental workflow.
Caption: Enzymatic hydrolysis of BAPNA by trypsin.
Caption: Enzymatic hydrolysis of BAEE by trypsin.
References
- 1. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. On-line characterization of the activity and reaction kinetics of immobilized enzyme by high-performance frontal analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Purification and characterization of two trypsin-like enzymes from the digestive tract of anchovy Engraulis encrasicholus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Trypsin Assay Procedure (EC 3.4.21.4) [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. Analyzing Blood Digestion: Estimation of Active Trypsin Levels in the Mosquito Midgut - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Trypsin Inhibitors - Assay | Worthington Biochemical [worthington-biochem.com]
- 13. Trypsin - Assay | Worthington Biochemical [worthington-biochem.com]
- 14. A simple and specific determination of trypsin in human duodenal juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Trypsin inhibition assay [bio-protocol.org]
A Comparative Analysis of the Kinetic Parameters of Bz-Arg-OH and Alternative Substrates for Serine Proteases
For Immediate Release
This guide provides a comprehensive comparison of the kinetic parameters of Nα-Benzoyl-L-arginine (Bz-Arg-OH) and other commonly used substrates for the serine proteases trypsin, chymotrypsin, and tissue kallikrein. This document is intended for researchers, scientists, and drug development professionals working with these enzymes. The data presented is compiled from various scientific publications and is intended to serve as a resource for substrate selection and experimental design.
Executive Summary
The selection of an appropriate substrate is critical for the accurate characterization of enzyme activity and the screening of potential inhibitors. Nα-Benzoyl-L-arginine (this compound) and its derivatives are widely used substrates for trypsin and other related serine proteases due to their specificity for the arginine residue at the P1 position. This guide presents a comparative analysis of the kinetic parameters—Michaelis constant (Km) and catalytic rate constant (kcat)—for this compound and a selection of alternative substrates. The data is organized to facilitate a clear understanding of the relative performance of these substrates with trypsin, chymotrypsin, and tissue kallikrein. Detailed experimental protocols for determining these kinetic parameters are also provided, alongside diagrams of relevant signaling pathways to contextualize the function of these enzymes.
Data Presentation: Comparative Kinetic Parameters
Table 1: Kinetic Parameters of Various Substrates for Trypsin
| Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Conditions |
| Nα-Benzoyl-L-argininamide | 2.5 | 2.8 | 1,120 | pH 8.0, 30°C[1] |
| Nα-Benzoyl-L-arginine p-nitroanilide (BAPNA) | 0.3 - 0.6 | 40 - 82 (Vmax in mM min⁻¹) | - | pH 7.6, RT - 37°C[2] |
| Octanoyl-Arg-pNA | - | - | - | Hydrolyzed four times more rapidly than Benzoyl-Arg-pNA[3] |
| N-α-benzyloxycarbonyl-L-lysine p-nitroanilide (Z-Lys-pNA) | 0.394 | 0.182 (Vmax in µM s⁻¹) | 463 (Vmax/Km in µs⁻¹) | pH 9.05, 25°C[4][5] |
Table 2: Kinetic Parameters of Various Substrates for α-Chymotrypsin
| Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Conditions |
| N-acetyl-L-tryptophan derivatives | - | - | - | Ester substrates generally have higher kcat and lower Km than amide substrates[6] |
| N-acetyl-L-Trp-OCH₂CH₃ | 0.097 | 27 | 278,350 | -[6] |
| N-acetyl-L-Trp-NH₂ | 7.3 | 0.026 | 3.56 | -[6] |
| N-benzoyl-L-tyrosine p-nitroanilide (Bz-Tyr-pNA) | - | - | - | Follows Michaelis-Menten kinetics |
Table 3: Kinetic Parameters of Various Substrates for Human Tissue Kallikrein (KLK1)
| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| H-D-Val-Leu-Arg-pNA | - | - | - |
| H-D-Val-Leu-Lys-pNA | - | - | - |
| Nα-p-tosyl-L-arginine methyl ester (TAME) | - | - | - |
Experimental Protocols
The determination of enzyme kinetic parameters is crucial for understanding enzyme function. A widely used method is spectrophotometry, which measures the change in absorbance of a solution over time as the substrate is converted to a product.
General Spectrophotometric Assay for Determining Kinetic Parameters:
-
Preparation of Reagents:
-
Prepare a stock solution of the enzyme (e.g., trypsin) in a suitable buffer (e.g., 1 mM HCl) to maintain stability.
-
Prepare a series of substrate solutions (e.g., this compound or other chromogenic substrates) of varying concentrations in the assay buffer (e.g., Tris-HCl or sodium phosphate buffer at a specific pH).
-
The assay buffer should be optimized for the specific enzyme, considering pH and ionic strength. For trypsin, a common buffer is 67 mM sodium phosphate buffer, pH 7.6.
-
-
Assay Procedure:
-
Set a spectrophotometer to the wavelength of maximum absorbance for the product being formed. For p-nitroanilide substrates, this is typically around 405-410 nm.
-
In a cuvette, mix the assay buffer and the substrate solution.
-
Initiate the reaction by adding a small, fixed amount of the enzyme solution to the cuvette.
-
Immediately start recording the change in absorbance over a set period.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot. The velocity is proportional to the change in absorbance per unit time.
-
Repeat the assay for each substrate concentration.
-
Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation (V₀ = (Vmax * [S]) / (Km + [S])) using non-linear regression analysis to determine the values of Km and Vmax.
-
The turnover number (kcat) can be calculated using the equation kcat = Vmax / [E]t, where [E]t is the total enzyme concentration.
-
Signaling Pathways
Trypsin and kallikrein are involved in various physiological and pathological signaling pathways, primarily through the activation of Protease-Activated Receptors (PARs) and the Kallikrein-Kinin System.
Protease-Activated Receptor 2 (PAR2) Signaling Pathway
Trypsin is a known activator of PAR2, a G-protein coupled receptor. Activation of PAR2 by trypsin involves the cleavage of the receptor's N-terminal domain, which unmasks a tethered ligand that binds to and activates the receptor. This initiates downstream signaling cascades.
Caption: PAR2 Signaling Pathway Activation by Trypsin.
Kallikrein-Kinin System
Tissue kallikrein plays a key role in the Kallikrein-Kinin System by cleaving low-molecular-weight kininogen (LMWK) to produce kallidin (Lys-bradykinin). Kallidin can then be converted to bradykinin, a potent vasodilator and inflammatory mediator that acts on bradykinin receptors.
Caption: The Kallikrein-Kinin System.
Conclusion
This guide provides a comparative overview of the kinetic parameters of this compound and other substrates for trypsin, chymotrypsin, and tissue kallikrein. The provided data and experimental protocols can aid researchers in selecting appropriate substrates for their studies and in accurately determining enzyme kinetic parameters. The inclusion of relevant signaling pathways highlights the broader biological context in which these enzymes operate. It is recommended to consult the primary literature for more detailed information and specific experimental conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and kinetic parameters of hydrolysis by trypsin of some acyl-arginyl-p-nitroanilides and peptides containing arginyl-p-nitroanilide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetic Studies of the Effect of pH on the Trypsin-Catalyzed Hydrolysis of N-α-benzyloxycarbonyl-l-lysine-p-nitroanilide: Mechanism of Trypsin Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ADD YOUR PAGE TITLE [employees.csbsju.edu]
A Researcher's Guide to Alternatives for Nα-Benzoyl-L-arginine in Protease Assays
For researchers, scientists, and drug development professionals, the accurate quantification of protease activity is a cornerstone of experimental biology. For decades, Nα-Benzoyl-L-arginine and its derivatives, such as Nα-Benzoyl-L-arginine ethyl ester (BAEE) and Nα-Benzoyl-L-arginine 4-nitroanilide (BAPNA), have served as workhorse substrates for assaying trypsin-like serine proteases. However, the demand for higher sensitivity, improved specificity, and compatibility with high-throughput screening has spurred the development of a diverse array of alternative substrates. This guide provides an objective comparison of these alternatives, supported by quantitative data and detailed experimental protocols, to empower informed decisions in your research.
Performance Comparison of Protease Substrates
The choice of substrate significantly impacts the sensitivity, specificity, and kinetic parameters of a protease assay. The ideal substrate exhibits a high catalytic efficiency (kcat/Km) for the target protease while remaining resistant to cleavage by off-target enzymes. Below is a comparative summary of kinetic data for Nα-Benzoyl-L-arginine derivatives and their alternatives when used with trypsin, a model serine protease.
Table 1: Kinetic Parameters of Chromogenic Substrates for Trypsin
| Substrate Name | Abbreviation | Type | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Nα-Benzoyl-L-arginine ethyl ester | BAEE | Ester | 120[1] | - | - |
| Nα-Benzoyl-DL-arginine 4-nitroanilide | BAPNA | p-Nitroanilide | 130 - 380[2][3] | 1.56 - 3.14[2][3] | 8,260 - 12,000[2][3] |
| N-Benzoyl-Ile-Glu-Gly-Arg-pNA | S-2222™ | p-Nitroanilide | 20[4][5] | 280[4][5] | 14,000,000[4][5] |
| Phe-Val-Pro-Arg-Anb(5,2)-NH₂ | - | 5-Amino-2-nitrobenzoic acid | - | - | ~125-fold > BAPNA[6] |
Table 2: Kinetic Parameters of Fluorogenic Substrates for Trypsin
| Substrate Name | Abbreviation | Fluorophore | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Boc-Gln-Ala-Arg-AMC | - | AMC | 5.99[7] | - | - |
| Z-Gly-Gly-Arg-AMC | - | AMC | - | - | - |
| Boc-Leu-Gly-Arg-AMC | - | AMC | - | - | - |
| Bis-(CBZ-Arg)-R110 | BZAR | Rhodamine 110 | - | - | 50-300 fold > AMC substrate[8] |
| FITC-Casein | - | FITC | - | - | - |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reproducible and reliable data. Below are representative methodologies for chromogenic and fluorogenic protease assays.
Protocol 1: General Chromogenic Protease Activity Assay (e.g., using BAPNA)
This protocol provides a basic framework for measuring the activity of a purified protease or a biological sample.
Materials:
-
Purified protease or biological sample
-
Nα-Benzoyl-DL-arginine 4-nitroanilide (BAPNA)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.2)
-
DMSO (for substrate stock solution)
-
96-well clear microplate
-
Spectrophotometer capable of reading absorbance at 405 nm
Procedure:
-
Prepare Reagents:
-
Substrate Stock Solution (10-20 mM): Dissolve BAPNA in DMSO.
-
Protease Solution: Dilute the protease in Assay Buffer to the desired concentration.
-
-
Assay Setup:
-
Add 50 µL of the diluted protease solution to the wells of a 96-well microplate.
-
Include appropriate controls:
-
Blank: 50 µL of Assay Buffer without enzyme.
-
Positive Control: A known amount of active protease.
-
-
-
Initiate Reaction:
-
Pre-warm the microplate and substrate solution to the desired reaction temperature (e.g., 25°C or 37°C).
-
Add 50 µL of the BAPNA working solution to each well to start the reaction.
-
-
Measurement:
-
Immediately measure the absorbance at 405 nm at regular intervals (e.g., every minute) for a set period (e.g., 10-30 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of change in absorbance (ΔA/min).
-
The protease activity is proportional to the rate of p-nitroaniline (pNA) release. The concentration of pNA can be calculated using its molar extinction coefficient (ε ≈ 8800 M⁻¹cm⁻¹ at 410 nm, though this can vary slightly with conditions).
-
Protocol 2: General Fluorogenic Protease Activity Assay (e.g., using an AMC-based substrate)
This protocol is suitable for sensitive detection of protease activity and is adaptable for high-throughput screening.
Materials:
-
Purified protease or biological sample
-
AMC-conjugated peptide substrate (e.g., Boc-Gln-Ala-Arg-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.0)
-
DMSO (for substrate stock solution)
-
96-well black microplate (for fluorescence reading)
-
Fluorescence microplate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm)
Procedure:
-
Prepare Reagents:
-
Substrate Stock Solution (10 mM): Dissolve the AMC-substrate in DMSO.
-
Protease Solution: Dilute the protease in Assay Buffer to the desired concentration.
-
-
Assay Setup:
-
Add 50 µL of the diluted protease solution to the wells of a 96-well black microplate.
-
Include appropriate controls:
-
Blank: 50 µL of Assay Buffer without enzyme.
-
Positive Control: A known amount of active protease.
-
-
-
Initiate Reaction:
-
Add 50 µL of the AMC-substrate working solution to each well.
-
-
Measurement:
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for 30-60 minutes at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Determine the rate of increase in fluorescence (RFU/min).
-
A standard curve can be generated using free AMC to convert the fluorescence readings to the concentration of the released product.
-
Visualizing the Fundamentals
To better understand the processes involved in protease assays, the following diagrams illustrate the catalytic mechanism of serine proteases and a typical experimental workflow.
Caption: Catalytic mechanism of a serine protease.
Caption: General experimental workflow for a protease assay.
References
- 1. Purification and characterization of an enzyme produced by Treponema denticola capable of hydrolyzing synthetic trypsin substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Trypsin from the viscera of Bogue (Boops boops): isolation and characterisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bovine pancreatic trypsin inhibitor immobilized onto sepharose as a new strategy to purify a thermostable alkaline peptidase from cobia (Rachycentron canadum) processing waste - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. quadratech.co.uk [quadratech.co.uk]
- 5. diapharma.com [diapharma.com]
- 6. A simple method for selection of trypsin chromogenic substrates using combinatorial chemistry approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Detecting Peptidases and Proteases—Section 10.4 | Thermo Fisher Scientific - HK [thermofisher.com]
A Comparative Guide to the Validation of Trypsin Assays Using Bz-Arg-OH as a Standard
For researchers, scientists, and drug development professionals, the accurate quantification of trypsin activity is crucial for a multitude of applications, from proteomics and cell culture to the characterization of enzyme inhibitors. This guide provides a comprehensive comparison of the validation of a classical trypsin assay using Benzoyl-L-arginine (Bz-Arg-OH) as a standard, alongside other common substrates. We present supporting experimental data, detailed protocols, and visual workflows to facilitate an informed choice of assay methodology.
Quantitative Performance of Trypsin Substrates
The selection of an appropriate substrate is paramount for a reliable trypsin assay. The ideal substrate should exhibit high specificity and affinity for trypsin, leading to a robust and reproducible signal. Below is a summary of the kinetic parameters for commonly used trypsin substrates. It is important to note that kinetic values can vary depending on experimental conditions such as pH, temperature, and buffer composition.
| Substrate | Michaelis Constant (Km) | Maximum Velocity (Vmax) | Detection Method | Key Advantages | Common Applications |
| Nα-Benzoyl-L-arginine ethyl ester (BAEE) | 0.05 - 0.12 mM[1] | Generally high | Spectrophotometry (253 nm)[2][3] | High specificity, classical method | Routine trypsin activity measurements, inhibitor screening |
| p-Toluene-sulfonyl-L-arginine methyl ester (TAME) | Reported values vary | Generally high | Spectrophotometry (247 nm)[4] | High sensitivity | Standard for trypsin activity determination[4] |
| Nα-Benzoyl-DL-arginine p-nitroanilide (BAPNA) | 0.05 - 1.62 mM[1][5] | Varies | Spectrophotometry (405-410 nm)[6] | Chromogenic, convenient | High-throughput screening, inhibitor assays[7] |
| Nα-Boc-L-Gln-L-Ala-L-Arg-p-nitroanilide (Boc-QAR-pNA) | Lower Km than BAPNA indicates higher affinity[6] | Higher than BAPNA | Spectrophotometry (405-410 nm)[6] | Higher specificity than BAPNA[6] | Specific trypsin activity measurement in complex samples |
| Rhodamine-110-based substrates | Not broadly reported | High | Fluorometry | High sensitivity[8] | Detection of low trypsin concentrations |
Experimental Protocols
Detailed and consistent experimental protocols are the bedrock of reproducible scientific findings. Here, we provide methodologies for performing a trypsin assay using BAEE (as a proxy for this compound) and a chromogenic alternative, BAPNA.
Trypsin Assay using Nα-Benzoyl-L-arginine ethyl ester (BAEE)
This spectrophotometric assay is a well-established method for determining trypsin activity. The procedure is based on the trypsin-catalyzed hydrolysis of BAEE, which results in an increase in absorbance at 253 nm.[3]
Reagents:
-
Assay Buffer: 67 mM Sodium Phosphate Buffer, pH 7.6 at 25 °C.
-
Substrate Stock Solution: 0.25 mM Nα-Benzoyl-L-arginine ethyl ester (BAEE) in Assay Buffer.
-
Trypsin Solution: Prepare a stock solution of trypsin in 1 mM HCl and dilute to the desired concentration in cold Assay Buffer immediately before use.
Procedure:
-
Pipette 3.0 mL of the BAEE substrate solution into a quartz cuvette.
-
Add 0.2 mL of the trypsin solution to the cuvette.
-
Immediately mix by inversion and place the cuvette in a spectrophotometer thermostatted at 25 °C.
-
Record the increase in absorbance at 253 nm for 5 minutes.[3]
-
Determine the rate of change in absorbance per minute (ΔA253/min) from the linear portion of the curve.
Calculation of Trypsin Activity:
One unit of trypsin activity is defined as the amount of enzyme that hydrolyzes 1.0 µmole of BAEE per minute at 25 °C and pH 7.6. The activity can be calculated using the molar extinction coefficient of the product.
Trypsin Assay using Nα-Benzoyl-DL-arginine p-nitroanilide (BAPNA)
This assay utilizes a chromogenic substrate that releases p-nitroaniline upon cleavage by trypsin, resulting in a yellow color that can be quantified by measuring the absorbance at 405-410 nm.[6]
Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 8.2, containing 20 mM CaCl₂.[6]
-
Substrate Stock Solution: 40 mM BAPNA in DMSO.[6]
-
Trypsin Solution: Bovine pancreatic trypsin, stock solution prepared in 1 mM HCl.
-
Stopping Reagent: 30% (v/v) acetic acid.[6]
Procedure:
-
Prepare a working substrate solution by diluting the BAPNA stock solution in pre-warmed assay buffer to the desired final concentration (e.g., 1 mM).[6]
-
Add the trypsin sample to a reaction tube or microplate well.
-
Pre-incubate the tube/plate at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding the working substrate solution.
-
Incubate for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding the stopping reagent.[6]
-
Measure the absorbance at 405 nm using a spectrophotometer or microplate reader.
Visualizing the Workflow and Reaction
To better understand the processes involved, the following diagrams illustrate the experimental workflow of a typical trypsin assay and the fundamental enzymatic reaction.
Caption: Experimental workflow for a spectrophotometric trypsin assay.
References
- 1. Purification and characterization of an enzyme produced by Treponema denticola capable of hydrolyzing synthetic trypsin substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Trypsin Assay Procedure (EC 3.4.21.4) [sigmaaldrich.com]
- 3. 胰蛋白酶(EC 3.4.21.4)的酶学测定方案 [sigmaaldrich.com]
- 4. Trypsin - Assay | Worthington Biochemical [worthington-biochem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. scribd.com [scribd.com]
- 8. An improved end-point fluorimetric procedure for the determination of low amounts of trypsin activity in biological samples using rhodamine-110-based substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Serine Protease Activity Assays: Cross-Validation of Bz-Arg-OH Results
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of serine protease activity is critical in various fields, from fundamental research in signaling pathways to the development of novel therapeutics. Nα-Benzoyl-L-arginine derivatives, such as Nα-Benzoyl-L-arginine hydroxide (Bz-Arg-OH) and its ethyl ester (BAEE), are widely used substrates for assaying trypsin-like serine proteases. However, the validation of results obtained with these substrates against other established methods is crucial for robust and reliable data. This guide provides an objective comparison of this compound-based assays with alternative methods, supported by experimental data and detailed protocols.
Performance Comparison of Protease Assay Methods
The choice of a suitable protease assay depends on several factors, including the specific enzyme, the required sensitivity, and the presence of interfering substances in the sample. This section compares the performance of assays using Nα-Benzoyl-L-arginine ethyl ester (BAEE), a close analog of this compound, with a widely used chromogenic substrate, Nα-Benzoyl-L-arginine p-nitroanilide (BAPNA), for trypsin activity.
| Method Class | Specific Substrate | Principle | Enzyme | Km | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Substrate Hydrolysis (Spectrophotometric) | Nα-Benzoyl-L-arginine ethyl ester (BAEE) | Spectrophotometric (UV) | Soluble Trypsin | 5.0 µM | 16.0 | 3.2 x 10⁶ |
| Substrate Hydrolysis (Chromogenic) | Nα-Benzoyl-L-arginine p-nitroanilide (BAPNA) | Colorimetric | Soluble Trypsin | 200.0 µM | 0.4 | 2.0 x 10³ |
Table 1: Comparison of Kinetic Parameters for Trypsin Activity Assays. Data is derived from a comparative study on soluble trypsin kinetics.[1] Note that this compound is the hydrolyzed product of BAEE, and their assay principles are closely related.
Alternative Methods for Cross-Validation
Beyond direct substrate-based assays, other methods offer different advantages and can be used for comprehensive cross-validation.
-
Fluorogenic Substrate Assays: These assays utilize substrates that release a fluorescent molecule upon cleavage, offering significantly higher sensitivity compared to chromogenic and spectrophotometric methods. This makes them ideal for detecting low levels of protease activity.
-
Activity-Based Probes (ABPs): ABPs are small molecules that covalently bind to the active site of a specific enzyme.[2][3][4] They can be tagged with a reporter group (e.g., a fluorophore or biotin) for detection and quantification. ABPs are particularly useful for profiling the activity of specific proteases within complex biological samples.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are generalized protocols for the key assays discussed.
This compound Analog (BAEE) Spectrophotometric Assay
This protocol is adapted for measuring trypsin activity using Nα-Benzoyl-L-arginine ethyl ester (BAEE) as the substrate. The hydrolysis of BAEE is monitored by the increase in absorbance at 253 nm.
Materials:
-
67 mM Sodium Phosphate Buffer, pH 7.6
-
0.25 mM Nα-Benzoyl-L-arginine ethyl ester (BAEE) solution in buffer
-
Trypsin solution (e.g., 425-575 units/mL in 1 mM HCl)
-
Quartz cuvettes
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare the reaction mixture in a quartz cuvette by combining the sodium phosphate buffer and the BAEE substrate solution.
-
Equilibrate the cuvette to the desired temperature (e.g., 25°C) in the spectrophotometer.
-
Initiate the reaction by adding a small volume of the trypsin solution to the cuvette.
-
Immediately mix by inversion and start monitoring the increase in absorbance at 253 nm for a set period (e.g., 5 minutes).
-
Calculate the rate of reaction (ΔA253/minute) from the initial linear portion of the absorbance versus time plot.
Chromogenic (BAPNA) Assay
This protocol describes a colorimetric assay for trypsin activity using Nα-Benzoyl-L-arginine p-nitroanilide (BAPNA). The cleavage of BAPNA releases p-nitroaniline, which can be quantified by measuring the absorbance at 410 nm.[5][6]
Materials:
-
50 mM Tris-HCl buffer, pH 8.2, containing 20 mM CaCl₂
-
BAPNA stock solution (e.g., 40 mM in DMSO)
-
Trypsin solution
-
30% (v/v) acetic acid (stopping reagent)
-
Microplate reader or spectrophotometer
Procedure:
-
Prepare a working substrate solution by diluting the BAPNA stock in the pre-warmed assay buffer.
-
Add the trypsin sample to a reaction tube or microplate well and pre-incubate at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding the working substrate solution.
-
Incubate for a defined period, allowing for the color to develop.
-
Stop the reaction by adding the acetic acid solution.
-
Measure the absorbance of the released p-nitroaniline at 410 nm.
Activity-Based Probe (ABP) Workflow
This generalized workflow outlines the steps for using an activity-based probe to label and detect active serine proteases.
Signaling Pathway and Experimental Workflow Diagrams
Visualizing the relationships between different assay components and workflows can aid in understanding the experimental design.
References
- 1. Comparison of soluble and immobilized trypsin kinetics: Implications for peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activity-based protein profiling reveals active serine proteases that drive malignancy of human ovarian clear cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. med.stanford.edu [med.stanford.edu]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to the Specificity of Nα-Benzoyl-L-arginine Hydroxide (Bz-Arg-OH) for Different Serine Proteases
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the specificity of the serine protease substrate Nα-Benzoyl-L-arginine hydroxide (Bz-Arg-OH) and its common derivatives towards several key serine proteases. Due to the challenges in directly monitoring the hydrolysis of this compound, kinetic data for its ester (Bz-Arg-OEt) and p-nitroanilide (Bz-Arg-pNA) derivatives, which are chromogenic and more readily assayed, are often used as surrogates. This guide summarizes available quantitative data, presents detailed experimental protocols for assessing protease activity, and visualizes the relevant biological pathways.
Data Presentation: Kinetic Parameters of Bz-Arg Derivatives with Serine Proteases
The following table summarizes the Michaelis-Menten constant (Km) and catalytic rate constant (kcat) for the hydrolysis of this compound derivatives by trypsin, thrombin, plasmin, and kallikrein. These values provide insight into the substrate specificity and catalytic efficiency of these enzymes. A lower Km value indicates a higher affinity of the enzyme for the substrate, while a higher kcat value signifies a faster turnover rate. The catalytic efficiency is best represented by the kcat/Km ratio.
| Enzyme | Substrate | Km (μM) | kcat (s-1) | kcat/Km (μM-1s-1) |
| Trypsin | Nα-Benzoyl-L-argininamide | 2500 | 2.8 | 0.00112 |
| Nα-Benzoyl-L-arginine p-nitroanilide (BAPNA) | 15.6 | 0.081 | 0.00519[1] | |
| Thrombin | D-Phe-Pro-Arg-SBzl | 0.72 | - | -[2] |
| Plasmin | Fibrinogen | 6.5 | 7.1 | 1.09 |
| Kallikrein (Rat Tissue) | Nα-Benzoyl-L-arginine ethyl ester (BAEE) | 125 | - | -[3] |
Note: Direct kinetic data for this compound is limited in publicly available literature. The data for Nα-Benzoyl-L-argininamide with trypsin is included as a close structural analog. For thrombin, the provided Km is for a different arginine-containing substrate, highlighting the need for specific inhibitors and substrates in thrombin research. The data for plasmin is with its natural substrate, fibrinogen, for context.
Experimental Protocols
Spectrophotometric Assay for Serine Protease Activity
This protocol outlines a general method for determining serine protease activity using a chromogenic substrate like Nα-Benzoyl-L-arginine p-nitroanilide (BAPNA), which releases p-nitroaniline upon cleavage, a product that can be detected spectrophotometrically at 405 nm.
Materials:
-
Purified serine protease (e.g., Trypsin)
-
Nα-Benzoyl-L-arginine p-nitroanilide (BAPNA) solution (Substrate)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl2)
-
Stop Solution (e.g., 30% acetic acid)
-
Spectrophotometer capable of reading absorbance at 405 nm
-
96-well microplate or cuvettes
-
Incubator or water bath set to the optimal temperature for the enzyme (e.g., 37°C)
Procedure:
-
Prepare Reagents:
-
Dissolve the BAPNA substrate in a suitable solvent (e.g., DMSO) to create a stock solution. Further dilute the stock solution with Assay Buffer to achieve a range of final concentrations for kinetic analysis.
-
Prepare a stock solution of the serine protease in Assay Buffer. The optimal concentration will need to be determined empirically.
-
-
Set up the Reaction:
-
In a 96-well plate or cuvettes, add a defined volume of Assay Buffer.
-
Add the substrate solution to each well/cuvette to reach the desired final concentrations.
-
Pre-incubate the plate/cuvettes at the desired temperature for 5-10 minutes to ensure temperature equilibration.
-
-
Initiate the Reaction:
-
Add a small volume of the enzyme solution to each well/cuvette to start the reaction. Mix gently.
-
-
Monitor the Reaction:
-
Immediately begin monitoring the increase in absorbance at 405 nm over time using the spectrophotometer. Readings should be taken at regular intervals (e.g., every 30 or 60 seconds) for a set period (e.g., 10-30 minutes).
-
Alternatively, for endpoint assays, allow the reaction to proceed for a fixed amount of time and then add the Stop Solution to terminate the reaction. Read the final absorbance at 405 nm.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V0) from the linear portion of the absorbance vs. time plot. The rate of p-nitroaniline production can be calculated using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient of p-nitroaniline at 405 nm (approximately 10,600 M-1cm-1).
-
To determine Km and Vmax (and subsequently kcat), plot the initial velocities against the corresponding substrate concentrations and fit the data to the Michaelis-Menten equation.
-
HPLC-Based Assay for Serine Protease Activity
This method allows for the direct measurement of the hydrolysis of non-chromogenic substrates like this compound by separating the substrate from the product (Nα-Benzoyl-L-arginine) using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Purified serine protease
-
Nα-Benzoyl-L-arginine hydroxide (this compound) solution (Substrate)
-
Assay Buffer
-
Quenching Solution (e.g., 10% trifluoroacetic acid (TFA) in water)
-
HPLC system with a C18 reverse-phase column and a UV detector
-
Mobile Phase (e.g., a gradient of water with 0.1% TFA and acetonitrile with 0.1% TFA)
Procedure:
-
Prepare Reagents:
-
Prepare stock solutions of the substrate and enzyme in the Assay Buffer.
-
-
Set up the Reaction:
-
In microcentrifuge tubes, combine the Assay Buffer and substrate solution at various concentrations.
-
Pre-incubate the tubes at the optimal reaction temperature.
-
-
Initiate and Quench the Reaction:
-
Add the enzyme solution to each tube to start the reaction.
-
At specific time points, take aliquots of the reaction mixture and transfer them to separate tubes containing the Quenching Solution to stop the reaction.
-
-
HPLC Analysis:
-
Centrifuge the quenched samples to pellet any precipitated protein.
-
Inject a defined volume of the supernatant onto the HPLC system.
-
Separate the substrate and product using a suitable gradient elution method.
-
Monitor the elution of the substrate and product by detecting their absorbance at a specific wavelength (e.g., 220 nm).
-
-
Data Analysis:
-
Quantify the amount of product formed by integrating the area under the corresponding peak in the chromatogram. A standard curve for the product should be generated to convert peak area to concentration.
-
Calculate the initial reaction velocities at different substrate concentrations.
-
Determine the kinetic parameters (Km and Vmax/kcat) by fitting the data to the Michaelis-Menten equation.
-
Mandatory Visualizations
Signaling Pathways Involving Key Serine Proteases
The following diagrams illustrate the central roles of thrombin, plasmin, and kallikrein in their respective physiological pathways.
Caption: The Coagulation Cascade.
Caption: The Fibrinolysis Pathway.
Caption: The Kallikrein-Kinin System.
References
A Comparative Guide to Nα-Benzoyl-L-arginine and Z-Arg-OH in Solid-Phase Peptide Synthesis
For researchers, scientists, and professionals in drug development, the selection of appropriate protecting groups for amino acids is a critical decision in solid-phase peptide synthesis (SPPS). This choice directly impacts coupling efficiency, the propensity for side reactions, and the final purity of the synthesized peptide. This guide provides a detailed comparison of two Nα-protected arginine derivatives, Nα-Benzoyl-L-arginine (Bz-Arg-OH) and Nα-Benzyloxycarbonyl-L-arginine (Z-Arg-OH or Cthis compound), in the context of SPPS. While Z-Arg-OH has historically been a staple in solution-phase peptide synthesis, its application in SPPS is limited. This compound is also not a conventional choice for SPPS, making a direct comparison based on extensive experimental data challenging. This guide, therefore, draws upon the known chemical properties of the benzoyl (Bz) and benzyloxycarbonyl (Z) protecting groups and available literature on peptide synthesis to provide a comprehensive analysis.
Overview of Protecting Group Strategies in SPPS
In SPPS, the α-amino group of the incoming amino acid must be temporarily protected to prevent self-polymerization. The two dominant strategies are the Fmoc/tBu and Boc/Bzl approaches, which rely on orthogonal protecting groups that can be removed under distinct chemical conditions.
-
Fmoc/tBu Strategy: The base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group is used for Nα-protection, while acid-labile groups like tert-butyl (tBu) are used for side-chain protection.
-
Boc/Bzl Strategy: The acid-labile tert-butyloxycarbonyl (Boc) group provides temporary Nα-protection, and more robust acid-labile groups like benzyl (Bzl) are used for permanent side-chain protection.[1]
The selection of an Nα-protecting group for arginine must be compatible with these strategies and should minimize common side reactions associated with this amino acid, such as δ-lactam formation.[2]
Nα-Benzoyl-L-arginine (this compound) in SPPS
The benzoyl (Bz) group is a robust protecting group, generally more stable than the commonly used Fmoc or Boc groups. Its use as an Nα-protecting group in mainstream SPPS is not widespread.
Key Characteristics:
-
Stability: The amide bond of the benzoyl group is stable to the mildly acidic conditions used for Boc removal and the basic conditions for Fmoc removal, suggesting potential orthogonality.
-
Deprotection: Removal of the benzoyl group typically requires strong acidic or basic conditions, which could potentially cleave the peptide from the resin or degrade sensitive peptide sequences.
-
Side Reactions: While specific data for this compound in SPPS is scarce, the electron-withdrawing nature of the benzoyl group could potentially influence the rate of racemization.
Z-Arg-OH (Cthis compound) in SPPS
The benzyloxycarbonyl (Z or Cbz) group is a classical urethane-type protecting group, predominantly used in solution-phase peptide synthesis.[3] Its application in SPPS has been limited but is explored for specific strategic purposes.
Key Characteristics:
-
Orthogonality: The Z-group is stable to both the basic conditions used for Fmoc removal and the moderate acidic conditions for Boc removal, making it an orthogonal protecting group.[4][5][6]
-
Deprotection: The primary method for Z-group removal is catalytic hydrogenolysis (e.g., using Pd/C and H₂).[4] Performing this reaction on a solid support can be challenging due to catalyst accessibility and potential side reactions with sensitive residues like methionine, cysteine, and tryptophan.[4] Strong acids like HBr in acetic acid can also cleave the Z-group, but these conditions are harsh and can affect the peptide and resin.[4]
-
Strategic Applications: Z-protected amino acids, such as Z-Pro-OH, have been strategically used in SPPS to prevent specific side reactions like diketopiperazine formation.[4]
Comparative Analysis
The following tables summarize the key properties and performance considerations for this compound and Z-Arg-OH in SPPS, benchmarked against standard arginine derivatives used in Fmoc and Boc strategies.
| Feature | Nα-Benzoyl-L-arginine (this compound) | Z-Arg-OH (Cthis compound) | Standard Fmoc-Arg(Pbf)-OH | Standard Boc-Arg(Tos)-OH |
| Primary Synthesis Strategy | Not standard for SPPS | Primarily solution-phase; limited strategic use in SPPS.[3] | Fmoc/tBu SPPS | Boc/Bzl SPPS |
| Nα-Deprotection Conditions | Strong acid or base (e.g., 6M HCl, reflux) | Catalytic hydrogenolysis; strong acid (HBr/AcOH).[4] | 20% Piperidine in DMF | 50% TFA in DCM |
| Orthogonality | Potentially orthogonal to Fmoc and Boc | Orthogonal to Fmoc and Boc.[4][5][6] | Orthogonal to tBu side-chain protecting groups | Quasi-orthogonal to Bzl side-chain protecting groups |
| Potential Side Reactions | Limited data in SPPS; potential for racemization. | Racemization (less than Bz); side reactions during hydrogenolysis on sensitive residues. | δ-lactam formation; sulfonation of Trp.[2] | Ornithine formation (with NO₂ protection); modification of Trp by Tos group.[3] |
| Coupling Efficiency | Expected to be challenging due to steric hindrance and potential for side reactions. Arginine is generally a difficult amino acid to couple.[7] | Generally good in solution-phase; limited data in SPPS. | Good, but can be sequence-dependent.[7] | Good, but can be sequence-dependent.[7] |
Experimental Protocols
General Solid-Phase Peptide Synthesis Cycle
A typical SPPS cycle involves the sequential removal of the Nα-protecting group and coupling of the next protected amino acid.
Caption: General workflow of a solid-phase peptide synthesis cycle.
Protocol for Nα-Deprotection of Z-Arg-OH on Resin (Catalytic Hydrogenolysis)
This protocol is adapted from procedures for on-resin hydrogenolysis.[4]
-
Resin Preparation: Swell the peptide-resin (containing the N-terminal Z-Arg) in a suitable solvent such as DMF or a mixture of DMF/DCM/MeOH.
-
Catalyst Addition: Add a palladium catalyst, typically 10% Palladium on charcoal (Pd/C), in a catalytic amount (e.g., 0.1-0.2 equivalents by weight relative to the resin).
-
Hydrogen Source: Introduce a source of hydrogen. This can be gaseous H₂ bubbled through the suspension or a hydrogen donor like ammonium formate or cyclohexadiene.
-
Reaction: Agitate the mixture at room temperature until the deprotection is complete, as monitored by a suitable test (e.g., ninhydrin test).
-
Washing: Thoroughly wash the resin to remove the catalyst and byproducts before proceeding to the next coupling step.
Caution: This procedure is not suitable for peptides containing amino acids sensitive to hydrogenolysis (e.g., Met, Cys, Trp).
Signaling Pathways and Logical Relationships
The choice of protecting group strategy is dictated by the desired final peptide and the chemistry of its constituent amino acids. The following diagram illustrates the decision-making process.
Caption: Decision tree for selecting a protecting group strategy in SPPS.
Conclusion
For the vast majority of SPPS applications, researchers and drug developers will achieve more reliable and efficient syntheses using well-established arginine derivatives such as Fmoc-Arg(Pbf)-OH for the Fmoc/tBu strategy or Boc-Arg(Tos)-OH for the Boc/Bzl strategy. These standard derivatives have been extensively studied, and their performance characteristics, including coupling efficiencies and side reaction profiles, are well-documented, allowing for more predictable and successful peptide synthesis campaigns.
References
A Comparative Analysis of Trypsin's Kinetic Parameters with Nα-Benzoyl-L-arginine Derivatives
For researchers and professionals in drug development and enzyme kinetics, understanding the interaction between proteases and their substrates is fundamental. This guide provides a comparative overview of the Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax) for the enzyme trypsin with derivatives of Nα-Benzoyl-L-arginine. Due to a lack of readily available kinetic data for Nα-Benzoyl-L-arginine (Bz-Arg-OH) itself, this comparison focuses on its commonly used ester and amide derivatives: Nα-Benzoyl-L-arginine ethyl ester (BAEE), Nα-Benzoyl-L-arginine-p-nitroanilide (BAPNA), and Nα-Benzoyl-L-arginamide. These synthetic substrates are instrumental in characterizing trypsin activity.
Kinetic Parameters of Trypsin with this compound Derivatives
The following table summarizes the reported Km and Vmax values for bovine trypsin with various Nα-Benzoyl-L-arginine derivatives under different experimental conditions. It is important to note that direct comparisons between different studies should be made with caution due to variations in experimental setups.
| Substrate | Trypsin Source | Km (mM) | Vmax (units/mg or s⁻¹) | Experimental Conditions | Reference |
| Nα-Benzoyl-L-arginamide | Bovine | 0.0025 - 0.0045 | 1.5 - 2.8 s⁻¹ | pH 8.0 - 10.7, 30°C | [1] |
| Nα-Benzoyl-DL-arginine-p-nitroanilide (BAPNA) | Immobilized Trypsin | 0.12 | 0.079 mM min⁻¹ mg enzyme⁻¹ | - | [2] |
| Nα-Benzoyl-L-arginine ethyl ester (BAEE) | Bovine Pancreas | 0.05 | Not specified | - | [3] |
| Nα-Benzoyl-L-arginine ethyl ester (BAEE) | Bacillus licheniformis | 0.88 | 454.5 U/mL | pH 9.0, 25°C | [4] |
| Nα-Benzoyl-p-guanidino-L-phenylalanine p-nitroanilide | Bovine | 0.0000156 | 0.081 s⁻¹ | pH 8.2 | [5] |
Note: The units for Vmax vary between studies and may be reported as specific activity (e.g., U/mg), catalytic rate constant (kcat in s⁻¹), or rate of product formation (e.g., mM/min).
Experimental Protocol: Spectrophotometric Determination of Trypsin Kinetics
The determination of Km and Vmax for trypsin is commonly performed using a continuous spectrophotometric rate determination method. The following is a generalized protocol based on the use of chromogenic or UV-active substrates like BAPNA or BAEE.
Objective: To determine the Michaelis-Menten kinetic parameters (Km and Vmax) of trypsin.
Materials:
-
Purified Trypsin
-
Substrate (e.g., Nα-Benzoyl-L-arginine ethyl ester - BAEE)
-
Assay Buffer (e.g., 67 mM Sodium Phosphate Buffer, pH 7.6)[6]
-
1 mM Hydrochloric Acid (for trypsin stock solution)
-
Spectrophotometer capable of kinetic measurements (e.g., at 253 nm for BAEE)[6]
-
Cuvettes
-
Pipettes
Procedure:
-
Reagent Preparation:
-
Assay Setup:
-
Enzymatic Reaction and Data Collection:
-
Initiate the reaction by adding a small volume of the diluted trypsin solution to the cuvette.
-
Immediately start recording the change in absorbance over time for a set period (e.g., 5 minutes).
-
The rate of the reaction (initial velocity, V₀) is determined from the linear portion of the absorbance versus time plot.
-
-
Data Analysis:
-
Repeat the assay for each substrate concentration.
-
Plot the initial velocity (V₀) against the substrate concentration ([S]).
-
Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation, often using a Lineweaver-Burk plot (a double reciprocal plot of 1/V₀ versus 1/[S]).
-
Visualizing the Process
To better understand the experimental and theoretical frameworks, the following diagrams are provided.
Caption: Experimental workflow for determining trypsin's kinetic parameters.
Caption: Michaelis-Menten model for trypsin-catalyzed hydrolysis of BAEE.
References
- 1. researchgate.net [researchgate.net]
- 2. On-line characterization of the activity and reaction kinetics of immobilized enzyme by high-performance frontal analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Biochemical Characterization of An Arginine-Specific Alkaline Trypsin from Bacillus licheniformis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetics of hydrolysis of Na-benzoyl-p-guanidino-L-phenylalanine p-nitroanilide by trypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enzymatic Assay of Trypsin Inhibitor [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
Verifying Protease Cleavage of Bz-Arg-OH: A Comparative Guide to Mass Spectrometry and Alternative Methods
For researchers, scientists, and drug development professionals engaged in protease research, the accurate confirmation of substrate cleavage is a critical step in enzyme characterization and inhibitor screening. This guide provides a comprehensive comparison of mass spectrometry with alternative methods for confirming the proteolytic cleavage of the synthetic substrate Nα-Benzoyl-L-arginine hydroxide (Bz-Arg-OH). We present detailed experimental protocols, quantitative comparisons, and visual workflows to aid in selecting the most appropriate method for your research needs.
Mass Spectrometry: The Gold Standard for Cleavage Confirmation
Mass spectrometry (MS) offers unparalleled specificity and accuracy in identifying the precise cleavage products of an enzymatic reaction. By measuring the mass-to-charge ratio (m/z) of the molecules in a sample, MS can definitively identify the substrate and its resulting fragments, providing direct evidence of cleavage.
Theoretical Cleavage of this compound
Trypsin and other similar serine proteases cleave the amide bond at the C-terminal side of arginine residues.[1][2][3] In the case of this compound, this results in the formation of benzoic acid and L-arginine.
The expected masses of the substrate and its cleavage products are fundamental to the mass spectrometry analysis.
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Monoisotopic Mass (Da) | Expected [M+H]⁺ (m/z) |
| This compound | C₁₃H₁₈N₄O₃ | 278.31[4][5] | 278.1382 | 279.1455 |
| Benzoic Acid | C₇H₆O₂ | 122.12[6][7][8] | 122.0368 | 123.0441 |
| L-Arginine | C₆H₁₄N₄O₂ | 174.20[9][10][11][12][13] | 174.1117 | 175.1190 |
Experimental Protocol: Mass Spectrometry
This protocol outlines a general procedure for confirming this compound cleavage using electrospray ionization mass spectrometry (ESI-MS).
1. Reagent Preparation:
-
Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
Enzyme Stock Solution: Prepare a 1 mg/mL stock solution of the protease (e.g., trypsin) in an appropriate buffer (e.g., 1 mM HCl for trypsin to prevent autolysis).
-
Reaction Buffer: 50 mM Tris-HCl, pH 8.0.
-
Quenching Solution: 1% Trifluoroacetic acid (TFA) in water.
2. Enzymatic Reaction:
-
In a microcentrifuge tube, combine 45 µL of the reaction buffer and 5 µL of the 10 mM this compound stock solution.
-
Initiate the reaction by adding 1 µL of the protease stock solution. A control reaction should be prepared by adding 1 µL of the enzyme storage buffer without the enzyme.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C for trypsin) for a predetermined time (e.g., 30 minutes).
-
Terminate the reaction by adding 50 µL of the quenching solution.
3. Mass Spectrometry Analysis:
-
Instrumentation: An ESI-MS system, such as a quadrupole time-of-flight (Q-TOF) or an Orbitrap mass spectrometer, is ideal for high-resolution mass analysis.
-
Sample Infusion: The quenched reaction mixture can be directly infused into the mass spectrometer or injected via a liquid chromatography system for separation prior to analysis.
-
MS Parameters (Direct Infusion Example):
-
Ionization Mode: Positive
-
Capillary Voltage: 3.5 - 4.5 kV
-
Source Temperature: 100 - 150 °C
-
Scan Range: m/z 100 - 500
-
-
Data Analysis:
-
Acquire mass spectra of the control and the reaction mixture.
-
In the control spectrum, a prominent peak corresponding to the [M+H]⁺ of this compound (m/z 279.1455) should be observed.
-
In the spectrum of the reaction mixture, the intensity of the substrate peak should decrease, and new peaks corresponding to the [M+H]⁺ of benzoic acid (m/z 123.0441) and L-arginine (m/z 175.1190) should appear.
-
// Invisible nodes for alignment {rank=same; sub; enz; buf;} {rank=same; react; quench;} {rank=same; inject; ms; data;} } .dot Caption: Experimental workflow for mass spectrometry analysis.
Alternative Methods for Cleavage Confirmation
While mass spectrometry provides the most definitive evidence of cleavage, other techniques can offer valuable, often higher-throughput, insights into protease activity.
Fluorescence Spectroscopy
Fluorescence-based assays are a common and sensitive method for monitoring enzyme activity in real-time. These assays typically employ a substrate with a fluorophore and a quencher. Cleavage of the substrate separates the fluorophore from the quencher, resulting in an increase in fluorescence. For a non-fluorogenic substrate like this compound, an indirect assay can be designed.
Experimental Protocol: Fluorescence Spectroscopy (Indirect Assay)
This protocol utilizes a fluorescent dye that binds to the newly formed primary amine in the arginine product.
1. Reagent Preparation:
-
Substrate and Enzyme Solutions: Prepare as described in the mass spectrometry protocol.
-
Fluorescent Dye Solution: Prepare a stock solution of a primary amine-reactive dye (e.g., fluorescamine or o-phthalaldehyde (OPA)) in a suitable solvent (e.g., acetone for fluorescamine).
-
Reaction Buffer: 50 mM Tris-HCl, pH 8.0.
-
Borate Buffer: 0.1 M, pH 9.5 (for OPA).
2. Enzymatic Reaction:
-
Set up the enzymatic reaction as described previously in a 96-well black microplate.
-
Incubate at the optimal temperature.
3. Detection:
-
At desired time points, add the fluorescent dye solution to the reaction wells. For OPA, also add the borate buffer.
-
Incubate for a short period (e.g., 5-10 minutes) at room temperature, protected from light.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the chosen dye (e.g., Ex/Em = 390/475 nm for fluorescamine).
-
An increase in fluorescence intensity over time indicates the production of arginine.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful analytical technique for separating, identifying, and quantifying the components of a mixture.[14][15][16][17] It can be used to monitor the progress of the enzymatic reaction by separating the substrate from its products and quantifying their respective peak areas over time.
Experimental Protocol: HPLC
1. Reagent Preparation and Enzymatic Reaction:
-
Prepare reagents and perform the enzymatic reaction and quenching as described in the mass spectrometry protocol.
2. HPLC Analysis:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column is typically suitable.
-
Mobile Phase: A gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B) is a common choice. The gradient should be optimized to achieve good separation of this compound, benzoic acid, and arginine.
-
Flow Rate: Typically 1 mL/min.
-
Detection: UV absorbance at a wavelength where all components absorb (e.g., 220 nm or 254 nm).
-
Data Analysis:
-
Inject the quenched reaction mixture and a control sample onto the HPLC column.
-
Identify the peaks for the substrate and products based on their retention times, which can be confirmed by injecting standards of each compound.
-
Quantify the amount of each component by integrating the peak areas. A decrease in the substrate peak area and a corresponding increase in the product peak areas confirm cleavage.
-
Comparative Analysis
| Feature | Mass Spectrometry | Fluorescence Spectroscopy | High-Performance Liquid Chromatography (HPLC) |
| Confirmation of Cleavage Site | Direct and definitive | Indirect | Indirect |
| Sensitivity | High | Very High | Moderate to High |
| Throughput | Low to Medium | High | Medium |
| Quantitative Capability | Excellent | Good (for reaction rates) | Excellent |
| Expertise Required | High | Low to Medium | Medium |
| Cost (Instrumentation) | High | Medium | Medium |
| Information Provided | Molecular identity of products | Enzyme activity rate | Separation and quantification of components |
Conclusion
The choice of method for confirming protease cleavage of this compound depends on the specific research question. Mass spectrometry is the unequivocal choice for definitive cleavage site confirmation and structural elucidation of products. For high-throughput screening of enzyme inhibitors or kinetic studies where the cleavage site is already known, fluorescence spectroscopy offers excellent sensitivity and speed. HPLC provides a robust and quantitative method for monitoring reaction progress and is particularly useful when baseline separation of all components is required. By understanding the strengths and limitations of each technique, researchers can select the most appropriate method to achieve their experimental goals.
References
- 1. letstalkacademy.com [letstalkacademy.com]
- 2. Khan Academy [khanacademy.org]
- 3. andrew.cmu.edu [andrew.cmu.edu]
- 4. peptide.com [peptide.com]
- 5. omizzur.com [omizzur.com]
- 6. selleckchem.com [selleckchem.com]
- 7. 苯甲酸 - 苯甲酸, Benzoic acid [sigmaaldrich.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Arginine [webbook.nist.gov]
- 10. L-Arginine | C6H14N4O2 | CID 6322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Arginine - Wikipedia [en.wikipedia.org]
- 12. merckindex.rsc.org [merckindex.rsc.org]
- 13. DL-Arginine | C6H14N4O2 | CID 232 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Real-time HPLC-MS reaction progress monitoring using an automated analytical platform - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 17. HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Bz-Arg-OH: A Comprehensive Guide
For researchers and professionals in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational excellence. This guide provides essential, immediate safety and logistical information for the proper disposal of Nα-Benzoyl-L-arginine (Bz-Arg-OH), ensuring compliance and protecting both personnel and the environment.
Understanding this compound: Key Chemical Properties
Nα-Benzoyl-L-arginine (this compound) is a derivative of the amino acid arginine and is commonly used in biochemical research. A clear understanding of its properties is the first step toward safe handling and disposal.
| Property | Value |
| CAS Number | 154-92-7 |
| Molecular Formula | C13H18N4O3 |
| Molecular Weight | 278.31 g/mol |
| Appearance | Solid powder |
| Melting Point | 281-286 °C |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |
Hazard Identification and Safety Precautions
According to safety data sheets, this compound presents several hazards that necessitate careful handling and the use of appropriate personal protective equipment (PPE).
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Due to these hazards, this compound should be handled in a well-ventilated area, preferably a fume hood. Standard PPE, including safety goggles, gloves, and a lab coat, is mandatory.
Proper Disposal Procedures for this compound
The disposal of this compound must comply with federal, state, and local regulations. The Resource Conservation and Recovery Act (RCRA) provides the framework for hazardous waste management in the United States.[1] Improper disposal can lead to significant penalties and environmental harm.
Step-by-Step Disposal Protocol:
-
Waste Characterization: The first step is to determine if the this compound waste is considered hazardous. Based on its hazard statements, it is prudent to manage it as a hazardous chemical waste.
-
Segregation: Do not mix this compound waste with other waste streams. It should be collected in a dedicated, properly labeled waste container. The container must be made of a material compatible with the chemical and its potential solvents.
-
Container Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "Nα-Benzoyl-L-arginine," and the specific hazards (e.g., "Irritant," "Harmful if Swallowed").
-
Accumulation: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel and away from ignition sources and incompatible materials.
-
Licensed Disposal Vendor: Arrange for the pickup and disposal of the this compound waste through a licensed hazardous waste disposal company. These companies are equipped to handle and transport chemical waste in accordance with all regulations.
-
Documentation: Maintain a record of the waste generated, including the quantity and date of disposal. This documentation is crucial for regulatory compliance.
Decision Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the proper disposal of this compound.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and requirements.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
